4'-(tert-Butyl)propiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-tert-butylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNYEAINONORRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221405 | |
| Record name | 4'-(tert-Butyl)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71209-71-7 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71209-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-(tert-Butyl)propiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071209717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-(tert-Butyl)propiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50221405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(tert-butyl)propiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 4'-(tert-Butyl)propiophenone: A Key Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-(tert-Butyl)propiophenone is an aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, characterized by a propiophenone core substituted with a tert-butyl group at the para position, makes it a valuable precursor in multi-step synthetic pathways. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis and analysis are presented, alongside spectroscopic data and visualizations of relevant chemical transformations to support researchers and scientists in their work with this compound.
Chemical Structure and Identification
This compound, also known by its IUPAC name 1-(4-tert-butylphenyl)propan-1-one, is a clear, colorless to light orange or yellow liquid.[1] The molecule consists of a benzene ring substituted with a propionyl group and a tert-butyl group at positions 1 and 4, respectively.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | [2] |
| CAS Number | 71209-71-7 | [2] |
| Molecular Formula | C13H18O | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| InChI Key | AQNYEAINONORRY-UHFFFAOYSA-N | [3] |
| SMILES | CCC(=O)C1=CC=C(C=C1)C(C)(C)C | [4] |
| Synonyms | p-tert-Butylpropiophenone, 1-(4-(1,1-Dimethylethyl)phenyl)-1-propanone | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | Clear colorless to light orange to yellow liquid | [1] |
| Boiling Point | 162 °C / 5 mmHg | [1] |
| Density | 0.96 g/mL | [1] |
| Refractive Index | 1.5160-1.5190 | [1] |
| LogP | 3.93 | [3] |
| Flammability | Flammable liquid and vapor | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established procedures for Friedel-Crafts acylation reactions.[5][6][7]
Materials:
-
tert-Butylbenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Addition of Reactants: Cool the mixture to 0 °C using an ice bath. Add propanoyl chloride (1.1 equivalents) dropwise to the stirred suspension. Subsequently, add tert-butylbenzene (1.0 equivalent) dropwise from the addition funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Applications in Drug Development
This compound is not known to possess significant intrinsic biological activity. Instead, its primary value in drug development lies in its role as a key starting material or intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). The tert-butyl group is a common motif in medicinal chemistry that can influence a molecule's pharmacokinetic properties.
Synthesis of Ebastine
A prominent application of this compound is in the synthesis of Ebastine, a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria. In this multi-step synthesis, this compound is first converted to 4'-tert-butyl-4-chlorobutyrophenone, which then undergoes further reactions to yield the final Ebastine molecule.[8]
Analytical and Spectroscopic Data
Accurate analytical characterization is crucial for quality control and regulatory purposes. The following sections provide typical spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The expected chemical shifts for ¹H and ¹³C NMR are presented below.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | d | 2H | Aromatic (ortho to C=O) |
| ~7.45 | d | 2H | Aromatic (meta to C=O) |
| ~2.95 | q | 2H | -CH₂- |
| ~1.33 | s | 9H | -C(CH₃)₃ |
| ~1.22 | t | 3H | -CH₃ |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~200.5 | C=O |
| ~156.5 | Aromatic (ipso to tert-butyl) |
| ~134.5 | Aromatic (ipso to C=O) |
| ~128.0 | Aromatic (ortho to C=O) |
| ~125.5 | Aromatic (meta to C=O) |
| ~35.0 | -C(CH₃)₃ |
| ~31.5 | -CH₂- |
| ~31.0 | -C(CH₃)₃ |
| ~8.5 | -CH₃ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns for aromatic ketones.
Table 5: Predicted Major Mass Spectrum Fragments (EI-MS)
| m/z | Proposed Fragment |
| 190 | [M]⁺ (Molecular Ion) |
| 175 | [M - CH₃]⁺ |
| 161 | [M - C₂H₅]⁺ (Acylium ion) |
| 133 | [M - C₄H₉]⁺ |
| 57 | [C₄H₉]⁺ (tert-Butyl cation) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[3]
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Safety and Handling
This compound is a flammable liquid and vapor.[2] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the antihistamine Ebastine. Its straightforward synthesis via Friedel-Crafts acylation and well-defined chemical properties make it a reliable building block for organic synthesis. This guide provides essential technical information, including detailed protocols and spectroscopic data, to support the work of researchers and professionals in drug discovery and development.
References
- 1. CN105646220A - Synthesizing method of propiophenone compound - Google Patents [patents.google.com]
- 2. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. websites.umich.edu [websites.umich.edu]
- 8. 4′-tert-Butyl-4-chlorobutyrophenone-43076-61-5 [ganeshremedies.com]
4'-(tert-Butyl)propiophenone CAS number 71209-71-7 information
CAS Number: 71209-71-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-(tert-Butyl)propiophenone (CAS No. 71209-71-7), a substituted aromatic ketone. The document details its chemical and physical properties, outlines a general synthesis methodology, and presents available spectral data. Despite a thorough review of scientific literature, no significant biological activity or implication in signaling pathways has been reported for this specific compound to date. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge and identifying the clear gap in the biological evaluation of this molecule.
Chemical and Physical Properties
This compound is a clear, colorless to light orange liquid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | References |
| CAS Number | 71209-71-7 | [2] |
| Molecular Formula | C₁₃H₁₈O | [2][3] |
| Molecular Weight | 190.28 g/mol | [3] |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | [2] |
| Synonyms | p-tert-Butylpropiophenone, 4-tert-Butylpropionylbenzene | [4] |
| Boiling Point | 162 °C / 5 mmHg | [4] |
| Density | 0.96 g/cm³ | [5] |
| Refractive Index | 1.5160 - 1.5190 | [5] |
| Appearance | Clear, colorless to light orange liquid | [1] |
| LogP | 3.93 | [6] |
Synthesis
General Experimental Protocol: Friedel-Crafts Acylation
The synthesis of this compound would typically involve the reaction of tert-butylbenzene with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Methodology:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl) is charged with a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and anhydrous aluminum chloride.
-
Addition of Acylating Agent: Propionyl chloride is added dropwise to the stirred suspension of aluminum chloride at a low temperature (typically 0-5 °C) to form the acylium ion complex.
-
Addition of Aromatic Substrate: tert-Butylbenzene is then added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.
Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and temperatures would need to be optimized for this particular synthesis.
Spectral Data
While spectral data for this compound is referenced in several databases, detailed, high-resolution spectra with peak assignments are not publicly available. The following tables summarize the expected spectral characteristics based on the compound's structure and data from similar compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 2H | Aromatic protons ortho to the carbonyl group |
| ~7.4 | d | 2H | Aromatic protons meta to the carbonyl group |
| ~2.9 | q | 2H | -CH₂- (methylene protons of the propyl group) |
| ~1.3 | s | 9H | -C(CH₃)₃ (tert-butyl protons) |
| ~1.1 | t | 3H | -CH₃ (methyl protons of the propyl group) |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O (carbonyl carbon) |
| ~155 | Aromatic C-C(CH₃)₃ |
| ~135 | Aromatic C-C=O |
| ~128 | Aromatic CH (ortho to carbonyl) |
| ~125 | Aromatic CH (meta to carbonyl) |
| ~35 | -C(CH₃)₃ (quaternary carbon of tert-butyl group) |
| ~31 | -CH₂- (methylene carbon of the propyl group) |
| ~31 | -C(CH₃)₃ (methyl carbons of tert-butyl group) |
| ~8 | -CH₃ (methyl carbon of the propyl group) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (aromatic ketone) |
| ~1600 | Medium | C=C stretch (aromatic ring) |
| ~1460 | Medium | C-H bend (aliphatic) |
| ~1270 | Medium | C-C stretch |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry
| m/z | Relative Intensity | Assignment |
| 190 | Moderate | [M]⁺ (Molecular ion) |
| 175 | High | [M - CH₃]⁺ |
| 161 | Base Peak | [M - C₂H₅]⁺ (α-cleavage) |
| 146 | Moderate | [M - C₂H₅ - CH₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature and toxicology databases did not yield any specific studies on the biological activity, mechanism of action, or involvement in signaling pathways for this compound.
While structurally related compounds, such as various tert-butylated phenols, have been investigated for their endocrine-disrupting properties and other biological effects, no such data is currently available for this compound.[1][7] This represents a significant knowledge gap and an area for potential future research.
Experimental Workflows
Given the lack of biological studies, this section provides a conceptual workflow for the initial screening of this compound for potential biological activity.
Caption: A conceptual workflow for the initial biological evaluation of this compound.
Conclusion
This compound is a well-characterized organic compound in terms of its physicochemical properties. Its synthesis via Friedel-Crafts acylation is a standard and predictable process in organic chemistry. However, a striking lack of information exists regarding its biological effects. For researchers and professionals in drug discovery and development, this compound represents an unexplored chemical entity. The absence of any reported biological activity, either beneficial or toxicological, makes it a blank slate for investigation. Future studies are warranted to explore its potential interactions with biological systems, which could uncover novel pharmacological activities or toxicological profiles.
References
- 1. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 4'-TERT-BUTYLPROPIOPHENONE CAS#: 71209-71-7 [amp.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]
- 7. The evaluation of endocrine disrupting effects of tert-butylphenols towards estrogenic receptor α, androgen receptor and thyroid hormone receptor β and aquatic toxicities towards freshwater organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of p-tert-butylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of p-tert-butylpropiophenone, a substituted aromatic ketone. The information is curated to be a valuable resource for professionals in research and drug development, presenting key data, experimental context, and structural information.
Core Chemical Identity and Properties
p-tert-Butylpropiophenone, systematically named 1-(4-tert-butylphenyl)propan-1-one, is an organic compound with the chemical formula C13H18O.[1] It belongs to the class of aromatic ketones, characterized by a propiophenone structure with a tert-butyl group substituted at the para position of the phenyl ring.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 71209-71-7 | [1] |
| Molecular Formula | C13H18O | [1] |
| Molecular Weight | 190.28 g/mol | [1] |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | [1] |
| Synonyms | 4'-(tert-Butyl)propiophenone, p-tert-Butylpropiophenone | [1] |
| Canonical SMILES | CCC(=O)C1=CC=C(C=C1)C(C)(C)C | [1] |
| InChI | InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 | [1] |
| InChIKey | AQNYEAINONORRY-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties
| Property | Value | Notes |
| Boiling Point | 162 °C | |
| XLogP3 | 3.9 | Computed |
| Hydrogen Bond Donor Count | 0 | Computed |
| Hydrogen Bond Acceptor Count | 1 | Computed |
Note: Some physical properties are computed and should be considered as estimates.
Synthesis and Purification
The primary synthetic route to p-tert-butylpropiophenone is the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl3).
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
Objective: To synthesize 1-(4-tert-butylphenyl)propan-1-one.
Materials:
-
tert-Butylbenzene
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath.
-
Slowly add propanoyl chloride to the stirred suspension.
-
After the addition of propanoyl chloride, add tert-butylbenzene dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Synthesis workflow for p-tert-butylpropiophenone.
Purification
The crude p-tert-butylpropiophenone can be purified by vacuum distillation or column chromatography.
-
Vacuum Distillation: Given its boiling point, vacuum distillation is a suitable method for purifying the liquid product on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) can be employed.
Spectroscopic Characterization
The structure of p-tert-butylpropiophenone can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group of the propanoyl moiety, and the tert-butyl group. The aromatic protons will likely appear as two doublets in the aromatic region due to the para-substitution. The ethyl group will present as a quartet and a triplet. The tert-butyl group will show a singlet corresponding to its nine equivalent protons.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), the carbons of the ethyl group, and the carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of p-tert-butylpropiophenone will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the C=O stretching of the aryl ketone. Other significant bands will include C-H stretching vibrations for the aromatic and aliphatic protons.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (190.28 g/mol ). Common fragmentation patterns for aromatic ketones include the loss of the ethyl group and the tert-butyl group, leading to characteristic fragment ions.
Logical workflow for obtaining and characterizing p-tert-butylpropiophenone.
Chemical Reactivity and Stability
p-tert-Butylpropiophenone is a stable compound under normal laboratory conditions. Its reactivity is primarily centered around the ketone functional group and the aromatic ring.
-
Ketone Reactions: The carbonyl group can undergo various reactions typical of ketones, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents.
-
Aromatic Ring Reactions: The aromatic ring can undergo further electrophilic substitution, although the carbonyl group is deactivating, directing incoming electrophiles to the meta position.
Biological and Pharmacological Profile
Currently, there is limited publicly available information on the specific biological activities or pharmacological profile of p-tert-butylpropiophenone. However, the propiophenone scaffold is present in various biologically active molecules. For instance, some substituted propiophenone derivatives have been investigated for their potential as anticancer agents.
Given the presence of the tert-butyl group, a common motif in medicinal chemistry, p-tert-butylpropiophenone could be a subject of interest for further biological screening. The tert-butyl group can influence a molecule's lipophilicity and metabolic stability, which are important parameters in drug design.
It is important to note that while related compounds have shown biological activity, this does not directly imply that p-tert-butylpropiophenone will exhibit similar effects. Further research and experimental validation are necessary to determine its pharmacological relevance.
Conclusion
References
An In-depth Technical Guide on 4'-(tert-Butyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides essential physicochemical data for 4'-(tert-Butyl)propiophenone, a chemical compound relevant in various research and development applications. The information is presented to support laboratory activities and theoretical calculations.
Core Physicochemical Properties
This compound is an aromatic ketone. Its fundamental properties, including molecular formula and molecular weight, are crucial for stoichiometric calculations, analytical method development, and chemical synthesis design. The molecular formula is C13H18O.[1][2][3][4][5] The molecular weight is approximately 190.28 g/mol .[1][3][5][6]
Data Summary
The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.
| Identifier | Value | Citations |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | [1] |
| CAS Number | 71209-71-7 | [1][2][4][7] |
| Molecular Formula | C13H18O | [1][2][3][4][5] |
| Molecular Weight | 190.28 g/mol | [1][3][5][6] |
Experimental Protocols
The determination of the molecular formula and weight of a well-characterized compound like this compound typically involves a combination of mass spectrometry and elemental analysis.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion. This experimental mass is then used to deduce the most plausible elemental composition, confirming the molecular formula.
-
Elemental Analysis: This technique provides the percentage composition of individual elements (carbon, hydrogen, and oxygen) in the compound. The results are used to derive the empirical formula, which is then compared with the molecular formula obtained from mass spectrometry to ensure consistency.
Note: As this compound is a known compound, detailed experimental protocols for its initial characterization are found in foundational chemical literature. The data presented here is compiled from established chemical databases.
Logical Relationships
The relationship between the compound's common name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. This hierarchy is visualized below.
Caption: Relationship between compound name, formula, and molecular weight.
References
- 1. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 4'-TERT-BUTYLPROPIOPHENONE | 71209-71-7 [chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. 4'-TERT-BUTYLPROPIOPHENONE CAS#: 71209-71-7 [amp.chemicalbook.com]
Spectroscopic and Spectrometric Analysis of 1-(4-tert-butylphenyl)propan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone, 1-(4-tert-butylphenyl)propan-1-one, a compound of interest in organic synthesis and medicinal chemistry. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with detailed experimental protocols.
Compound Information
| Identifier | Value |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one |
| Synonyms | 4'-tert-butylpropiophenone, p-tert-butylpropiophenone |
| CAS Number | 71209-71-7 |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight | 190.28 g/mol |
| Chemical Structure |
|
Spectral Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of 1-(4-tert-butylphenyl)propan-1-one.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.91 | Doublet (d) | 2H | Ar-H (ortho to C=O) |
| 7.49 | Doublet (d) | 2H | Ar-H (meta to C=O) |
| 2.97 | Quartet (q) | 2H | -CH₂-CH₃ |
| 1.33 | Singlet (s) | 9H | -C(CH₃)₃ |
| 1.21 | Triplet (t) | 3H | -CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 200.5 | C=O |
| 156.7 | Ar-C (para to C=O) |
| 134.4 | Ar-C (ipso to C=O) |
| 128.0 | Ar-CH (ortho to C=O) |
| 125.5 | Ar-CH (meta to C=O) |
| 35.1 | -C (CH₃)₃ |
| 31.7 | -CH₂-CH₃ |
| 31.1 | -C(C H₃)₃ |
| 8.3 | -CH₂-C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965 | Strong | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (aromatic ketone) |
| 1605 | Medium | C=C stretch (aromatic) |
| 1409 | Medium | C-H bend (aliphatic) |
| 1268 | Strong | C-C stretch |
| 839 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 190 | 25 | [M]⁺ (Molecular Ion) |
| 175 | 100 | [M - CH₃]⁺ |
| 161 | 80 | [M - C₂H₅]⁺ |
| 147 | 30 | [M - C₃H₇]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | 50 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1-(4-tert-butylphenyl)propan-1-one was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.096 s
-
Spectral Width: 8278 Hz (20.6 ppm)
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038 Hz (238 ppm)
Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected using the instrument's software (TopSpin). Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the neat liquid sample of 1-(4-tert-butylphenyl)propan-1-one was placed between two potassium bromide (KBr) plates to form a thin film.
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mode: Transmittance
Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40 - 400
Data Processing: The acquired mass spectra were analyzed using the instrument's software, and the fragmentation pattern was interpreted to identify the molecular ion and major fragment ions.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 1-(4-tert-butylphenyl)propan-1-one using the discussed spectroscopic techniques.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4'-(tert-Butyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4'-(tert-Butyl)propiophenone. The information presented herein is intended to support researchers and professionals in the fields of chemical analysis, drug development, and quality control by offering detailed spectral data, peak assignments, and standardized experimental protocols.
Introduction
This compound, also known as 1-(4-(tert-butyl)phenyl)propan-1-one, is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate spectral characterization is crucial for its identification, purity assessment, and the understanding of its chemical behavior. This document details the ¹H and ¹³C NMR spectra, providing a foundational reference for its molecular structure confirmation.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are essential for the unambiguous assignment of NMR signals. The following diagram illustrates the molecular structure with IUPAC-consistent numbering, which will be referenced in the data tables.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was acquired in a CDCl₃ solution. The data is summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.90 | Doublet (d) | 2H | 8.6 | H-2', H-6' |
| 7.47 | Doublet (d) | 2H | 8.6 | H-3', H-5' |
| 2.98 | Quartet (q) | 2H | 7.2 | -CO-CH₂ -CH₃ (H-α) |
| 1.33 | Singlet (s) | 9H | - | -C(CH₃ )₃ |
| 1.22 | Triplet (t) | 3H | 7.2 | -CO-CH₂-CH₃ (H-β) |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was also recorded in a CDCl₃ solution. The chemical shifts for each carbon atom are detailed in the following table.
| Chemical Shift (δ) ppm | Carbon Assignment |
| 200.3 | >C =O |
| 156.4 | C -4' |
| 134.3 | C -1' |
| 128.0 | C -2', C -6' |
| 125.5 | C -3', C -5' |
| 35.1 | -C (CH₃)₃ |
| 31.7 | -CO-C H₂-CH₃ (C-α) |
| 31.1 | -C(C H₃)₃ |
| 8.4 | -CO-CH₂-C H₃ (C-β) |
Experimental Protocols
The following provides a generalized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Referencing: The residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm.
¹³C NMR Spectroscopy:
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0 to 220 ppm
-
Referencing: The CDCl₃ triplet at 77.16 ppm.
Data Interpretation and Logical Relationships
The interpretation of the NMR spectra confirms the structure of this compound through a logical correlation of the signals with the molecular structure. The workflow for this process is outlined below.
An In-depth Technical Guide to the Hazards and Safety of 4'-(tert-Butyl)propiophenone
This guide provides comprehensive safety and hazard information for 4'-(tert-Butyl)propiophenone, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, handling procedures, and emergency protocols.
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for the safe handling and storage of the compound.
| Property | Value | Source |
| Molecular Formula | C13H18O | PubChem[1], SIELC Technologies[2], GSRS[3] |
| Molecular Weight | 190.28 g/mol | PubChem[1], GSRS[3] |
| CAS Number | 71209-71-7 | PubChem[1], SIELC Technologies[2] |
| EC Number | 275-265-0 | PubChem[1], SIELC Technologies[2] |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | PubChem[1] |
| Synonyms | 1-(4-tert-Butylphenyl)propan-1-one, 1-Propanone, 1-[4-(1,1-dimethylethyl)phenyl]- | SIELC Technologies[2] |
| Appearance | Not explicitly available, however related compounds are light brown/beige solids or liquids. | Loba Chemie[4] |
| LogP | 3.93 | SIELC Technologies[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification and associated hazard statements.
| Classification | Code | Description | Source |
| Flammable Liquids | H226 | Flammable liquid and vapor | PubChem[1] |
| Skin Irritation | H315 | Causes skin irritation | Sigma-Aldrich, Fisher Scientific[5], Loba Chemie[4] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / Causes serious eye irritation | Sigma-Aldrich, Fisher Scientific[5], Loba Chemie[4] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child | Sigma-Aldrich, Thermo Fisher Scientific[6] |
| Aquatic Hazard (Acute) | H401 | Toxic to aquatic life | Sigma-Aldrich |
| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects | Sigma-Aldrich |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | Loba Chemie[4] |
GHS Pictograms:
Warning
Experimental Protocols
Detailed experimental protocols for the toxicological and safety data of this compound are not publicly available in the provided search results. Such data is typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance:
-
Skin Irritation/Corrosion: OECD Test Guideline 404
-
Eye Irritation/Corrosion: OECD Test Guideline 405
-
Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425
-
Reproductive Toxicity: OECD Test Guideline 414, 416, or 421
-
Aquatic Toxicity: OECD Test Guideline 202, 203, or 211
These protocols involve standardized procedures for the application of the substance to the test system (e.g., animal models, in vitro systems) and subsequent observation for defined endpoints.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimizing the risks associated with this compound.
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9]
-
Take precautionary measures against static discharge.[5]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Keep containers tightly closed in a dry and well-ventilated place.[5][6]
-
Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield.[5][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][7][8] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][7][9][10] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][7][9][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[7][8][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[7][10] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Thermal decomposition can lead to the release of irritating gases and vapors.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5][7][10][11]
Accidental Release:
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[7][10]
-
Environmental Precautions: Prevent product from entering drains. Discharge into the environment must be avoided.[7][9][10]
-
Containment and Cleanup: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[5][9] Use spark-proof tools and explosion-proof equipment.[5]
Visualized Safety Workflow
The following diagram illustrates a logical workflow for the safe handling of chemical hazards like this compound.
References
- 1. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. media.napaonline.com [media.napaonline.com]
An In-depth Technical Guide to 4'-(tert-Butyl)propiophenone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4'-(tert-Butyl)propiophenone, a valuable ketone intermediate in organic synthesis. The document details its chemical and physical properties, provides established synthesis protocols, and explores its historical context within the framework of Friedel-Crafts acylation. While direct biological activity of the core molecule is not extensively documented in publicly available literature, this guide discusses the known biological activities of its derivatives, highlighting its potential as a scaffold in medicinal chemistry and drug discovery. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.
Introduction
This compound, systematically named 1-(4-tert-butylphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone structure substituted with a tert-butyl group at the para position of the phenyl ring.[1] Its molecular structure renders it a useful building block in the synthesis of more complex molecules, particularly in the pharmaceutical and chemical industries. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers and professionals in relevant fields.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and research. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one | PubChem[1] |
| Synonyms | p-tert-Butylpropiophenone, 4-tert-Butylpropiophenone | PubChem[1] |
| CAS Number | 71209-71-7 | PubChem[1] |
| Molecular Formula | C₁₃H₁₈O | PubChem[1] |
| Molecular Weight | 190.28 g/mol | PubChem[1] |
| Appearance | Clear liquid | ChemicalBook |
| Boiling Point | 162 °C / 5 mmHg | ChemicalBook |
| Density | 0.96 g/cm³ | ChemicalBook |
| Refractive Index | 1.5160-1.5190 | ChemicalBook |
Discovery and History
While a singular "discovery" paper for this compound is not readily identifiable, its synthesis falls under the well-established and historically significant Friedel-Crafts reactions , first reported by Charles Friedel and James Crafts in 1877. The acylation of an aromatic ring, in this case, tert-butylbenzene, with an acyl halide or anhydride in the presence of a Lewis acid catalyst is a fundamental and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring.
The synthesis of propiophenone and its derivatives gained significant industrial importance as starting materials for various pharmaceuticals. Patents from the late 1970s describe the production of propiophenone for the manufacture of drugs like dextropropoxyphene, highlighting the commercial relevance of this class of compounds. These early industrial processes often focused on vapor-phase cross-decarboxylation methods as an alternative to the classical Friedel-Crafts reaction to mitigate issues with corrosion and waste disposal.
Synthesis of this compound
The most common and direct method for the laboratory synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for Friedel-Crafts acylation.
Materials:
-
tert-Butylbenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Add propionyl chloride dropwise to the stirred suspension.
-
Addition of Aromatic Substrate: To this mixture, add tert-butylbenzene dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
References
Key characteristics of the tert-butyl group on the phenyl ring
An In-depth Technical Guide on the Core Characteristics of the tert-Butyl Group on the Phenyl Ring
Introduction
The tert-butyl group, a quaternary alkyl substituent with the formula (CH₃)₃C-, is a cornerstone in the fields of organic chemistry and drug development. When attached to a phenyl ring, its unique and pronounced characteristics—stemming from its significant bulk and distinct electronic properties—profoundly influence the molecule's reactivity, selectivity, and physicochemical profile.[1] Its substantial size can create significant steric hindrance, which may slow or prevent reactions at adjacent sites.[1] In medicinal chemistry, it is frequently employed to enhance metabolic stability, modulate receptor selectivity, and lock molecular conformations.[2] This technical guide provides a comprehensive analysis of the core steric and electronic effects of the tert-butyl group on the phenyl ring, its impact on chemical reactivity, and its strategic application in drug design, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Steric Effects of the Tert-Butyl Group
The most defining characteristic of the tert-butyl group is its immense steric bulk.[1] This three-dimensional bulkiness, often referred to as the "tert-butyl effect," is widely used for the kinetic stabilization of compounds and to control the direction of chemical reactions.[1]
Quantifying Steric Hindrance
The steric demand of a substituent can be quantified using the Taft steric parameter (Es) or, more intuitively, through conformational analysis using A-values. The A-value represents the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies greater steric bulk. The tert-butyl group has one of the largest A-values, effectively "locking" the conformation of a cyclohexane ring with the group in the more stable equatorial position.[2] While not directly on a phenyl ring, this value is a standard measure of its steric demand.
Table 1: Steric Parameters of Common Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| -H | 0.0 |
| -CH₃ (Methyl) | 1.7 |
| -CH₂CH₃ (Ethyl) | 1.75 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | >4.0 |
| -C₆H₅ (Phenyl) | 3.0 |
Source: Data compiled from various organic chemistry resources reflecting established values.[3]
Impact on Reaction Mechanisms
The steric hindrance imposed by the tert-butyl group dramatically influences reaction rates and can even alter the preferred mechanistic pathway. This is clearly observed in nucleophilic substitution reactions.
-
Sₙ2 Reactions: In Sₙ2 reactions, which require a backside attack on the electrophilic carbon, the bulky tert-butyl group shields the reaction center, leading to a significant decrease in the reaction rate.[2]
-
Sₙ1 Reactions: Conversely, in Sₙ1 reactions, the tert-butyl group stabilizes the intermediate carbocation through both inductive effects and hyperconjugation, resulting in a massive increase in the reaction rate.[2]
Table 2: Relative Rates of Nucleophilic Substitution for Alkyl Bromides
| Substrate | Relative Rate of Sₙ1 Solvolysis (in 80% Ethanol) | Relative Rate of Sₙ2 Reaction (with I⁻ in Acetone) |
|---|---|---|
| CH₃-Br | 1 | 145 |
| CH₃CH₂-Br | 1 | 1 |
| (CH₃)₂CH-Br | 11.6 | 0.036 |
| (CH₃)₃C-Br | 1.2 x 10⁶ | ~0 |
Source: BenchChem.[2]
Caption: Steric hindrance from the tert-butyl group blocking backside attack in an Sₙ2 reaction.
Electronic Effects of the Tert-Butyl Group
The tert-butyl group influences the electronic environment of the phenyl ring through two primary mechanisms: the inductive effect and hyperconjugation.[4]
Inductive Effect (+I)
As an alkyl group, the tert-butyl substituent is electron-donating through the sigma bonds.[5] The central sp³-hybridized quaternary carbon is less electronegative than the sp²-hybridized carbon of the phenyl ring, leading to a push of electron density into the ring. This is known as a positive inductive effect (+I), which activates the ring towards electrophilic attack.[4][6]
Hyperconjugation
Hyperconjugation involves the delocalization of electrons from C-C or C-H sigma bonds into an adjacent empty or partially filled p-orbital or a π-system.[4] In tert-butylbenzene, the electrons in the C-C σ-bonds of the tert-butyl group can overlap with the π-system of the phenyl ring.[4][6] This delocalization further donates electron density to the ring, contributing to its electron-donating character.[4] Although it lacks α-hydrogens, preventing traditional C-H hyperconjugation seen in toluene, C-C hyperconjugation still plays a role.[6] However, compared to the +I effect, its contribution is generally considered smaller.[6]
Quantifying Electronic Effects
The electronic influence of a substituent on a phenyl ring is commonly quantified by Hammett parameters (σ). A negative value indicates an electron-donating character.
Table 3: Hammett Parameters for the Tert-Butyl Group
| Parameter | Value | Description |
|---|---|---|
| σₚ (para) | -0.197 | Represents the combined inductive and resonance (hyperconjugation) effects at the para position. |
| σₘ (meta) | -0.10 | Primarily reflects the inductive effect, as resonance is diminished at the meta position.[4] |
Source: BenchChem.[4]
Caption: The dual electronic contributions of the tert-butyl group to the phenyl ring.
Influence on Aromatic Ring Reactivity
The combination of steric and electronic effects makes the tert-butyl group a powerful tool for controlling the outcome of reactions on the phenyl ring, particularly electrophilic aromatic substitution (EAS).
Directing Effects in Electrophilic Aromatic Substitution
Due to its electron-donating nature, the tert-butyl group is an activating group and an ortho-, para- director in EAS reactions.[5][6] It stabilizes the carbocation intermediate (the sigma complex), especially when the electrophile adds to the ortho or para positions. However, the steric bulk of the group severely hinders the approach of electrophiles to the two adjacent ortho positions.[2] Consequently, substitution occurs predominantly at the para position.[2][6]
Table 4: Product Isomer Ratios in the Nitration of Toluene vs. Tert-Butylbenzene
| Substrate | % Ortho | % Meta | % Para |
|---|---|---|---|
| Toluene | 58 | 5 | 37 |
| Tert-Butylbenzene | 12-16 | 8-8.5 | 75-79.5 |
Source: Data compiled from multiple sources.[2][6]
This data clearly illustrates that while both methyl and tert-butyl groups are ortho, para-directors, the immense steric hindrance of the tert-butyl group dramatically shifts the product distribution in favor of the para isomer.[7]
Caption: EAS on tert-butylbenzene, favoring para substitution due to steric hindrance.
Impact on Physicochemical Properties
The introduction of a tert-butyl group significantly alters the physical properties of the parent phenyl ring, which is a critical consideration in materials science and drug design.
-
Lipophilicity: The four carbon atoms of the tert-butyl group make it highly nonpolar and lipophilic. This increases the molecule's affinity for lipid environments and is often used to modulate the solubility and membrane permeability of drug candidates.[2] The partition coefficient (logP) is a measure of this lipophilicity.
-
Solubility: Due to its nonpolar nature, tert-butylbenzene has very low solubility in water but is miscible with common organic solvents.[8][9]
Table 5: Physicochemical Properties of Tert-Butylbenzene
| Property | Value |
|---|---|
| Molar Mass | 134.22 g/mol [8] |
| Density | 0.867 g/cm³ (at 25 °C)[10] |
| Melting Point | -58 °C[10] |
| Boiling Point | 169 °C[10] |
| Water Solubility | 29.5 mg/L (at 25 °C)[8] |
| logP (Octanol-Water) | 4.11[8] |
Source: PubChem, Sigma-Aldrich.[8][10]
Role in Medicinal Chemistry and Drug Development
The tert-butyl group is a privileged motif in drug design, where its unique properties are leveraged to overcome common pharmacological challenges.[11]
-
Metabolic Shielding: One of its most valuable roles is to act as a steric shield to protect metabolically vulnerable sites on a drug molecule from degradation by cytochrome P450 (CYP) enzymes.[2][11] By blocking enzymatic access, a strategically placed tert-butyl group can increase a drug's half-life and oral bioavailability.[11] However, the group itself can be a site of metabolism, typically via oxidation to an alcohol, which can sometimes be a metabolic liability.[11][12]
-
Receptor Selectivity: The defined size and shape of the group can enhance a drug's binding affinity and selectivity for its target receptor.[11] Its bulk can prevent the molecule from fitting into the binding pockets of off-target receptors, thereby reducing side effects.[2]
-
Conformational Locking: The significant steric demand of the tert-butyl group can restrict the rotation of nearby bonds, locking a flexible molecule into a specific, bioactive conformation, which can enhance its potency.[2]
-
Improving Lipophilicity: The group is often added to increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[2] For instance, in the drug Ivacaftor, one tert-butyl group boosts potency while another adds lipophilic character.[11]
Caption: A tert-butyl group acting as a steric shield to prevent enzymatic metabolism.
Key Experimental Protocols
The quantitative data presented in this guide are derived from well-established experimental procedures.
Protocol: Determination of Hammett Parameters via pKa Measurement
Objective: To determine the electronic effect (σ value) of the para-tert-butyl group by measuring the acidity constant (pKa) of p-tert-butylbenzoic acid relative to benzoic acid.
Methodology:
-
Synthesis: Synthesize and purify a series of para- and meta-substituted benzoic acids, including benzoic acid and p-tert-butylbenzoic acid.[4]
-
Solution Preparation: Prepare standardized aqueous-alcoholic (e.g., 70:30 ethanol-water) solutions of each acid at a precise concentration (e.g., 0.01 M).[4]
-
Titration: Titrate each acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated pH meter to monitor the pH throughout the titration.[4]
-
pKa Determination: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa of the acid.[4]
-
Calculation of σ: The Hammett parameter (σ) is calculated using the Hammett equation: σ = log(Kₐ / Kₐ₀) = pKₐ₀ - pKₐ , where Kₐ and pKₐ are the values for the substituted benzoic acid, and Kₐ₀ and pKₐ₀ are the values for the unsubstituted benzoic acid reference.
Caption: Experimental workflow for determining the Hammett parameter via potentiometric titration.
Protocol: Determination of A-Values by Low-Temperature ¹H NMR
Objective: To determine the conformational equilibrium constant and the A-value for the tert-butyl group on a cyclohexane ring.
Methodology:
-
Sample Preparation: Dissolve a sample of tert-butylcyclohexane in a deuterated solvent with a low freezing point (e.g., CDCl₃ or toluene-d₈).[2]
-
Low-Temperature NMR: Cool the sample inside the NMR spectrometer to a temperature low enough to slow the rate of chair-chair interconversion on the NMR timescale (typically below -60 °C). This allows separate signals for the axial and equatorial conformers to be observed.
-
Signal Integration: Identify the signals corresponding to a specific proton (e.g., the proton on C1) in both the axial and equatorial conformers. Integrate the area under these two peaks.
-
Equilibrium Constant (Keq): The ratio of the integrals is equal to the equilibrium constant, Keq = [equatorial] / [axial].
-
A-Value Calculation: Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(Keq) . This ΔG° value is the A-value. For the tert-butyl group, the population of the axial conformer is so low that it is often undetectable, leading to the designation of its A-value as very large (>4 kcal/mol).[2]
Conclusion
The tert-butyl group, when appended to a phenyl ring, is not merely a passive substituent but an active director of molecular behavior. Its dominant steric bulk dictates reactivity pathways, favoring para-substitution in electrophilic attacks and providing a crucial shield against metabolic degradation in drug molecules. Concurrently, its electron-donating electronic effects activate the aromatic ring. This powerful combination of steric and electronic properties provides chemists and drug developers with a versatile tool to fine-tune molecular architecture, enhance stability, and achieve desired biological outcomes, solidifying the tert-butylphenyl moiety as a motif of profound importance in modern chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tert-Butylbenzene - Wikipedia [en.wikipedia.org]
- 10. 叔丁基苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-(tert-Butyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4'-(tert-butyl)propiophenone from tert-butylbenzene via a Friedel-Crafts acylation reaction. Detailed experimental protocols, reagent specifications, and reaction parameters are presented to ensure reproducible and high-yield synthesis. The information is intended for use by qualified researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its preparation is a classic example of a Friedel-Crafts acylation, a fundamental and widely used method for the formation of carbon-carbon bonds to an aromatic ring. This reaction involves the acylation of an aromatic substrate, in this case, tert-butylbenzene, using an acylating agent such as propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst. The tert-butyl group, being an ortho-, para-director, predominantly yields the para-substituted product due to steric hindrance at the ortho positions.
Reaction Scheme
The overall chemical transformation is depicted below:
Data Presentation
Table 1: Reagent Specifications and Quantities
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles | Quantity | Density (g/mL) | Notes |
| tert-Butylbenzene | C10H14 | 134.22 | 0.20 | 26.84 g (31.2 mL) | 0.86 | Starting material |
| Propionyl Chloride | C3H5ClO | 92.52 | 0.22 | 20.35 g (18.9 mL) | 1.07 | Acylating agent |
| Anhydrous Aluminum Chloride | AlCl3 | 133.34 | 0.24 | 32.00 g | - | Lewis acid catalyst |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | - | 200 mL | 1.33 | Anhydrous solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | - | 100 mL (6M aq.) | - | For quenching |
| Sodium Bicarbonate (NaHCO3) | NaHCO3 | 84.01 | - | As needed (sat. aq.) | - | For neutralization |
| Anhydrous Sodium Sulfate (Na2SO4) | Na2SO4 | 142.04 | - | As needed | - | For drying |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% |
| Product Appearance | White to off-white solid |
| Melting Point | 43-46 °C |
Experimental Protocol
1. Reaction Setup:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap).
-
Ensure all glassware is thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.
-
Charge the flask with 200 mL of anhydrous dichloromethane and 32.00 g (0.24 mol) of anhydrous aluminum chloride. Stir the suspension.
2. Addition of Reagents:
-
In the dropping funnel, prepare a solution of 26.84 g (0.20 mol) of tert-butylbenzene and 20.35 g (0.22 mol) of propionyl chloride.
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
3. Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 1-3 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
4. Work-up and Isolation:
-
Upon completion, cool the reaction mixture again to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over 200 g of crushed ice in a large beaker.
-
To the quenched mixture, slowly add 100 mL of 6M hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 2 x 50 mL of dichloromethane.
-
Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally with 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
5. Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield pure this compound as a white to off-white solid.
Visualizations
Reaction Workflow
Application Notes and Protocols for the Friedel-Crafts Acylation of tert-Butylbenzene with Propanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of tert-butylbenzene with propanoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, yielding valuable propiophenone derivatives. The bulky tert-butyl group on the aromatic ring sterically hinders the ortho positions, leading to a high regioselectivity that predominantly favors the formation of the para-substituted product, 1-(4-tert-butylphenyl)propan-1-one. This high selectivity simplifies purification and makes this reaction a reliable method for synthesizing para-acylated aromatic ketones, which are important intermediates in the pharmaceutical and fine chemical industries. This guide outlines the reaction mechanism, detailed experimental procedures, and comprehensive characterization data for the resulting products.
Introduction
The Friedel-Crafts acylation, a fundamental reaction in organic chemistry, involves the introduction of an acyl group onto an aromatic ring.[1][2] This reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acylating agent.[2] In the case of tert-butylbenzene, the alkyl substituent is an activating group that directs incoming electrophiles to the ortho and para positions. However, the significant steric bulk of the tert-butyl group largely obstructs the ortho positions, resulting in a pronounced preference for acylation at the sterically more accessible para position.[3] Consequently, the reaction of tert-butylbenzene with propanoyl chloride in the presence of aluminum chloride is a highly regioselective process, yielding 1-(4-tert-butylphenyl)propan-1-one as the major product.[4]
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Formation of the Acylium Ion: Propanoyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly reactive and resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich aromatic ring of tert-butylbenzene acts as a nucleophile, attacking the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
The regioselectivity of this reaction is primarily governed by steric factors. The large tert-butyl group effectively shields the ortho positions, making the para position the preferred site of attack for the incoming acylium ion.
Experimental Protocols
This section provides a detailed protocol for the laboratory-scale synthesis of 1-(4-tert-butylphenyl)propan-1-one.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |
| tert-Butylbenzene | 134.22 | 0.10 | 13.4 g (15.6 mL) |
| Propanoyl chloride | 92.52 | 0.11 | 10.2 g (9.6 mL) |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 0.12 | 16.0 g |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | 100 mL |
| Hydrochloric Acid (HCl), 6 M | - | - | 50 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes.
-
Reagent Addition: Charge the flask with 16.0 g (0.12 mol) of anhydrous aluminum chloride and 50 mL of dichloromethane. Cool the flask in an ice bath with stirring. In the dropping funnel, place a solution of 13.4 g (0.10 mol) of tert-butylbenzene and 10.2 g (0.11 mol) of propanoyl chloride in 50 mL of dichloromethane.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 6 M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the dichloromethane using a rotary evaporator. The crude product can be purified by vacuum distillation to yield 1-(4-tert-butylphenyl)propan-1-one as a colorless to pale yellow liquid.
Data Presentation
Product Characterization:
The primary product of the reaction is 1-(4-tert-butylphenyl)propan-1-one, with the isomeric 1-(2-tert-butylphenyl)propan-1-one formed as a minor product.
| Product | Structure | IUPAC Name | CAS Number |
| Major Product | Chemical structure of 1-(4-tert-butylphenyl)propan-1-one | 1-(4-tert-Butylphenyl)propan-1-one | 71209-71-7[5] |
| Minor Product | Chemical structure of 1-(2-tert-butylphenyl)propan-1-one | 1-(2-tert-Butylphenyl)propan-1-one | Not readily available |
Quantitative Data:
While specific yield and isomer distribution data for the acylation with propanoyl chloride are not extensively reported, analogous acylations of tert-butylbenzene show a strong preference for the para isomer. For instance, the acetylation of tert-butylbenzene yields the para isomer as the major product with only trace amounts of the ortho and meta isomers being formed.[3][6] A similar high regioselectivity is expected for the reaction with propanoyl chloride due to the steric hindrance of the tert-butyl group.
Spectroscopic Data for 1-(4-tert-butylphenyl)propan-1-one:
| Spectroscopic Data | Predicted Chemical Shifts (ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | ~7.90 (d, 2H, Ar-H), ~7.45 (d, 2H, Ar-H), ~2.95 (q, 2H, -CH₂-), ~1.35 (s, 9H, -C(CH₃)₃), ~1.20 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~200 (C=O), ~156 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~35 (-C(CH₃)₃), ~31 (-CH₂-), ~31 (-C(CH₃)₃), ~8 (-CH₃) |
| IR (neat) | ~1685 cm⁻¹ (C=O stretch), ~2965 cm⁻¹ (C-H stretch, aliphatic), ~1605 cm⁻¹ (C=C stretch, aromatic) |
Spectroscopic Data for 1-(2-tert-butylphenyl)propan-1-one (Predicted):
| Spectroscopic Data | Predicted Chemical Shifts (ppm) |
| ¹H NMR (CDCl₃) | ~7.50-7.20 (m, 4H, Ar-H), ~2.80 (q, 2H, -CH₂-), ~1.40 (s, 9H, -C(CH₃)₃), ~1.15 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | ~205 (C=O), ~148 (Ar-C), ~138 (Ar-C), ~130-125 (Ar-CH), ~38 (-C(CH₃)₃), ~35 (-CH₂-), ~30 (-C(CH₃)₃), ~8 (-CH₃) |
Visualizations
Caption: Mechanism of the Friedel-Crafts Acylation.
Caption: Experimental Workflow for Synthesis.
References
Application Notes and Protocols for the Friedel-Crafts Synthesis of Propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of propiophenone via the Friedel-Crafts acylation reaction. Propiophenone is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. These application notes offer a comprehensive guide, including reaction setup, execution, product purification, and characterization. A comparative analysis of different Lewis acid catalysts is presented to aid in procedural optimization.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds in aromatic systems, leading to the synthesis of aryl ketones.[1] The reaction typically involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1] Propiophenone, an important industrial intermediate, can be efficiently synthesized using this method from benzene and propionyl chloride.[2] The choice of catalyst and reaction conditions significantly influences the yield and purity of the product.[1] This document outlines a standard protocol using aluminum chloride and discusses alternative catalysts.
Experimental Protocols
Protocol 1: Aluminum Chloride Catalyzed Synthesis of Propiophenone
This protocol is a common and high-yielding method for the laboratory-scale synthesis of propiophenone.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzene (anhydrous)
-
Propionyl chloride (CH₃CH₂COCl)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Reactants: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of aluminum chloride in dichloromethane. After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane using a rotary evaporator.
-
Purification: The crude propiophenone can be purified by vacuum distillation. Collect the fraction boiling at approximately 218 °C at atmospheric pressure.[3]
Data Presentation
A comparative summary of different catalytic systems for Friedel-Crafts acylation is presented below. While not all data is specific to propiophenone synthesis, it provides a valuable reference for catalyst selection.
| Catalyst System | Aromatic Substrate | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Benzene | Propionyl Chloride | - | 25-35 | 2-3 | >96 | [4] |
| FeCl₃ | Anisole | Acetic Anhydride | Ionic Liquid | 60 | - | 94 | [5][6] |
| ZnCl₂ | Benzene | Benzoyl Chloride | Ionic Liquid | - | - | - | [7][8] |
| Hf(OTf)₄ | Substituted Benzenes | Acid Anhydrides | - | - | - | High | [9] |
| Cu(OTf)₂ | Aromatic Compounds | - | Ionic Liquid | - | - | Good | [9] |
Mandatory Visualization
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation for Propiophenone Synthesis.
Experimental Workflow
Caption: Experimental Workflow for Propiophenone Synthesis.
Characterization of Propiophenone
-
Appearance: Clear, colorless to light yellow liquid.[3]
-
Melting Point: 17-19 °C.[3]
-
Solubility: Insoluble in water; soluble in organic solvents like alcohol, ether, and benzene.[4]
-
¹H NMR (CDCl₃): Chemical shifts (δ) at approximately 1.22 (t, 3H), 2.98 (q, 2H), and 7.45-7.95 (m, 5H) ppm.[10]
-
¹³C NMR (CDCl₃): Key chemical shifts (δ) at approximately 8.5, 31.8, 128.1, 128.7, 133.1, 137.0, and 200.8 ppm.[10]
-
Infrared (IR) Spectroscopy: A strong absorption band around 1685 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration.[10]
Safety Precautions
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Propionyl chloride is corrosive and a lachrymator.
-
Benzene is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The Friedel-Crafts acylation provides a reliable and high-yielding route for the synthesis of propiophenone. The choice of Lewis acid catalyst can be adapted based on the desired reaction conditions and environmental considerations, with aluminum chloride being a highly effective, traditional choice. Proper adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis. The provided characterization data can be used to confirm the identity and purity of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 93-55-0 CAS MSDS (Propiophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-Phenyl-1-propanone | C9H10O | CID 7148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 6. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistryjournals.net [chemistryjournals.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Bupropion Utilizing a Propiophenone Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Bupropion, a widely used antidepressant and smoking cessation aid, from a propiophenone derivative. The primary synthetic route involves the α-bromination of a substituted propiophenone followed by amination with tert-butylamine. While the user specified 4'-(tert-Butyl)propiophenone as an intermediate, the common and well-documented precursor for Bupropion synthesis is m-chloropropiophenone. This document will focus on the established synthesis from m-chloropropiophenone.
Introduction
Bupropion hydrochloride, chemically known as (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its synthesis is a common topic in medicinal and organic chemistry, illustrating key reactions such as α-halogenation of ketones and nucleophilic substitution. The synthesis typically proceeds in two main steps: the bromination of m-chloropropiophenone to form an α-bromoketone intermediate, followed by an SN2 reaction with tert-butylamine to yield the bupropion free base, which is then converted to its hydrochloride salt.[3][4] Greener synthetic approaches have been developed to mitigate the environmental impact of the traditional synthesis by replacing hazardous reagents and solvents.[3][4]
Synthetic Pathway Overview
The synthesis of bupropion hydrochloride from m-chloropropiophenone is a two-step process. The first step is the α-bromination of the ketone. This is followed by a nucleophilic substitution reaction where tert-butylamine displaces the bromine atom. The resulting bupropion free base is then treated with hydrochloric acid to precipitate the hydrochloride salt.
Caption: Synthetic pathway of Bupropion HCl from m-chloropropiophenone.
Quantitative Data Summary
The following tables summarize the quantitative data for two different synthetic approaches to bupropion hydrochloride: a traditional method and a greener, more environmentally friendly method.
Table 1: Traditional Synthesis of Bupropion HCl
| Parameter | Step 1: Bromination | Step 2: Amination & Salt Formation | Overall |
| Starting Material | m-Chloropropiophenone | 2-Bromo-3'-chloropropiophenone | m-Chloropropiophenone |
| Reagents | Bromine (Br₂) | tert-Butylamine, N-Methylpyrrolidinone (NMP), Diethyl ether, 12 M HCl | - |
| Solvent | Dichloromethane (DCM) | - | - |
| Reaction Time | Approx. 2 hours | Approx. 20 minutes | Approx. 4 hours |
| Temperature | Ice bath | 55-60 °C | - |
| Yield | >99% conversion | - | 75-85% |
Table 2: Greener Synthesis of Bupropion HCl [3][4]
| Parameter | Step 1: Bromination | Step 2: Amination & Salt Formation | Overall |
| Starting Material | m-Chloropropiophenone | 2-Bromo-3'-chloropropiophenone | m-Chloropropiophenone |
| Reagents | N-Bromosuccinimide (NBS), Ammonium acetate | tert-Butylamine, 1 M HCl | - |
| Solvent | Ethyl acetate | Cyrene, Ethyl acetate | - |
| Reaction Time | Approx. 70 minutes | Approx. 20 minutes | Approx. 4 hours |
| Temperature | Reflux | 55-60 °C | - |
| Yield | >97% conversion[5] | - | 68%[3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of bupropion hydrochloride.
Protocol 1: Traditional Synthesis
This protocol is based on established methods using traditional reagents and solvents.
Step 1: α-Bromination of m-Chloropropiophenone
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve m-chloropropiophenone in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in DCM to the cooled solution with constant stirring. The disappearance of the bromine color indicates the progress of the reaction.
-
Once the addition is complete, allow the reaction to proceed until the starting material is consumed (monitored by TLC or GC).
-
Remove the solvent and the hydrogen bromide generated in vacuo to obtain the crude 2-bromo-3'-chloropropiophenone intermediate.
Step 2: Amination and Hydrochloride Salt Formation
-
To the crude α-bromoketone, add N-methyl-2-pyrrolidinone (NMP) and an excess of tert-butylamine.
-
Heat the mixture at 55-60 °C for approximately 20 minutes.
-
After cooling, extract the bupropion free base into diethyl ether.
-
Wash the organic layer with water.
-
To the ether extract, add a 2 M solution of HCl in ether to precipitate bupropion hydrochloride.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the product to obtain bupropion hydrochloride as a white solid.
Protocol 2: Greener Synthesis
This protocol utilizes safer and more environmentally benign reagents and solvents.[3]
Step 1: α-Bromination of m-Chloropropiophenone using NBS [3]
-
In a round-bottom flask, dissolve m-chloropropiophenone and N-bromosuccinimide (NBS) in ethyl acetate.
-
Add a catalytic amount of ammonium acetate.
-
Heat the mixture to reflux for approximately 70 minutes, until the red-brown color of bromine disappears.
-
Cool the solution to room temperature and filter to remove succinimide.
-
Wash the filtrate with water.
-
Remove the ethyl acetate under reduced pressure to yield the crude 2-bromo-3'-chloropropiophenone as an oil.
Step 2: Amination and Hydrochloride Salt Formation [3]
-
To the crude intermediate, add Cyrene and tert-butylamine.
-
Stir the solution at 55-60 °C for 20 minutes.
-
Dissolve the mixture in ethyl acetate and wash with water.
-
To the organic layer, add 1 M hydrochloric acid and stir.
-
Separate the aqueous layer and concentrate it under reduced pressure to obtain a paste.
-
Recrystallize the residue from propan-2-ol and collect the crystals via vacuum filtration to yield bupropion hydrochloride.
Characterization
The final product, bupropion hydrochloride, can be characterized by various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton, the methyl protons of the propyl group, and the tert-butyl protons.[3]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the bupropion molecule.[3]
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption band for the carbonyl group (C=O) around 1689 cm⁻¹ and for the N-H bond of the secondary amine.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of bupropion hydrochloride.
Caption: General workflow for Bupropion HCl synthesis.
Conclusion
The synthesis of bupropion hydrochloride from m-chloropropiophenone is a well-established process that serves as an excellent example of key organic reactions for professionals in drug development. While traditional methods are effective, the adoption of greener protocols is encouraged to enhance safety and reduce environmental impact. The provided protocols and data offer a comprehensive guide for the laboratory-scale synthesis of this important pharmaceutical agent.
References
Application Notes and Protocols: Synthesis of 4'-(tert-Butyl)propiophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(tert-Butyl)propiophenone is a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds. Its structure, featuring a substituted aromatic ketone, makes it a versatile building block in drug discovery and development. This document provides a detailed overview of the reaction mechanism for its synthesis, a comprehensive experimental protocol based on the well-established Friedel-Crafts acylation, and characteristic analytical data.
Reaction Mechanism: Friedel-Crafts Acylation
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the propionyl chloride by coordinating to the chlorine atom, which facilitates the departure of the chloride ion and the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile.
-
Electrophilic Aromatic Substitution: The electron-rich tert-butylbenzene attacks the electrophilic acylium ion. The bulky tert-butyl group is an ortho-, para-director, and due to steric hindrance at the ortho position, the acylation predominantly occurs at the para position. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The aluminum chloride catalyst is regenerated in this step.
Reaction Pathway
Caption: Friedel-Crafts Acylation Mechanism.
Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| tert-Butylbenzene | 134.22 | 26.84 g (31.2 mL) | 0.20 |
| Propionyl Chloride | 92.52 | 18.51 g (17.2 mL) | 0.20 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 29.33 g | 0.22 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - |
| 6M Hydrochloric Acid (HCl) | - | 150 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | 100 mL | - |
| Brine (saturated NaCl solution) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Assemble the 500 mL three-necked flask with the dropping funnel, reflux condenser, and a gas outlet connected to a trap for HCl gas. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (29.33 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0-5 °C in an ice-water bath with stirring.
-
Addition of Propionyl Chloride: In the dropping funnel, place a solution of propionyl chloride (18.51 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of tert-Butylbenzene: After the addition of propionyl chloride is complete, add tert-butylbenzene (26.84 g) dropwise from the dropping funnel over 1 hour, keeping the internal temperature between 5-10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture again in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 150 mL of cold 6M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Experimental Workflow
Caption: Synthesis and Purification Workflow.
Data Presentation
Product Characterization:
| Property | Value |
| IUPAC Name | 1-(4-tert-butylphenyl)propan-1-one[1] |
| Molecular Formula | C₁₃H₁₈O[1] |
| Molar Mass | 190.28 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~125-127 °C at 10 mmHg |
| Expected Yield | 75-85% |
Spectroscopic Data:
| Technique | Data |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.91 (d, J=8.4 Hz, 2H, Ar-H), 7.47 (d, J=8.4 Hz, 2H, Ar-H), 2.97 (q, J=7.2 Hz, 2H, -COCH₂CH₃), 1.33 (s, 9H, -C(CH₃)₃), 1.22 (t, J=7.2 Hz, 3H, -COCH₂CH₃)[1] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 200.2, 156.5, 134.3, 128.0, 125.5, 35.1, 31.8, 31.2, 8.4[1] |
| IR (neat, cm⁻¹) | ν: 2965 (C-H), 1682 (C=O, ketone), 1606 (C=C, aromatic), 1268, 1110[2] |
| Mass Spectrum (EI, m/z) | 190 (M⁺), 175, 161, 147, 133, 105, 91, 57[1] |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Propionyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
The reaction evolves HCl gas, which is corrosive and toxic. Ensure proper trapping of the off-gases.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
These application notes are intended for use by qualified professionals and should be adapted to specific laboratory conditions and safety protocols.
References
Application Note: Laboratory Scale Synthesis of 1-(4-tert-butylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-(4-tert-butylphenyl)propan-1-one, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved via a Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride using aluminum chloride as a catalyst. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and characterization details of the final product.
Introduction
1-(4-tert-butylphenyl)propan-1-one, also known as 4'-tert-butylpropiophenone, is a ketone derivative of tert-butylbenzene. The tert-butyl group is a common substituent in medicinal chemistry, often used to enhance lipophilicity and metabolic stability of drug candidates. The propiophenone moiety serves as a versatile handle for further chemical modifications, making this compound a key building block in the synthesis of various biologically active molecules. The Friedel-Crafts acylation is a classic and efficient method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones.[1]
Reaction Scheme
The synthesis of 1-(4-tert-butylphenyl)propan-1-one is accomplished through the electrophilic aromatic substitution reaction of tert-butylbenzene with propionyl chloride in the presence of a Lewis acid catalyst, aluminum chloride.
Caption: Reaction scheme for the Friedel-Crafts acylation.
Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser with a calcium chloride guard tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
tert-Butylbenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride guard tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Charging: In an inert atmosphere (e.g., under nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Addition of Propionyl Chloride: Add propionyl chloride (1.0 equivalent) dropwise to the cooled suspension of aluminum chloride in dichloromethane via the dropping funnel with vigorous stirring. The formation of the acylium ion complex will occur.
-
Addition of tert-Butylbenzene: After the addition of propionyl chloride is complete, add tert-butylbenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition of tert-butylbenzene is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will decompose the aluminum chloride complex and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(4-tert-butylphenyl)propan-1-one.
Caption: Experimental workflow for the synthesis.
Data Presentation
| Parameter | Value |
| Reactants | |
| tert-Butylbenzene (mol) | 1.0 |
| Propionyl chloride (mol) | 1.0 |
| Aluminum chloride (mol) | 1.1 |
| Reaction Conditions | |
| Solvent | Dichloromethane (anhydrous) |
| Temperature (°C) | 0-5 |
| Reaction Time (hours) | 1-2 |
| Product | |
| Yield (%) | Typically 70-85% (after purification) |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₁₃H₁₈O |
| Molecular Weight ( g/mol ) | 190.28 |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ ppm) | ~7.9 (d, 2H), ~7.5 (d, 2H), ~3.0 (q, 2H), ~1.3 (s, 9H), ~1.2 (t, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | ~200, ~156, ~134, ~128, ~125, ~35, ~31, ~8 |
| GC-MS (m/z) | 190 (M+), 175, 161, 133, 91, 57 |
Characterization
¹H NMR Spectroscopy: The proton NMR spectrum of the product is expected to show characteristic signals for the aromatic protons, the ethyl group of the propanone chain, and the tert-butyl group. The aromatic protons will appear as two doublets in the downfield region. The methylene protons of the ethyl group will appear as a quartet, and the methyl protons as a triplet. The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the carbons of the ethyl and tert-butyl groups.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to confirm the purity of the product and its molecular weight. The mass spectrum will show the molecular ion peak (M+) at m/z 190. Common fragmentation patterns for similar aromatic ketones include the loss of a methyl group (M-15), an ethyl group (M-29), and the tert-butyl group, as well as characteristic aromatic fragments. A prominent peak at m/z 57 is characteristic of the tert-butyl cation.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.
-
Propionyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction quenching with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution.
Conclusion
The Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride provides an efficient and straightforward method for the laboratory-scale synthesis of 1-(4-tert-butylphenyl)propan-1-one. The protocol described herein, when followed with the appropriate safety precautions, can be reliably used to produce this valuable synthetic intermediate in good yield and purity. The provided characterization data will aid researchers in confirming the identity and quality of the synthesized product.
References
Application Notes and Protocols: 4'-(tert-Butyl)propiophenone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4'-(tert-Butyl)propiophenone as a key starting material in the synthesis of pharmaceutically active compounds, with a specific focus on the second-generation antihistamine, Ebastine. This document includes pharmacological data, detailed synthetic protocols, and diagrams of the relevant biological pathway and experimental workflow.
Introduction to this compound in Drug Discovery
This compound is an aromatic ketone that serves as a crucial building block in organic synthesis. Its tert-butyl group offers steric bulk and lipophilicity, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule. In medicinal chemistry, it is primarily utilized as a precursor for the synthesis of more complex molecules, a prime example being the H1 antihistamine, Ebastine.
Application in the Synthesis of Ebastine
Ebastine is a potent and selective second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] It is a prodrug that is rapidly metabolized in the liver to its active carboxylic acid metabolite, carebastine.[2][3] this compound is the starting point for the synthesis of a key intermediate, 4'-tert-butyl-4-chlorobutyrophenone, which is subsequently used to build the final Ebastine molecule.[4]
Ebastine and its active metabolite, carebastine, are highly selective for the histamine H1 receptor, with negligible activity at H2 and H3 receptors, as well as α1-adrenergic and muscarinic receptors.[5][6] This high selectivity contributes to its favorable side-effect profile, particularly the low incidence of sedation, as it does not significantly cross the blood-brain barrier.[2][6]
Table 1: In Vitro Binding Affinities of Ebastine and Carebastine [5]
| Compound | Receptor | Binding Affinity (Ki/IC50, nM) |
| Ebastine | H1 Receptor | 48 ± 6 |
| α1-adrenergic | 183 | |
| Muscarinic M1 | 1,100 | |
| Muscarinic M2 | >10,000 | |
| Carebastine | H1 Receptor | 27 ± 4 |
Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors on various cells, leading to symptoms such as itching, vasodilation, and bronchoconstriction.[2] Ebastine and carebastine act as inverse agonists at the H1 receptor, meaning they bind to the receptor and stabilize it in its inactive conformation, thereby preventing histamine binding and blocking its downstream effects.[7]
The signaling pathway of the histamine H1 receptor involves its coupling to a Gq protein.[8][9] Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to the physiological responses associated with an allergic reaction.[10] By blocking the initial binding of histamine, Ebastine and carebastine prevent the initiation of this signaling cascade.
Histamine H1 Receptor Signaling Pathway
References
- 1. Ebastine synthesis - chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Ebastine? [synapse.patsnap.com]
- 3. Ebastine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. apicule.com [apicule.com]
- 5. benchchem.com [benchchem.com]
- 6. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. proteopedia.org [proteopedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 4'-(tert-Butyl)propiophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and key organic reactions involving 4'-(tert-butyl)propiophenone. This compound serves as a versatile intermediate in the synthesis of various organic molecules, including potential active pharmaceutical ingredients (APIs). The protocols provided are based on established synthetic methodologies.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol: Friedel-Crafts Acylation
Reaction:
Materials:
-
tert-Butylbenzene
-
Propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, add tert-butylbenzene (1.0 equivalent) dropwise from the addition funnel over 30 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data (Analogous Reaction):
A similar Friedel-Crafts acylation for the synthesis of 1-phenyl-1-propanone reports a high yield.[1]
| Parameter | Value |
| Reactant Ratio (tert-Butylbenzene:Propionyl Chloride:AlCl₃) | 1 : 1.1 : 1.2 |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours |
| Typical Yield | >90% |
Applications in Organic Synthesis
This compound is a valuable starting material for various transformations, primarily involving the ketone functional group. Key applications include its reduction to the corresponding alcohol and its conversion to amines via reductive amination.
Reduction to 1-(4-(tert-butyl)phenyl)propan-1-ol
The carbonyl group of this compound can be readily reduced to a secondary alcohol using common reducing agents like sodium borohydride (NaBH₄).
Reaction:
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude 1-(4-(tert-butyl)phenyl)propan-1-ol.
-
The product can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Analogous Reaction):
The reduction of the structurally similar propiophenone using NaBH₄ in ethanol proceeds efficiently at room temperature.[2]
| Parameter | Value |
| Reactant Ratio (Ketone:NaBH₄) | 1 : 1.5 |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >95% |
Reductive Amination
This compound can be converted to primary, secondary, or tertiary amines through reductive amination. This one-pot reaction typically involves the formation of an imine intermediate followed by its in-situ reduction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation.[3][4]
Reaction:
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
To a solution of this compound (1.0 equivalent) in methanol, add ammonium acetate (10 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and a basic aqueous solution (e.g., 1M NH₄OH).
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent. The crude amine can be purified by column chromatography or distillation.
Quantitative Data (General Protocol):
Reductive amination of ketones is a widely used reaction with typically good to excellent yields.
| Parameter | Value |
| Reactant Ratio (Ketone:Amine Source:Reducing Agent) | 1 : 10 : 1.5 |
| Solvent | Methanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
| Typical Yield | 70-90% |
Visualizations
Synthesis and Key Reactions of this compound
Caption: Synthetic route and primary transformations of this compound.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Relationship between Reactants and Products in Key Reactions
Caption: Functional group transformations of this compound.
References
Application Note: HPLC Purity Analysis of 4'-(tert-Butyl)propiophenone
Introduction
4'-(tert-Butyl)propiophenone is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Its purity is critical to ensure the quality and safety of the final products. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound and the separation of its potential process-related impurities.
Principle
The method utilizes a C18 stationary phase with a mobile phase consisting of an acetonitrile and water gradient, acidified with phosphoric acid to ensure good peak shape and resolution. The separation is based on the differential partitioning of this compound and its impurities between the nonpolar stationary phase and the polar mobile phase. Detection is performed using a UV detector, leveraging the chromophoric nature of the propiophenone core.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Sample: this compound, batch to be analyzed
-
Acetonitrile: HPLC grade
-
Water: Deionized or HPLC grade
-
Phosphoric Acid (H₃PO₄): Analytical reagent grade
-
Methanol: HPLC grade (for cleaning)
2. Apparatus
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
3. Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
5. System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Working Standard Solution to verify the performance of the chromatographic system. The acceptance criteria are detailed in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Resolution (Rs) | ≥ 2.0 between this compound and the closest eluting impurity |
6. Data Analysis and Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Area % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| This compound | ~12.5 |
| Impurity A (ortho-isomer) | ~11.8 |
| Impurity B (starting material) | ~4.2 |
Table 2: System Suitability Test Results
| Parameter | Result | Acceptance Criteria | Status |
| Tailing Factor (T) | 1.2 | ≤ 2.0 | Pass |
| Theoretical Plates (N) | 6500 | ≥ 2000 | Pass |
| RSD of Peak Area (%) | 0.8% | ≤ 2.0% | Pass |
| Resolution (Rs) | 2.5 | ≥ 2.0 | Pass |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Potential impurities from the synthesis of this compound.
Application Note & Protocol: Identification of 4'-(tert-Butyl)propiophenone and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-(tert-Butyl)propiophenone is an aromatic ketone that may undergo metabolic transformation in biological systems. Understanding its metabolic fate is crucial for drug development and toxicology studies. This document provides a detailed protocol for the extraction and analysis of this compound and its putative metabolites from a biological matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol includes sample preparation, instrument parameters, and data analysis guidelines.
Proposed Metabolic Pathway
The metabolic pathway of this compound is hypothesized based on common xenobiotic transformations of aromatic ketones. The primary transformations are expected to be reduction of the keto group to a secondary alcohol and hydroxylation of the tert-butyl group.
Caption: Hypothesized metabolic pathway of this compound.
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS analysis.
Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS) (e.g., 4'-Methylpropiophenone)
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[2]
-
Pyridine (silylation grade)[1]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS[1]
-
Heptane (GC grade)[1]
-
Deionized water
-
Biological matrix (e.g., plasma)
-
Microcentrifuge tubes (1.5 mL)
-
GC vials with inserts (1.5 mL)[3]
Sample Preparation: Protein Precipitation and Derivatization
-
Sample Spiking: To a 100 µL plasma sample in a microcentrifuge tube, add the internal standard solution. For calibration standards and quality controls, spike with known concentrations of this compound.
-
Protein Precipitation: Add 900 µL of cold methanol to the plasma sample.[1] Vortex vigorously for 2 minutes to precipitate proteins.[2]
-
Centrifugation: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization (Methoximation): Add 30 µL of methoxyamine in pyridine (15 µg/µL) to the dried residue. Vortex for 10 minutes and incubate at room temperature for 16 hours to protect the keto group.[1]
-
Derivatization (Silylation): Add 30 µL of MSTFA with 1% TMCS to the vial. Vortex for 10 minutes and incubate for 1 hour at room temperature to derivatize hydroxyl groups.[1]
-
Final Dilution: Add 40 µL of heptane to the vial before GC-MS analysis.[1]
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[3]
-
Injector: Splitless mode, 280°C[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 3 minutes at 300°C[5]
-
-
MS Transfer Line: 290°C[6]
-
Ion Source: Electron Ionization (EI) at 70 eV[4]
-
MS Source Temperature: 230°C[6]
-
MS Quad Temperature: 150°C[6]
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[4]
Caption: GC-MS sample preparation and analysis workflow.
Data Presentation
Quantitative data for this compound and its potential metabolites are summarized below. Note that these are representative values and may vary based on the specific instrumentation and experimental conditions.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound (derivatized) | ~12.5 | 175 | 147, 119 | 0.5 | 1.5 |
| 1-(4-tert-butylphenyl)propan-1-ol (derivatized) | ~13.2 | 249 | 177, 149 | 0.5 | 1.5 |
| 1-(4-(2-hydroxy-2-methylpropyl)phenyl)propan-1-one (derivatized) | ~15.8 | 263 | 175, 147 | 1.0 | 3.0 |
| 1-(4-(2-hydroxy-2-methylpropyl)phenyl)propan-1-ol (derivatized) | ~16.5 | 337 | 249, 177 | 1.0 | 3.0 |
| 4'-Methylpropiophenone (IS, derivatized) | ~10.8 | 133 | 105, 77 | N/A | N/A |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Data Analysis and Interpretation
-
Qualitative Analysis: Identify the parent compound and its metabolites in the full scan chromatograms by comparing their mass spectra with reference libraries (e.g., NIST) and the predicted fragmentation patterns.
-
Quantitative Analysis: In SIM mode, monitor the quantifier and qualifier ions for each analyte and the internal standard. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentrations of the analytes in the unknown samples using the regression equation from the calibration curve.
This comprehensive protocol provides a robust framework for the identification and quantification of this compound and its metabolites, enabling further investigation into its pharmacological and toxicological properties.
References
Application Notes and Protocols for the Derivatization of 4'-(tert-Butyl)propiophenone for Further Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4'-(tert-Butyl)propiophenone, a versatile building block in organic synthesis. The protocols outlined below cover key transformations of the carbonyl group and the adjacent α-carbon, yielding derivatives that are valuable intermediates in the development of novel compounds, particularly in the field of medicinal chemistry. The strategic introduction of the bulky tert-butyl group can enhance the pharmacological properties of molecules by influencing their specificity and metabolic stability.
Key Derivatization Reactions
Several key reactions can be employed to modify this compound, each offering a pathway to a unique class of derivatives. These include:
-
α-Halogenation: Introduction of a halogen atom at the α-position to the carbonyl group, creating a reactive site for further nucleophilic substitution.
-
Carbonyl Reduction: Conversion of the ketone functionality into a secondary alcohol, a common step in the synthesis of various bioactive molecules.
-
Oxime Formation: Reaction of the carbonyl group with hydroxylamine to form an oxime, which can be a stable final product or an intermediate for rearrangements like the Beckmann rearrangement.
-
Mannich Reaction: Aminoalkylation at the α-carbon, leading to the formation of β-aminoketones, which are important pharmacophores.
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental procedures for the derivatization of this compound. The quantitative data, where available for closely related compounds, is summarized in tables to facilitate comparison.
α-Bromination of this compound
This protocol describes the synthesis of 2-bromo-1-(4-(tert-butyl)phenyl)propan-1-one. The introduction of a bromine atom at the α-position creates a valuable intermediate for subsequent nucleophilic substitution reactions.
Experimental Protocol:
A solution of this compound (1 equivalent) in a suitable solvent such as chloroform or glacial acetic acid is prepared in a round-bottom flask. A solution of bromine (1 equivalent) in the same solvent is added dropwise to the ketone solution while stirring, typically at room temperature or with cooling in an ice bath. A catalytic amount of aluminum chloride or hydrobromic acid can be used to facilitate the reaction. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.
Quantitative Data for α-Bromination of Propiophenone Analogs:
| Substrate | Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4'-Methylpropiophenone | Bromine | Chloroform | AlCl₃ | 0 to RT | Overnight | ~95 | Adapted from PrepChem[1] |
| Propiophenone | HBr/H₂O₂ | Glacial Acetic Acid | - | 15-25 | - | 90-97 | The Hive[2] |
| Acetophenone Derivatives | Pyridine hydrobromide perbromide | Acetic Acid | - | 90 | 3 | >80 | [3] |
Logical Workflow for α-Bromination:
Caption: Workflow for the α-bromination of this compound.
Reduction of this compound to 1-(4-(tert-butyl)phenyl)propan-1-ol
This protocol details the reduction of the ketone functionality to a secondary alcohol using sodium borohydride, a mild and selective reducing agent.
Experimental Protocol:
This compound (1 equivalent) is dissolved in a suitable protic solvent, typically methanol or ethanol, in a flask. The solution is cooled in an ice bath. Sodium borohydride (NaBH₄), typically 1 to 2 equivalents, is added portion-wise to the stirred solution. The reaction is allowed to proceed for a specified time, and its completion is monitored by TLC. After the reaction is complete, the mixture is quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude alcohol can be purified by column chromatography or recrystallization.
Quantitative Data for Sodium Borohydride Reduction of Ketones:
| Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3-Nitroacetophenone | Ethanol | Room Temperature | - | - | [4] |
| Propiophenone | - | - | - | - | Chegg[5] |
| 3-(Dimethylamino)-1-phenylpropan-1-one HCl | Methanol | 0 to RT | 1 h | 96 | ChemicalBook[6] |
Logical Workflow for Carbonyl Reduction:
Caption: Workflow for the reduction of this compound.
Synthesis of this compound Oxime
This protocol describes the formation of an oxime from this compound and hydroxylamine hydrochloride.
Experimental Protocol:
This compound (1 equivalent) is dissolved in ethanol. To this solution, hydroxylamine hydrochloride (typically 1.1-1.5 equivalents) and a base such as pyridine or sodium acetate are added. The mixture is then heated to reflux for a specified period. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is then treated with water to precipitate the oxime. The solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification. A solvent-free approach using bismuth(III) oxide as a catalyst at room temperature has also been reported for the synthesis of oximes in high yields.[7]
Quantitative Data for Oxime Formation:
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aldehydes/Ketones | NH₂OH·HCl, Bi₂O₃ | Solvent-free | Room Temperature | - | 60-98 | [7] |
| Propiophenone | NH₂OH·HCl, Base | Ethanol | Reflux | - | - | [8] |
| Acetophenone | NH₂OH·HCl, Pyridine | Ethanol | 60 | 75 min | 66 (of acetyl oxime) |
Logical Workflow for Oxime Formation:
Caption: Workflow for the synthesis of this compound oxime.
Mannich Reaction of this compound
This protocol outlines the synthesis of a β-aminoketone, specifically 3-(dimethylamino)-1-(4-(tert-butyl)phenyl)propan-1-one hydrochloride, via the Mannich reaction.
Experimental Protocol:
In a round-bottomed flask, this compound (1 equivalent), dimethylamine hydrochloride (1.3 equivalents), and paraformaldehyde (0.44 equivalents) are combined in 95% ethanol. A catalytic amount of concentrated hydrochloric acid is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent like acetone. The solid hydrochloride salt is collected by filtration, washed with the non-polar solvent, and dried.
Quantitative Data for the Mannich Reaction of Aromatic Ketones:
| Ketone | Amine | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | 95% Ethanol | HCl | 2 | 66 | Organic Syntheses[2] |
| Aromatic Ketones | Aromatic Amines | Aromatic Aldehydes | - | Bismuth Nitrate | - | High | [9] |
| Aromatic Ketones | Diethylamine | Formaldehyde | Acetic Acid | Acetic Acid | - | 65-73 (of acetate product) | [10] |
Logical Workflow for the Mannich Reaction:
Caption: Workflow for the Mannich reaction of this compound.
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery and development. The tert-butyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and enhanced receptor binding affinity.[11]
-
β-Aminoketones (Mannich bases): These compounds are precursors to a wide range of biologically active molecules, including pharmaceuticals with analgesic, anti-inflammatory, and CNS-active properties. They can be further modified, for example, by reduction to γ-amino alcohols.
-
α-Halo Ketones: These are versatile intermediates that can be converted into various derivatives, including α-amino ketones, α-hydroxy ketones, and heterocyclic compounds, many of which have demonstrated potential as therapeutic agents.
-
Alcohols from Carbonyl Reduction: The resulting secondary alcohols can serve as chiral building blocks or be incorporated into larger molecules with diverse biological activities.
-
Oximes: Oxime derivatives have been investigated for their potential as enzyme inhibitors and for other medicinal applications.
The derivatization of this compound provides a rich platform for the synthesis of novel chemical entities with potential therapeutic applications. The protocols and data presented herein offer a foundational guide for researchers in this exciting area of chemical and pharmaceutical science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 4. chemscene.com [chemscene.com]
- 5. 3-(DIMETHYLAMINO)-1-(4-FLUOROPHENYL)PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: The Role of Lewis Acid Catalysts in the Synthesis of 4'-(tert-Butyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthesis of 4'-(tert-Butyl)propiophenone, a valuable intermediate in pharmaceutical and organic synthesis. The core of this synthesis lies in the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride, a reaction critically dependent on the choice and application of a Lewis acid catalyst. These application notes detail the pivotal role of the Lewis acid catalyst in facilitating this transformation, offer a comparative analysis of common catalysts, and provide comprehensive experimental protocols for its synthesis.
Introduction
This compound is a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its preparation is most commonly achieved through the Friedel-Crafts acylation of tert-butylbenzene. This electrophilic aromatic substitution reaction necessitates a Lewis acid catalyst to activate the acylating agent, propionyl chloride, thereby generating a potent electrophile, the acylium ion. The efficiency, selectivity, and overall yield of the synthesis are profoundly influenced by the nature of the Lewis acid catalyst, its concentration, and the reaction conditions. Aluminum chloride (AlCl₃) is a conventional and highly effective catalyst for this transformation, though other Lewis acids such as ferric chloride (FeCl₃) can also be employed. Understanding the nuances of the catalyst's role and optimizing its use are critical for successful and scalable synthesis.
Role of the Lewis Acid Catalyst
The Lewis acid is central to the Friedel-Crafts acylation mechanism. Its primary function is to abstract the chloride from propionyl chloride, leading to the formation of a highly reactive and resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of tert-butylbenzene. The tert-butyl group, being an ortho-, para-director, guides the acylation predominantly to the para position due to steric hindrance at the ortho positions. The catalyst is regenerated in the final step of the reaction mechanism.
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation of tert-Butylbenzene
Welcome to the technical support center for the Friedel-Crafts acylation of tert-butylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to optimizing reaction yields and purity.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of tert-butylbenzene has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in this reaction can often be attributed to several critical factors related to the catalyst, reagents, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The most frequent cause of failure is an inactive Lewis acid catalyst, typically aluminum chloride (AlCl₃). AlCl₃ is extremely sensitive to moisture. Any water present in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (1.0 equivalent or more) of the catalyst relative to the acylating agent is generally required.[1] Unlike Friedel-Crafts alkylation, the catalyst is not regenerated.[1]
-
Impure Reactants: Ensure your tert-butylbenzene and acylating agent (e.g., acetyl chloride or acetic anhydride) are pure. Contaminants can interfere with the reaction.
-
Reaction Temperature Too Low: While lower temperatures can sometimes improve selectivity, they can also significantly decrease the reaction rate. If the yield is poor, a moderate increase in temperature may be necessary. For some acylations, an increase in temperature to a solvent's boiling point has been shown to significantly boost reactivity without compromising selectivity.[2]
Issue 2: Formation of Unexpected Byproducts or Isomers
Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?
A2: While Friedel-Crafts acylation is known for being more selective than alkylation, byproduct formation can still occur. The bulky tert-butyl group is a strong ortho-, para-director, but the ratio of these isomers can be influenced by reaction conditions.
-
Isomer Control (Ortho vs. Para): The primary products expected are p-tert-butylacetophenone and, to a lesser extent, o-tert-butylacetophenone. The ratio is sensitive to:
-
Solvent Polarity: The choice of solvent can influence isomer distribution. In some systems, non-polar solvents (like carbon disulfide or dichloromethane) favor the kinetically controlled product, while more polar solvents (like nitrobenzene) can allow for equilibration to the thermodynamically more stable isomer.[3] For tert-butylbenzene, steric hindrance makes the para product the major one in most cases.
-
Temperature: Reaction temperature can affect the ortho/para ratio. Lower temperatures generally favor the para isomer due to increased steric selectivity.
-
-
Dealkylation-Realkylation: Although less common than in alkylation, at higher temperatures and with prolonged reaction times, there is a possibility of the tert-butyl group migrating or being cleaved and reattaching at a different position, leading to isomeric byproducts.
Issue 3: Catalyst and Reaction Workup Problems
Q3: My reaction mixture is producing a dark, tarry material. What could be the cause?
A3: The formation of dark, insoluble tars is often a sign of side reactions or decomposition, which can be caused by:
-
High Reaction Temperature: Exceedingly high temperatures can lead to polymerization and decomposition of starting materials and products. The initial mixing of the Lewis acid and the acylating agent is often exothermic and should be controlled with an ice bath.[4]
-
Incorrect Stoichiometry: Using a large excess of the acylating agent or catalyst can sometimes promote side reactions.
-
Improper Quenching: The workup procedure is critical. The reaction mixture should be quenched by slowly and carefully pouring it onto ice and water, often with the addition of acid (like HCl) to fully decompose the catalyst-ketone complex.[4] Adding water directly to the reaction flask can result in a violent, uncontrolled exothermic reaction.
Frequently Asked Questions (FAQs)
Q1: How much Lewis acid catalyst should I use?
A stoichiometric amount (at least 1.0 equivalent) relative to the acylating agent is typically necessary for Friedel-Crafts acylation. This is because the ketone product forms a stable complex with the Lewis acid, preventing it from acting catalytically.[1] Using a slight excess (e.g., 1.1 equivalents) is a common strategy to drive the reaction to completion.[1]
Q2: Can I use a catalyst other than aluminum chloride (AlCl₃)?
Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[5] In some cases, particularly with activated aromatic rings, milder catalysts may provide better results or be easier to handle. For instance, studies on other benzene derivatives have shown that FeCl₃ can be a very effective catalyst.[6]
Q3: What is the best solvent for this reaction?
Commonly used solvents for Friedel-Crafts acylation include halogenated hydrocarbons like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane (DCE), or non-polar solvents like carbon disulfide (CS₂).[3][4] The choice of solvent can impact the solubility of the intermediates and the final product isomer ratio.[3] For reactions that require higher temperatures, dichloroethane is a suitable option.
Q4: What is the optimal temperature for the acylation of tert-butylbenzene?
The optimal temperature depends on the reactivity of the specific acylating agent and the solvent used. A common starting point is to perform the initial addition of reagents at 0 °C (in an ice bath) to control the initial exotherm.[4] The reaction is then often allowed to warm to room temperature or gently heated to ensure completion. Monitoring the reaction by TLC or GC is the best way to determine the optimal temperature and reaction time for your specific setup.
Q5: My starting material is an alkylbenzene. Is poly-substitution a concern?
No, unlike Friedel-Crafts alkylation, poly-acylation is generally not an issue. The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring and makes it less susceptible to further electrophilic substitution.[1]
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the yield and selectivity of Friedel-Crafts acylation, based on general principles and data from related reactions.
Table 1: Effect of Catalyst Stoichiometry on Product Yield (Based on general principles for Friedel-Crafts Acylation)
| Catalyst Equivalents (relative to acylating agent) | Expected Yield | Rationale |
| < 1.0 | Low to Moderate | Insufficient catalyst to activate the acylating agent and overcome product complexation.[1] |
| 1.0 - 1.2 | High | Stoichiometric amount ensures complete reaction by accounting for catalyst complexation with the ketone product.[1] |
| > 1.2 | High | A large excess is typically unnecessary and can complicate purification without significantly improving yield. |
Table 2: Influence of Reaction Conditions on Product Selectivity (Qualitative summary for acylation of substituted benzenes)
| Parameter | Condition | Effect on para:ortho Ratio | Rationale |
| Temperature | Low (e.g., 0 °C) | Increases | Steric hindrance at the ortho position is more pronounced at lower temperatures. |
| High (e.g., > 50 °C) | Decreases | Higher kinetic energy can overcome the steric barrier to ortho-acylation. | |
| Solvent | Non-polar (e.g., CS₂) | Favors kinetic product | May precipitate the initial product complex, preventing isomerization.[3] |
| Polar (e.g., Nitrobenzene) | Favors thermodynamic product | Can allow for reversibility and isomerization to the more stable product.[3] |
Experimental Protocols
Protocol: Synthesis of p-tert-Butylacetophenone
This protocol is a representative procedure for the Friedel-Crafts acylation of tert-butylbenzene with acetyl chloride.
Materials:
-
tert-Butylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (conc.)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet and a gas outlet (e.g., a bubbler). All glassware must be oven or flame-dried before use.
-
Reagent Charging: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a positive pressure of inert gas. Cool the suspension to 0 °C using an ice/water bath.
-
Addition of Acetyl Chloride: Add acetyl chloride (1.1 equivalents) dissolved in a small amount of anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, maintaining the temperature at 0 °C.
-
Addition of tert-Butylbenzene: After the acetyl chloride addition is complete, add tert-butylbenzene (1.0 equivalent), dissolved in anhydrous dichloromethane, to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid, with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure p-tert-butylacetophenone.
Visualizations
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
Technical Support Center: Purification of Crude 4'-(tert-Butyl)propiophenone by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4'-(tert-Butyl)propiophenone via column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem ID | Question | Possible Causes & Solutions |
| T-01 | My compound is not moving off the baseline on the TLC plate, even with a relatively polar solvent system. | Cause: The chosen solvent system may still be too non-polar. This compound is a moderately polar ketone. Solution: Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If that fails, consider a more polar solvent system, such as dichloromethane/methanol.[1] |
| T-02 | The product is eluting with the solvent front. | Cause: The eluent is too polar, causing the compound to have a very high Rf value and not interact sufficiently with the silica gel. Solution: Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane. Aim for an Rf value of approximately 0.25-0.35 for the best separation on a column.[2] |
| T-03 | I'm seeing streaks or tailing of my spots on the TLC and in my column fractions. | Cause 1: The sample may be too concentrated when spotted on the TLC plate or loaded onto the column. Solution 1: Dilute the sample before application. Cause 2: The compound might be interacting too strongly with the acidic silica gel. Solution 2: Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica gel, which can improve the peak shape for basic or sensitive compounds. |
| T-04 | My fractions are all contaminated with a close-running impurity. | Cause 1: The solvent system does not provide adequate separation. Solution 1: Perform a more thorough TLC analysis with various solvent systems to find one that maximizes the separation between your product and the impurity. Try different solvent combinations, such as hexane/diethyl ether or toluene/ethyl acetate. Cause 2: The column may be overloaded. Solution 2: Use a larger column with more silica gel for the amount of crude product being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. |
| T-05 | The column is running very slowly or has stopped completely. | Cause 1: The silica gel was not packed properly, leading to compaction. Solution 1: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Applying gentle air pressure can help maintain a steady flow rate. Cause 2: Fine particles of silica are clogging the frit. Solution 2: This may require repacking the column. Ensure the silica gel is of a suitable particle size for flash chromatography. |
| T-06 | I recovered my product, but the yield is very low. | Cause 1: The compound may still be on the column. Solution 1: After collecting the fractions containing your product, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to see if more material elutes. Cause 2: The compound may have co-eluted with an impurity that was not visible by the TLC visualization method used. Solution 2: Use a different visualization technique (e.g., a different stain or a UV lamp at a different wavelength) to check for impurities. |
| T-07 | The purified product appears to be degrading on the silica gel. | Cause: Some compounds are sensitive to the acidic nature of silica gel. Solution: Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, consider using a different stationary phase, such as alumina (neutral or basic).[3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1] Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation by TLC. The ideal eluent system should provide an Rf value of approximately 0.25-0.35 for the product.[2]
Q2: What are the common impurities I should expect in my crude this compound?
A2: If synthesized via Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride or propionic anhydride, common impurities may include unreacted tert-butylbenzene, polysubstituted byproducts (e.g., di-acylated products), and potentially isomers if the reaction conditions were not optimal.[4][5]
Q3: How much silica gel should I use for my column?
A3: The amount of silica gel depends on the difficulty of the separation and the amount of crude material. A general guideline for flash chromatography is to use a weight ratio of silica gel to crude material of 30:1 to 100:1. For easier separations, a lower ratio can be used, while more challenging separations require a higher ratio.
Q4: Should I use isocratic or gradient elution?
A4: For simple purifications where the impurities are well-separated from the product on the TLC plate, isocratic elution (using a single solvent mixture) can be effective. However, if there are multiple impurities with a range of polarities, a gradient elution (gradually increasing the polarity of the solvent system during the separation) will likely provide a better and more efficient purification.
Q5: How can I load my sample onto the column?
A5: There are two common methods for sample loading. Wet loading involves dissolving the crude product in a minimal amount of the eluent and carefully adding it to the top of the column. Dry loading is preferred if the product has poor solubility in the eluent. This involves dissolving the crude product in a suitable solvent, adding a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Eluent Selection
Objective: To determine the optimal solvent system for the column chromatography of this compound.
Materials:
-
Crude this compound
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chambers
-
A range of solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
Capillary spotters
-
UV lamp
Methodology:
-
Prepare several developing chambers with different solvent systems of varying polarities (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
Dissolve a small amount of the crude product in a volatile solvent like dichloromethane.
-
Using a capillary spotter, carefully spot the dissolved crude product onto the baseline of a TLC plate.
-
Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for the spot corresponding to this compound.
-
The optimal solvent system is the one that gives an Rf value of approximately 0.25-0.35 for the product and provides the best separation from any impurities.[2]
Column Chromatography Protocol
Objective: To purify crude this compound.
Materials:
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh)
-
Chromatography column
-
Optimal eluent system determined by TLC
-
Sand
-
Collection tubes or flasks
-
Air pump or bulb for applying gentle pressure
Methodology:
-
Column Packing:
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel, draining the solvent until the level is at the top of the sand.
-
Gently add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.
-
-
Elution:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions.
-
Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
If using a gradient elution, gradually increase the polarity of the eluent as the separation progresses.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Data Presentation
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate | Low to Medium | A good starting point for compounds of moderate polarity like aromatic ketones.[1] |
| Hexane / Diethyl Ether | Low to Medium | An alternative to the hexane/ethyl acetate system. |
| Toluene / Ethyl Acetate | Medium | Can offer different selectivity for aromatic compounds. |
| Dichloromethane / Methanol | High | For more polar impurities or if the product is more polar than expected.[1] |
Table 2: Illustrative Purification Data for this compound
| Parameter | Value | Notes |
| Crude Sample Weight | 1.0 g | --- |
| Silica Gel Weight | 40 g | 40:1 ratio of silica to crude material. |
| Eluent System | Gradient: 5% to 20% Ethyl Acetate in Hexane | Based on TLC analysis showing a product Rf of ~0.3 in 15% Ethyl Acetate/Hexane. |
| Yield of Pure Product | 0.85 g (85%) | Typical yields can vary depending on the purity of the crude material. |
| Purity (by GC/NMR) | >98% | --- |
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 1-(4-tert-butylphenyl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(4-tert-butylphenyl)propan-1-one via recrystallization.
Troubleshooting Guide
Users may encounter several issues during the recrystallization of 1-(4-tert-butylphenyl)propan-1-one. This guide provides systematic steps to identify and resolve these common problems.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | 1. Insufficient solvent volume.2. Inappropriate solvent choice. | 1. Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, which will reduce yield.2. If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. Recover the compound by evaporating the solvent and select a new solvent or solvent system for screening. |
| Oiling out (formation of an insoluble liquid layer instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated, and the compound is precipitating too rapidly.3. Presence of significant impurities that lower the melting point of the mixture. | 1. Select a solvent with a lower boiling point.2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.3. Consider pre-purification by another method (e.g., column chromatography) if impurities are substantial. |
| No crystal formation upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated and requires nucleation to initiate crystallization.3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.3. If crystals still do not form, the solvent is likely inappropriate. Recover the compound and try a different solvent or a mixed solvent system. |
| Low recovery of purified crystals. | 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were washed with a solvent at room temperature or a solvent in which they are too soluble. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. During hot filtration, use a pre-heated funnel and flask and a slight excess of hot solvent to prevent the compound from crystallizing on the filter paper.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Crystals are colored or appear impure. | 1. Presence of colored impurities.2. Rapid crystallization trapping impurities within the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.2. Ensure the solution cools slowly to allow for the formation of pure crystals. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 1-(4-tert-butylphenyl)propan-1-one?
An ideal solvent is one in which 1-(4-tert-butylphenyl)propan-1-one is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its structure as an aromatic ketone, suitable solvents for initial screening include:
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Single Solvents: Ethanol, methanol, isopropanol, acetone, or ethyl acetate.
-
Mixed Solvent Systems: Ethanol/water, acetone/hexane, or ethyl acetate/hexane. In a mixed solvent system, the compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
Q2: How do I perform a solvent screening to find the best recrystallization solvent?
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Place a small amount of the crude compound (e.g., 20-30 mg) into several test tubes.
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Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube.
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Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
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Gently heat the test tubes of the undissolved samples. A good solvent will completely dissolve the compound near its boiling point.
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Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a large number of high-quality crystals.
Q3: What is the expected melting point of pure 1-(4-tert-butylphenyl)propan-1-one?
Currently, a definitive melting point for 1-(4-tert-butylphenyl)propan-1-one is not consistently reported in publicly available chemical databases. Therefore, purity assessment after recrystallization should be conducted by comparing the melting point of the recrystallized product to that of the crude starting material. A successful recrystallization should result in a sharper and higher melting point. Further analytical techniques such as NMR or HPLC can also be used to confirm purity.
Q4: How can I improve the yield of my recrystallization?
To maximize yield:
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Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure maximum crystal formation.
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Wash the collected crystals with a minimal amount of ice-cold solvent.
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If a significant amount of product remains in the mother liquor, you can concentrate the filtrate and cool it to obtain a second crop of crystals.
Q5: My compound has formed an oil. What should I do?
"Oiling out" can be addressed by:
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Reheating the solution to dissolve the oil.
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Adding a small amount of additional hot solvent.
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Allowing the solution to cool at a much slower rate. You can do this by placing the flask in a beaker of hot water and allowing both to cool together.
Experimental Protocol: General Recrystallization of 1-(4-tert-butylphenyl)propan-1-one
This protocol provides a general methodology. The choice of solvent and specific volumes should be determined through preliminary solvent screening tests.
1. Dissolution: a. Place the crude 1-(4-tert-butylphenyl)propan-1-one in an Erlenmeyer flask. b. Add a minimal amount of the selected hot recrystallization solvent to the flask while gently heating and stirring until the solid is completely dissolved.
2. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a small amount of activated charcoal. c. Reheat the solution to boiling for a few minutes.
3. Hot Filtration: a. Pre-heat a funnel and a clean receiving flask. b. Perform a hot gravity filtration to remove any insoluble impurities or activated charcoal.
4. Crystallization: a. Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
6. Drying: a. Allow the crystals to air dry on the filter paper or dry them further in a desiccator or a low-temperature oven.
7. Purity Assessment: a. Determine the melting point of the dried crystals and compare it to the crude material. b. Further analysis by techniques such as NMR or HPLC can be performed to confirm purity.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical steps involved in a typical recrystallization process.
Caption: A flowchart of the recrystallization workflow.
Propiophenone Synthesis: A Technical Support Guide to Removing Unreacted Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of propiophenone, a key intermediate in the synthesis of various pharmaceuticals. This guide focuses on effective methods for removing unreacted starting materials and byproducts associated with the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing propiophenone and what are the typical starting materials I'll need to remove?
A1: The three primary methods for synthesizing propiophenone are Friedel-Crafts acylation, cross-decarboxylation, and the Grignard reaction. Each route has a unique set of starting materials that may remain in the crude product.
-
Friedel-Crafts Acylation: This is the most common laboratory synthesis. It typically involves the reaction of benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃)[1]. Unreacted starting materials to be removed include excess benzene and propionyl chloride (which may hydrolyze to propionic acid). A yield of up to 90.1% has been reported for this method[2].
-
Cross-Decarboxylation: This industrial method involves the reaction of benzoic acid and propionic acid at high temperatures over a catalyst[3][4]. The primary unreacted starting materials to remove are benzoic acid and propionic acid. A significant byproduct that is difficult to separate by distillation is isobutyrophenone[3][5][6].
-
Grignard Reaction: This route can be achieved, for example, by reacting a phenyl Grignard reagent (like phenylmagnesium bromide, formed from bromobenzene) with a propionyl electrophile, or by reacting an ethyl Grignard reagent with benzonitrile. Unreacted starting materials can include the Grignard reagent and the electrophile. A continuous flow Grignard synthesis of a propiophenone derivative has been reported with an 84% yield[7].
Q2: What is the general strategy for purifying crude propiophenone after synthesis?
A2: The general purification strategy involves a series of steps:
-
Quenching: The reaction is first stopped, and the catalyst is deactivated, typically by adding an acidic aqueous solution.
-
Work-up/Extraction: The propiophenone is extracted into an organic solvent. This step is often combined with washing stages to remove water-soluble impurities.
-
Washing: The organic layer is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic starting materials or byproducts, followed by washing with water and brine to remove residual salts and water.
-
Drying: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate).
-
Solvent Removal: The organic solvent is removed, usually by rotary evaporation.
-
Final Purification: The crude propiophenone is then purified by vacuum distillation, column chromatography, or recrystallization.
Q3: Which purification method is best: distillation, column chromatography, or recrystallization?
A3: The choice of the final purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
-
Vacuum Distillation: This is the most common and efficient method for purifying propiophenone on a larger scale, as it is a liquid at room temperature. It is effective at separating propiophenone from less volatile or non-volatile impurities.
-
Column Chromatography: This technique is highly effective for separating propiophenone from impurities with similar boiling points, such as isomers or certain byproducts. It is particularly useful for small-scale purifications where high purity is required[8].
-
Recrystallization: Since propiophenone has a melting point of 18.6 °C, recrystallization from a suitable solvent at low temperatures is a viable, though less common, purification method[4]. It can be very effective for achieving high purity if a suitable solvent is found[9][10][11][12].
Troubleshooting Guides
Friedel-Crafts Acylation Purification
| Problem | Possible Cause | Solution |
| Low yield of propiophenone after work-up | Incomplete reaction. | Ensure the use of anhydrous aluminum chloride and dry benzene. Optimize reaction time and temperature[2]. |
| Loss of product during extraction. | Perform multiple extractions of the aqueous layer to ensure complete recovery of the product. | |
| Presence of acidic impurities (e.g., propionic acid) in the final product | Incomplete neutralization during washing. | Increase the concentration or volume of the sodium bicarbonate wash. Test the aqueous layer with pH paper to ensure it is basic. |
| Milky organic layer after washing | Formation of an emulsion. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Difficulty in distilling the product | High boiling point of propiophenone (218 °C at atmospheric pressure)[4]. | Use vacuum distillation to lower the boiling point and prevent potential decomposition[13][14][15]. The boiling point of propiophenone is 98-100 °C at 10 mmHg[1]. |
Cross-Decarboxylation Purification
| Problem | Possible Cause | Solution |
| Presence of isobutyrophenone in the final product | This is a common byproduct with a very similar boiling point to propiophenone, making separation by distillation difficult[3][5][6]. | The most effective strategy is to minimize its formation during the synthesis by adding water or a secondary alcohol to the reaction mixture[5]. |
| Presence of unreacted benzoic or propionic acid | Inefficient separation. | An initial extraction with a basic solution can remove the acidic starting materials. |
Grignard Reaction Purification
| Problem | Possible Cause | Solution |
| Low yield of propiophenone | The Grignard reagent is highly sensitive to moisture and air. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of biphenyl as a byproduct | This can form from the coupling of unreacted bromobenzene. | Column chromatography can be effective in separating biphenyl from propiophenone. |
Data on Propiophenone Synthesis and Purification
The following table summarizes representative yields and purities for different synthesis and purification methods. Note that actual results will vary depending on specific reaction conditions and the efficiency of the purification process.
| Synthesis Method | Purification Method | Reported Yield | Reported Purity | Key Starting Materials to Remove | Reference |
| Friedel-Crafts Acylation | Aqueous Work-up & Distillation | 75-85% | >99% (typical for commercial grade) | Benzene, Propionyl Chloride/Propionic Acid, AlCl₃ | [1] |
| Friedel-Crafts Acylation | Aqueous Work-up & Distillation | 90.1% | Not specified | Propionyl Chloride, Benzene, AlCl₃ | [2] |
| Friedel-Crafts Acylation | Steam & Simple Distillation | 63% | Not specified | Benzene, Propionyl Chloride/Propionic Acid | [16] |
| Cross-Decarboxylation (of a derivative) | Not specified | 70.0% | 99.5% | m-Chlorobenzoic Acid, Propionic Acid | [17] |
| Cross-Decarboxylation | Not specified | 65% conversion, 90% selectivity | Not specified | Benzoic Acid, Propionic Acid | [1] |
| Grignard Reaction (of a derivative, continuous flow) | Not specified | 84% | Not specified | 3-bromoanisole, Propionitrile | [7] |
Experimental Protocols
Protocol 1: Purification of Propiophenone via Extraction and Vacuum Distillation (Post Friedel-Crafts)
-
Quenching: Slowly and carefully pour the crude reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (2 x 50 mL). Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize and remove any unreacted propionyl chloride (as propionic acid) and other acidic impurities.
-
Wash the organic layer with water (1 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Heat the crude propiophenone under reduced pressure. Collect the fraction that distills at the appropriate temperature and pressure (e.g., 98-100 °C at 10 mmHg)[1].
-
Protocol 2: Purification of Propiophenone by Column Chromatography
-
Sample Preparation: Dissolve the crude propiophenone in a minimal amount of a suitable solvent, such as a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).
-
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing pure propiophenone.
-
Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified propiophenone.
Purification Workflow
The following diagram illustrates a general workflow for the purification of propiophenone after synthesis.
Caption: A flowchart illustrating the decision-making process for purifying propiophenone.
References
- 1. webqc.org [webqc.org]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Propiophenone - Wikipedia [en.wikipedia.org]
- 5. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 6. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
- 7. library.ncl.res.in [library.ncl.res.in]
- 8. orgsyn.org [orgsyn.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. buschvacuum.com [buschvacuum.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting low yield in the synthesis of bupropion precursors
Technical Support Center: Synthesis of Bupropion Precursors
This guide provides troubleshooting advice and frequently asked questions to address common issues, particularly low yield, encountered during the synthesis of bupropion precursors.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for bupropion, and what are the key precursors?
A1: The most prevalent synthetic pathway starts with 3'-chloropropiophenone.[1][2] This precursor undergoes an α-bromination to yield 2-bromo-3'-chloropropiophenone.[1] The subsequent step is a nucleophilic substitution reaction with tert-butylamine to form the bupropion free base, which is then converted to its hydrochloride salt.[1][3]
Q2: My overall yield is significantly lower than reported in the literature. What are the most critical steps to investigate?
A2: The two most critical steps impacting overall yield are the α-bromination of 3'-chloropropiophenone and the subsequent nucleophilic substitution with tert-butylamine. Inefficiencies in either of these stages, such as incomplete reactions or the formation of side products, will substantially lower the final yield.[2][3]
Q3: Are there greener alternatives to the traditional solvents and reagents used in this synthesis?
A3: Yes, greener synthetic routes have been developed. For instance, hazardous solvents like N-methylpyrrolidinone (NMP) and dichloromethane (DCM) can be replaced with bio-based solvents like Cyrene and ethyl acetate, respectively.[4][5] Elemental bromine, which is highly toxic and corrosive, can be substituted with N-bromosuccinimide (NBS), a safer solid brominating agent.[1][4][5]
Q4: How can I minimize waste and improve the safety of the workup procedure?
A4: The traditional workup often uses hazardous 12 M hydrochloric acid and highly flammable diethyl ether. A safer and greener alternative involves using 1 M HCl and ethyl acetate for the extraction and washing steps. This modification not only reduces hazards but also significantly decreases the volume of chemical waste produced.[4][5]
Troubleshooting Guide for Low Yield
This section addresses specific problems that can lead to low yields during the synthesis of bupropion precursors.
Issue 1: Low Yield in α-Bromination of 3'-Chloropropiophenone
Q: My α-bromination reaction of 3'-chloropropiophenone shows low conversion to the desired 2-bromo-3'-chloropropiophenone. What are the potential causes and solutions?
A: Low conversion in this step is a common issue and can be attributed to several factors related to reagents, solvents, and reaction conditions.
-
Cause 1: Inefficient Brominating Agent or Conditions. The choice of brominating agent and solvent is critical. While molecular bromine is effective, it is highly hazardous.[1][2] Using alternative solvents with bromine, such as acetonitrile or ethyl acetate, can result in varying yields.[2] N-Bromosuccinimide (NBS) is a safer alternative, but its efficiency can be solvent-dependent. For example, using DCM as a solvent with NBS may lead to incomplete conversion even after several hours.[4][5]
-
Solution 1: Optimize Brominating Agent and Solvent.
-
Cause 2: Formation of Byproducts. A significant side reaction is di-bromination, which can occur with prolonged reaction times or an excess of the brominating agent.[2] This byproduct can be challenging to remove.
-
Solution 2: Control Stoichiometry and Reaction Time. Use a modest excess of the brominating agent (e.g., 1.1 equivalents of bromine) and monitor the reaction's progress using techniques like GC analysis to avoid over-bromination.[1][4] Quench the reaction once the starting material is consumed.
Data Presentation: α-Bromination of 3'-Chloropropiophenone
| Brominating Agent | Solvent | Catalyst | Temperature | Time | Conversion/Yield | Reference |
| Bromine (Br₂) | Dichloromethane (DCM) | None | Room Temp. | 40 min | 87% (Isolated Yield) | [1] |
| Bromine (Br₂) | Ethyl Acetate (EtOAc) | None | Room Temp. | 40 min | 93% (Conversion) | [2] |
| N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | None | Reflux | 3 h | 53% (Conversion) | [4][5] |
| N-Bromosuccinimide (NBS) | Ethyl Acetate (EtOAc) | NH₄OAc (10 mol%) | Reflux | ~70 min | >97% (Conversion) | [4][5] |
Issue 2: Low Yield in Nucleophilic Substitution with tert-Butylamine
Q: The yield of bupropion free base is poor after reacting 2-bromo-3'-chloropropiophenone with tert-butylamine. Why is this happening and how can I improve it?
A: This step is often challenging due to the steric bulk of tert-butylamine and potential side reactions.
-
Cause 1: Insufficient Nucleophile. The reaction requires a significant excess of tert-butylamine. This is because the displaced bromide anion reacts with unreacted tert-butylamine to form a bromide salt, which often precipitates and is unreactive.[2]
-
Solution 1: Use a High Excess of tert-Butylamine. It is common to use tert-butylamine in large excess, sometimes even as the solvent, to drive the reaction to completion and compensate for the amount consumed in the salt formation.[3][6]
-
Cause 2: Poor Solvent Choice. The choice of solvent can impact the solubility of reactants and intermediates. Traditional solvents like N-methylpyrrolidinone (NMP) are effective but toxic.[4][5] Greener solvents like Cyrene can be used, but reaction conditions must be optimized.[4][5] Precipitation of the tert-butylamine hydrobromide salt can be an issue in solvents like acetonitrile.[2]
-
Solution 2: Optimize the Solvent System.
Data Presentation: Nucleophilic Substitution Yields
| Solvent System | Temperature | Time | Yield | Reference |
| Cyrene / tert-Butylamine | 55-60°C | 20 min | 68% (Overall Yield of HCl salt) | [4][5] |
| Acetonitrile | Reflux | 2-6 h | Variable, precipitation issues | [2] |
| Acetonitrile / DMSO (10-15%) | N/A | N/A | 75-77% | [2] |
| NMP | N/A | N/A | 80% | [1] |
Visualized Workflows and Pathways
References
- 1. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
- 2. researchspace.csir.co.za [researchspace.csir.co.za]
- 3. US20090012328A1 - Process for preparing bupropion hydrochloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. WO2004024674A1 - Process for the preparation of bupropion hydrochloride - Google Patents [patents.google.com]
Preventing polyalkylation in Friedel-Crafts reactions with tert-butylbenzene
Welcome to the technical support center for Friedel-Crafts reactions involving tert-butylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing polyalkylation and optimizing their synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in the context of Friedel-Crafts reactions, and why is it a common issue with tert-butylbenzene?
A1: Polyalkylation is a frequent side reaction in Friedel-Crafts alkylation where more than one alkyl group is introduced onto an aromatic ring.[1] This occurs because the initial alkyl group, in this case, the tert-butyl group, is an electron-donating group. This donation of electron density activates the benzene ring, making the monoalkylated product (tert-butylbenzene) more nucleophilic and thus more reactive than the starting benzene.[1][2] Consequently, it is susceptible to further alkylation, leading to the formation of di- and tri-substituted products.[2]
Q2: How does the steric hindrance of the tert-butyl group influence the reaction and help in controlling polyalkylation?
A2: The tert-butyl group is exceptionally bulky, which creates significant steric hindrance.[3][4] This steric bulk plays a crucial role in directing the position of subsequent alkylations and can be leveraged to limit the extent of polyalkylation.[2][3] While the tert-butyl group is an ortho, para-director, its large size sterically hinders the ortho positions, making the para position the overwhelmingly favored site for a second substitution.[3] This steric hindrance can be so pronounced that it effectively slows down the rate of the second and third alkylation reactions, allowing for better control over the formation of the monoalkylated product.[2][5]
Q3: What are the primary strategies to prevent or minimize polyalkylation when reacting benzene with a tert-butylating agent?
A3: Several key strategies can be employed to favor mono-tert-butylation:
-
Use a Large Excess of the Aromatic Substrate: By using a large excess of benzene relative to the tert-butylating agent (e.g., tert-butyl chloride), the statistical probability of the electrophile encountering and reacting with a benzene molecule over the more reactive tert-butylbenzene is significantly increased.[1][6][7]
-
Control Reaction Stoichiometry and Addition Rate: Careful control of the molar ratios of reactants is critical.[1] A slow, dropwise addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the electrophile, further favoring reaction with the more abundant benzene.[8]
-
Optimize Reaction Conditions: Lowering the reaction temperature can decrease the overall reaction rate, providing better control and minimizing the more activated polyalkylation side reactions.[1] Using a less reactive Lewis acid catalyst can also help to moderate the reaction's vigor.
-
Kinetic vs. Thermodynamic Control: The reaction can be influenced by whether it is under kinetic or thermodynamic control.[9][10] The kinetically favored product, often formed at lower temperatures, is typically the mono-substituted product.[11] The thermodynamically more stable product, which may be a di- or tri-substituted isomer, is favored under higher temperatures and longer reaction times.[9][12] For instance, 1,4-di-tert-butylbenzene is the kinetic product and can be isolated as it often crystallizes from the reaction mixture, preventing further reaction.[12] In contrast, 1,3,5-tri-tert-butylbenzene is the most thermodynamically stable product.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Polyalkylation (High yields of di- and tri-tert-butylbenzene) | The monoalkylated product is more reactive than the starting material.[2] | Increase the molar ratio of benzene to the tert-butylating agent (e.g., 5:1 or greater).[1][6] Maintain a low reaction temperature (e.g., 0°C) to favor kinetic control.[12] Add the alkylating agent slowly to the reaction mixture.[8] |
| Formation of Isomeric Products | Carbocation rearrangement or isomerization of products under reaction conditions. | While the tert-butyl carbocation is stable and less prone to rearrangement, isomerization of the di-substituted products can occur.[2] Running the reaction at a lower temperature can minimize isomerization.[9] The choice of catalyst can also influence isomer distribution. |
| Low Reaction Conversion | Inactive catalyst or insufficient reaction time/temperature. | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and active.[8] If low temperature is suppressing the reaction, a modest increase in temperature or a longer reaction time may be necessary, but this must be balanced against the risk of polyalkylation. |
| Alternative Strategy: Friedel-Crafts Acylation followed by Reduction | The activating nature of the alkyl group inherently promotes polyalkylation. | For applications where polyalkylation is difficult to control, consider an alternative two-step synthesis. First, perform a Friedel-Crafts acylation, which introduces a deactivating acyl group, preventing further substitution.[1][13][14] Then, reduce the ketone to the desired alkyl group using methods like the Wolff-Kishner or Clemmensen reduction.[15] |
Experimental Protocols
Example Protocol for the Synthesis of 1,4-di-tert-butylbenzene (Kinetic Control)
This protocol is adapted from a procedure aimed at forming the kinetically favored di-substituted product.[12]
Materials:
-
tert-butylbenzene (1.34 g, 1.54 mL, 10.0 mmol)
-
tert-butyl chloride (1.85 g, 2.10 mL, 20.0 mmol)
-
Anhydrous aluminum chloride (200 mg)
-
Nitrogen atmosphere
-
Ice/sodium chloride bath
-
Reaction flask with a magnetic stirrer and internal thermometer
Procedure:
-
Rinse the reaction flask with nitrogen.
-
Add tert-butylbenzene and tert-butyl chloride to the flask.
-
Cool the mixture to 0°C in an ice/sodium chloride bath while stirring.
-
Briefly remove the internal thermometer and add the anhydrous aluminum chloride through a powder funnel under vigorous stirring. A solid, light-yellow reaction mixture will form.
-
Remove the cooling bath and proceed with the reaction work-up immediately.[12]
-
For work-up, the reaction mixture is typically quenched with ice-cold water and extracted with an organic solvent like diethyl ether.[2] The organic layers are combined, dried, and the solvent is evaporated to yield the product.[2]
Factors Influencing Polyalkylation
Caption: Logical workflow for controlling polyalkylation in Friedel-Crafts tert-butylation.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Solved How can polyalkylation be minimized in | Chegg.com [chegg.com]
- 8. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Friedel-Crafts Alkylation [organic-chemistry.org]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselective Acylation of Substituted Benzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in controlling regioselectivity during the acylation of substituted benzenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation is producing a mixture of ortho and para isomers. How can I increase selectivity for the para product?
A1: The formation of both ortho and para products is common for substrates with activating, ortho-, para-directing groups.[1][2] The preference for one isomer over the other is a balance between electronic and steric effects.[1] To favor the para isomer, which is often the goal, you can address the following:
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Steric Hindrance: The para position is sterically less hindered than the ortho position.[1][3] You can exploit this by:
-
Using a bulkier acylating agent: A larger electrophile will experience greater steric hindrance at the ortho position, thus favoring attack at the para position.[1]
-
Choosing a bulkier Lewis acid catalyst: The catalyst can form a large complex with the acylating agent, increasing the steric demand of the electrophile.[4]
-
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity for the thermodynamically more stable product, which is often the para isomer due to reduced steric strain.[5][6]
-
Solvent Choice: Non-polar solvents may be preferable. The choice of solvent can significantly influence the product ratio by differentially solvating the reaction intermediates.[5][7]
Q2: I am observing poor regioselectivity in general. What are the most critical experimental variables I should investigate?
A2: Poor regioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended. The primary variables to investigate are:
-
Solvent: The solvent is a critical factor in controlling regioselectivity.[5] Polar solvents like nitrobenzene or nitromethane can favor the formation of one isomer (e.g., the thermodynamic product), while non-polar solvents like carbon disulfide or dichloromethane may favor another (e.g., the kinetic product).[7] The product ratio can vary significantly depending on the solvent used.[5]
-
Lewis Acid Catalyst: The choice and amount of Lewis acid can influence isomer distribution.[8] Different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) have different activities and steric profiles, which can alter the course of the reaction.[9][10][11] Ensure your catalyst is anhydrous and active, as moisture will deactivate it.[5][12]
-
Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at a consistent, controlled temperature and investigate different temperature profiles to optimize for the desired isomer.[4]
-
Reactant Stoichiometry: In Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is typically required because it complexes with the ketone product, preventing further reactions.[6] Using incorrect ratios can lead to side reactions and poor selectivity.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following tables summarize quantitative data on how different experimental parameters can influence product ratios in acylation reactions.
Table 1: Effect of Solvent on the Regioselectivity of Naphthalene Acetylation [7]
| Solvent | Product Ratio (1-acetylnaphthalene : 2-acetylnaphthalene) | Product Type Favored |
| Carbon Disulfide (CS₂) | Favors 1-acetylnaphthalene | Kinetic |
| Dichloromethane (CH₂Cl₂) | Favors 1-acetylnaphthalene | Kinetic |
| Nitrobenzene (C₆H₅NO₂) | Exclusively 2-acetylnaphthalene | Thermodynamic |
| Nitromethane (CH₃NO₂) | Exclusively 2-acetylnaphthalene | Thermodynamic |
Table 2: Effect of Solvent and Temperature on Monoacetylation of 3,3′-dimethylbiphenyl [4]
| Solvent | Temperature (°C) | Yield of 4-acetyl isomer (%) |
| 1,2-dichloroethane | 25 | ~50-60 |
| 1,2-dichloroethane | 45 | ~50-60 |
| 1,2-dichloroethane | Boiling | ~100 |
| Carbon Disulfide | 25 | ~50-60 |
| Nitromethane | 25 | ~50-60 |
Q3: Why do Friedel-Crafts acylation reactions often fail or proceed poorly with highly activated substrates like phenols and anilines?
A3: This is a common and critical issue for researchers.
-
Anilines: Aromatic compounds with amino (-NH₂) or substituted amino groups are generally unsuitable for Friedel-Crafts reactions.[12][13] The nitrogen's lone pair of electrons acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[14] This forms a complex that places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic substitution.[13][14]
-
Phenols: With phenols, the Lewis acid can coordinate with the lone pair of electrons on the hydroxyl oxygen. Acylation tends to occur on the oxygen atom (O-acylation) to form a phenolic ester, rather than on the carbon of the ring (C-acylation).[14] However, the resulting O-acylated product can sometimes be rearranged to the C-acylated product (ortho- and para-hydroxy aryl ketones) under the influence of excess Lewis acid, a reaction known as the Fries rearrangement.[14]
Workaround: For anilines, the amino group is typically protected (e.g., as an amide) before acylation. The amide is still an ortho-, para-director but is less basic and does not complex as strongly with the Lewis acid. For phenols, specialized conditions or alternative reactions that favor C-acylation are often employed.[15][16]
Q4: My substrate is deactivated by an electron-withdrawing group. Can I still achieve regioselective acylation?
A4: Friedel-Crafts reactions generally fail with aromatic rings bearing strongly deactivating groups like nitro (-NO₂), cyano (-CN), or carbonyl groups.[12][17] The ring becomes too electron-deficient to attack the electrophile. If the ring contains a meta-directing deactivator, the reaction is unlikely to proceed.[18][19] If the ring contains a weakly deactivating group like a halogen, the reaction may still occur, yielding ortho- and para- isomers, though it will be slower than with benzene itself.[2] For deactivated substrates, alternative synthetic routes are usually necessary.
Visualizations: Workflows and Logical Relationships
Caption: Logical relationship of substituent type to directing effect in acylation.
Caption: Troubleshooting workflow for optimizing acylation regioselectivity.
Experimental Protocols
Protocol 1: Regioselective Acylation of Toluene to 4-methylacetophenone [6]
This protocol details a standard procedure for the Friedel-Crafts acylation of toluene, which typically yields the para isomer as the major product due to steric hindrance at the ortho position.
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
6M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath, magnetic stirrer, dropping funnel, and standard glassware
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.1 to 1.2 equivalents) in anhydrous dichloromethane. Cool the suspension in an ice bath to 0°C.
-
Acyl Chloride Addition: Add acetyl chloride (1.0 equivalent) dropwise to the cooled AlCl₃ suspension while stirring. Allow the mixture to stir for 15-20 minutes at 0°C to form the acylating agent-catalyst complex.
-
Substrate Addition: Dissolve toluene (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Workup (Quenching): Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 6M HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The product, primarily 4-methylacetophenone, can be purified further by distillation or column chromatography if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Video: Limitations of Friedel–Crafts Reactions [jove.com]
- 18. Ortho Para and Meta in Disubstituted Benzenes - Chemistry Steps [chemistrysteps.com]
- 19. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
Stability issues of 4'-(tert-Butyl)propiophenone under storage
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4'-(tert-Butyl)propiophenone.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity and stability of this compound, it is crucial to store it under controlled conditions. The compound is generally stable when stored correctly.[1] Key recommendations include:
-
Temperature: Store in a cool, well-ventilated place.[1] For long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of degradation.[2]
-
Light: Protect from direct sunlight and other sources of UV radiation.[3] Storage in amber glass vials or other light-resistant containers is advisable.[2]
-
Atmosphere: Keep the container tightly closed to prevent exposure to air and moisture.[4] An inert atmosphere (e.g., nitrogen or argon) can be used for sensitive applications to prevent oxidation.
-
Container: Store in the original, tightly sealed container.[1] Glass containers are preferred over plastic as they are chemically inert.[2]
Q2: What substances are incompatible with this compound and should be avoided during storage?
A2: To prevent hazardous reactions and degradation of the product, avoid storing this compound with the following materials:
Q3: What are the potential signs of degradation of this compound?
A3: Degradation of this compound may be indicated by the following observable changes:
-
Change in Appearance: The pure compound is a colorless to light orange or yellow clear liquid.[5] Any significant color change or the appearance of precipitates may suggest degradation.
-
Odor: A noticeable change in odor could indicate the formation of volatile degradation products.
-
Inconsistent Experimental Results: Variability in analytical or experimental outcomes when using a stored batch compared to a fresh one is a strong indicator of potential degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis | Presence of impurities or degradation products. | 1. Verify the purity of a fresh sample as a reference. 2. Analyze the stored sample using the protocol below to identify and quantify impurities. 3. If degradation is confirmed, consider purifying the stored material or using a new batch. |
| Reduced potency or altered reactivity in assays | Degradation of the active compound. | 1. Confirm the identity and purity of the material using analytical techniques like NMR or Mass Spectrometry. 2. Perform a stability study as outlined in the experimental protocols section to determine the extent of degradation. |
| Change in physical appearance (e.g., color, viscosity) | Oxidation or formation of degradation byproducts. | 1. Do not use the material if significant changes are observed. 2. Evaluate the storage conditions to ensure they meet the recommended guidelines. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale | Reference |
| Temperature | 2-8°C (Refrigerated) | Minimizes degradation and evaporation. | [2] |
| Light | Protect from light | Prevents photodegradation. | [3] |
| Atmosphere | Tightly sealed container, inert gas optional | Prevents oxidation and moisture absorption. | [4] |
| Container Type | Amber glass bottle/vial | Chemically inert and protects from light. | [2] |
Table 2: Potential Impurities and Degradation Products
| Compound Name | Potential Origin | Analytical Detection Method |
| 4'-tert-Butylbenzoic acid | Oxidation of the ketone | HPLC, GC-MS, LC-MS |
| 1-(4-tert-butylphenyl)ethanol | Reduction of the ketone | HPLC, GC-MS |
| Phenolic compounds | Cleavage of the tert-butyl group or aromatic ring oxidation | HPLC, GC-MS |
| 4-tert-Butylphenol | Potential degradation product | GC-MS, HPLC |
Experimental Protocols
Protocol: Stability Assessment of this compound via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a stored sample of this compound and identify the presence of any degradation products.
Materials:
-
This compound (sample to be tested)
-
Reference standard of this compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., Newcrom R1 or equivalent)[6]
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. Acidify the mobile phase with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to improve peak shape.[6]
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the stored this compound sample in the mobile phase at a concentration similar to the standard solution.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the sample by determining the area of the main peak as a percentage of the total peak area.
-
Quantify any impurity peaks by comparing their areas to the calibration curve of the main compound (assuming a similar response factor for a preliminary assessment).
-
Visualizations
Caption: Workflow for HPLC-based stability assessment of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. united-initiators.com [united-initiators.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. edenbotanicals.com [edenbotanicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 4'-TERT-BUTYLPROPIOPHENONE CAS#: 71209-71-7 [amp.chemicalbook.com]
- 6. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up the Synthesis of 4'-(tert-Butyl)propiophenone
This technical support guide is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4'-(tert-Butyl)propiophenone from the laboratory to a pilot plant. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the Friedel-Crafts acylation of tert-butylbenzene with either propionyl chloride or propionic anhydride.[1][2][3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][4][5]
Q2: Why is a stoichiometric amount of AlCl₃ often required in Friedel-Crafts acylation?
A2: The product, this compound, is a ketone. The carbonyl oxygen of the ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst (AlCl₃).[4] This complexation effectively removes the catalyst from the reaction cycle. Therefore, at least a stoichiometric amount, and often a slight excess, of the catalyst is necessary to drive the reaction to completion.
Q3: What are the primary safety concerns when scaling up this synthesis to a pilot plant?
A3: The primary safety concerns include:
-
Handling of Anhydrous Aluminum Chloride: AlCl₃ is a highly corrosive and moisture-sensitive solid. It reacts violently with water, releasing large amounts of heat and corrosive hydrogen chloride (HCl) gas.[6][7][8][9][10] Proper personal protective equipment (PPE) and dry handling conditions (e.g., in a glove box or under a nitrogen atmosphere) are crucial.[10]
-
Exothermic Reaction: The Friedel-Crafts acylation is exothermic, particularly during the addition of the acylating agent and the subsequent quenching of the reaction.[11] In a pilot plant setting, efficient heat management is critical to prevent a runaway reaction. This is typically achieved through controlled addition rates and a robust reactor cooling system.
-
HCl Gas Evolution: Significant amounts of HCl gas are evolved during the reaction and especially during the quenching step.[12] A scrubber system is required in a pilot plant to neutralize this corrosive and toxic gas.
-
Solvent Handling: The use of flammable and potentially toxic solvents requires appropriate ventilation and grounding to prevent static discharge.
Q4: What are the expected major byproducts in this reaction?
A4: While Friedel-Crafts acylation is generally more selective than alkylation, potential byproducts can include:
-
Isomers: Small amounts of ortho- and meta-acylated products may form, although the para-isomer is sterically and electronically favored.
-
Polyacylation Products: The formation of diacylated products is generally minimal because the acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[2]
-
Impurities from Starting Materials: The purity of the tert-butylbenzene and propionyl chloride is important to minimize the formation of other impurities.
Q5: What is the recommended method for purifying this compound at the pilot plant scale?
A5: Vacuum distillation is the most common and effective method for purifying multi-kilogram quantities of this compound.[13][14] This technique allows for the separation of the product from less volatile impurities and residual starting materials at a lower temperature, which prevents thermal degradation of the product.[13][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive Catalyst: The AlCl₃ may have been deactivated by moisture from the air, solvent, or glassware.[6][10] 2. Insufficient Catalyst: The amount of AlCl₃ may be insufficient to both catalyze the reaction and complex with the ketone product. 3. Low Reaction Temperature: The activation energy for the reaction may not be reached if the temperature is too low. | 1. Ensure all reagents and equipment are scrupulously dry. Use freshly opened, high-purity AlCl₃. 2. Use at least 1.1 to 1.2 molar equivalents of AlCl₃ relative to the limiting reagent. 3. Gradually increase the reaction temperature, monitoring for any increase in byproduct formation. |
| Formation of a Tar-Like Substance | 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of starting materials and products. 2. Localized Hotspots: Poor mixing in a large reactor can create localized areas of high temperature. | 1. Maintain strict temperature control throughout the reaction. Ensure the cooling system of the reactor is functioning efficiently. 2. Ensure adequate agitation to maintain a homogenous reaction mixture and temperature distribution. |
| Difficult Phase Separation During Work-up | Emulsion Formation: Finely divided aluminum salts at the interface of the organic and aqueous layers can lead to the formation of a stable emulsion.[12] | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl. 2. If the emulsion persists, filtration through a pad of celite may be necessary. |
| Product Contaminated with Starting Material | Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 1. Increase the reaction time and monitor the progress by an appropriate analytical method (e.g., GC or HPLC). 2. Ensure the molar ratios of reactants and catalyst are correct. |
| Low Product Purity After Distillation | 1. Inefficient Fractionation: The distillation column may not have enough theoretical plates for a clean separation. 2. Thermal Degradation: The product may be degrading at the distillation temperature. | 1. Use a packed distillation column with a higher number of theoretical plates. 2. Ensure the distillation is performed under a sufficiently high vacuum to lower the boiling point of the product.[13][14] |
Data Presentation
Table 1: Typical Reactant Stoichiometry for Pilot-Scale Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Typical Quantity (for a 10 kg product scale) | Notes |
| tert-Butylbenzene | 134.22 | 1.0 | 7.05 kg | Limiting reagent. |
| Propionyl Chloride | 92.52 | 1.05 | 4.81 kg | A slight excess is used to ensure complete reaction of the tert-butylbenzene. |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.15 | 8.05 kg | Must be of high purity and handled under anhydrous conditions. |
| Dichloromethane (Solvent) | 84.93 | - | ~ 50 L | Anhydrous grade. The volume can be adjusted based on reactor size and desired concentration. |
Table 2: Indicative Process Parameters
| Parameter | Value | Notes |
| Reaction Temperature | 0-5 °C (Addition), 20-25 °C (Reaction) | The initial low temperature is crucial to control the exotherm during the addition of propionyl chloride. |
| Reaction Time | 4-6 hours | Monitor by GC or HPLC for completion. |
| Quenching Temperature | < 10 °C | The quenching process is highly exothermic and requires careful temperature control. |
| Purification Method | Vacuum Distillation | |
| Expected Yield | 80-90% | Yields can vary depending on the scale, purity of reagents, and efficiency of the work-up and purification. |
Experimental Protocols
Pilot-Scale Synthesis of this compound
1. Reactor Preparation:
-
Ensure the pilot plant reactor (e.g., a 100 L glass-lined reactor) is clean, dry, and inerted with nitrogen.
-
Start the reactor's cooling system and set the jacket temperature to -5 °C.
2. Reagent Charging:
-
Under a nitrogen atmosphere, charge the reactor with anhydrous dichloromethane (50 L).
-
Carefully charge anhydrous aluminum chloride (8.05 kg, 1.15 eq.) to the reactor with good agitation. Ensure the temperature of the slurry does not exceed 10 °C.
-
Charge tert-butylbenzene (7.05 kg, 1.0 eq.) to the reactor, maintaining the temperature below 10 °C.
3. Reaction:
-
Slowly add propionyl chloride (4.81 kg, 1.05 eq.) to the reactor over a period of 2-3 hours, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction progress by GC or HPLC until the consumption of tert-butylbenzene is complete.
4. Quenching:
-
In a separate, suitable vessel, prepare a mixture of crushed ice and water (e.g., 50 kg of ice in 50 L of water).
-
Slowly and carefully transfer the reaction mixture from the reactor to the ice/water slurry with vigorous stirring. This should be done at a controlled rate to manage the exotherm and the evolution of HCl gas, which should be directed to a scrubber. Maintain the temperature of the quench mixture below 10 °C.
5. Work-up:
-
After the quench is complete, transfer the mixture to a suitable liquid-liquid extractor or a large separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2M HCl (20 L), water (20 L), saturated sodium bicarbonate solution (20 L, caution: effervescence), and finally with brine (20 L).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
6. Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to remove the dichloromethane.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Mandatory Visualizations
Caption: Reaction pathway for the Friedel-Crafts acylation of tert-butylbenzene.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. carlroth.com [carlroth.com]
- 7. nj.gov [nj.gov]
- 8. media.laballey.com [media.laballey.com]
- 9. download.basf.com [download.basf.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. websites.umich.edu [websites.umich.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 14. omicsonline.org [omicsonline.org]
Navigating the Heat: A Guide to Temperature Management in Exothermic Friedel-Crafts Acylation
Technical Support Center
For researchers, scientists, and professionals in drug development, precise control over reaction parameters is paramount. The Friedel-Crafts acylation, a cornerstone of organic synthesis, is notoriously exothermic, presenting significant challenges in maintaining optimal reaction temperatures. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help you effectively manage the thermal dynamics of this critical reaction, ensuring higher yields, better selectivity, and safer laboratory practices.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during exothermic Friedel-Crafts acylation reactions, offering targeted solutions to preempt and resolve experimental challenges.
Q1: My reaction is turning dark and producing a lot of tar-like substances. What's happening and how can I fix it?
A1: This is a classic sign of an uncontrolled exothermic reaction, leading to overheating. Elevated temperatures can cause decomposition of starting materials, products, and intermediates, resulting in polymerization and the formation of undesirable side products.
Troubleshooting Steps:
-
Improve Cooling Efficiency: Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-water, ice-salt). For larger scale reactions, consider using a cryocooler for more precise temperature control.[1]
-
Slow Down Reagent Addition: The rate of addition of the acylating agent or Lewis acid is critical. Add the reagent dropwise using an addition funnel to allow the cooling system to dissipate the heat generated.[2][3]
-
Pre-cool Reagents: Cool the solutions of the aromatic substrate and the acylating agent before adding them to the reaction mixture.
-
Ensure Efficient Stirring: Vigorous stirring helps to distribute the heat evenly throughout the reaction mixture, preventing the formation of localized hot spots.
Q2: The yield of my desired product is low, and I'm isolating a significant amount of unreacted starting material. What could be the cause?
A2: Insufficient reaction temperature or catalyst deactivation are likely culprits. While controlling the exotherm is crucial, the reaction must still reach a sufficient temperature to proceed at a reasonable rate.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Some Friedel-Crafts acylations require heating to proceed to completion. After the initial exothermic phase is controlled, you may need to warm the reaction to a specific temperature (e.g., 60°C) and hold it there.[4]
-
Verify Catalyst Activity: Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all your glassware is oven-dried and reagents are anhydrous to prevent catalyst deactivation.
-
Use a Stoichiometric Amount of Catalyst: The ketone product of the acylation can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.
Q3: I'm observing the formation of isomeric side products. How can temperature management help improve regioselectivity?
A3: Reaction temperature can influence the kinetic versus thermodynamic control of the product distribution.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature often favors the formation of the kinetically controlled product, which may be the desired isomer. Experiment with temperatures ranging from -15°C to 0°C.
-
Controlled Heating: In some cases, slight variations in temperature can lead to the formation of different isomers.[5] Precise and stable temperature control is key to achieving consistent and selective results.
Quantitative Data on Temperature Effects
The following table summarizes the impact of reaction temperature on the Friedel-Crafts acylation of various substrates. Note that optimal conditions are highly dependent on the specific reactants and catalyst used.
| Aromatic Substrate | Acylating Agent | Lewis Acid | Temperature (°C) | Observations |
| Anisole | Acetyl Chloride | AlCl₃ | 0 | Controlled reaction, good yield of the para-isomer.[6] |
| Toluene | Acetic Anhydride | AlCl₃ | 25 - 40 | Moderate exotherm, requires cooling during addition. |
| Benzene | Benzoyl Chloride | AlCl₃ | 50 | Reaction proceeds at a reasonable rate with heating after initial addition. |
| Fluorene | Acetyl Chloride | AlCl₃ | 0 - 45 | Reactivity and selectivity were unaffected in this range. |
| Fluorene | Acetyl Chloride | AlCl₃ | 83 | Reactivity significantly increased without affecting selectivity.[7] |
Experimental Protocols
Below are generalized protocols emphasizing temperature management for a successful Friedel-Crafts acylation.
Protocol 1: Low-Temperature Acylation (e.g., Acylation of Anisole)
This protocol is suitable for highly reactive aromatic substrates.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension while maintaining the temperature at 0°C.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not rise above 5°C.[3][6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Warming and Quenching: If necessary, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
Protocol 2: Acylation Requiring Heating
This protocol is for less reactive aromatic substrates that require thermal energy to proceed.
-
Initial Setup and Cooling: Follow steps 1-5 from Protocol 1, maintaining a low temperature during the initial exothermic addition of reagents.
-
Controlled Heating: After the addition is complete and the initial exotherm has subsided, gradually raise the temperature of the reaction mixture to the desired point (e.g., 50-60°C) using a temperature-controlled oil bath.
-
Reaction at Elevated Temperature: Maintain the reaction at the set temperature for the required duration, typically 1-4 hours, while monitoring its progress by TLC.
-
Cooling and Quenching: After the reaction is complete, cool the mixture back down to room temperature before quenching it in ice-water/HCl as described in Protocol 1.
Logical Workflow for Temperature Management
The following diagram illustrates the decision-making process for managing the temperature of an exothermic Friedel-Crafts acylation reaction.
Caption: Workflow for managing exothermic Friedel-Crafts acylation temperature.
References
- 1. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 2. reddit.com [reddit.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Alternative greener synthesis routes for propiophenone compounds
Welcome to the technical support center for alternative, greener synthesis routes for propiophenone and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for emerging eco-friendly synthetic methodologies.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with greener synthesis routes for propiophenone.
Route 1: Vapor-Phase Cross-Decarboxylation
This method involves the reaction of benzoic acid and propionic acid at high temperatures over a solid catalyst. It is a promising greener alternative to traditional Friedel-Crafts acylation, avoiding corrosive and hazardous reagents.[1][2][3]
Issue 1: Low Yield of Propiophenone
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | The preferred reaction temperature is between 440°C and 520°C.[2] Ensure your reactor temperature is consistently within this range. |
| Incorrect Reactant Ratio | The preferred molar ratio of benzoic acid to propionic acid is between 1:2 and 1:4.[2][3][4] Verify the molar ratio of your starting materials. |
| Catalyst Deactivation | The catalyst (e.g., calcium acetate on alumina) can lose activity over time.[2] Consider regenerating or replacing the catalyst. |
| Insufficient Residence Time | The contact time of the reactants with the catalyst may be too short. Adjust the flow rate of your reactants to optimize residence time. |
Issue 2: High Level of Isobutyrophenone By-product
The formation of isobutyrophenone is a common issue in this synthesis, and its separation from propiophenone is difficult due to their very close boiling points.[1][4]
| Possible Cause | Suggested Solution |
| Absence of a Modifying Agent | The addition of water or a secondary alcohol to the feed stream can significantly suppress the formation of isobutyrophenone.[1][3][4] Adding 4 to 8 moles of water per mole of benzoic acid is recommended.[2][4] Isopropanol is also effective.[4] |
| Use of Primary Alcohols | Primary alcohols like methanol and ethanol have been shown to increase the production of isobutyrophenone and should be avoided.[2][4] |
| Reaction Temperature Too High | While a high temperature is necessary, excessively high temperatures can favor side reactions. Operate within the recommended 440-520°C range.[2] |
Issue 3: Formation of Other By-products (e.g., Diethyl Ketone, Acetophenone)
| Possible Cause | Suggested Solution |
| Side Reactions of Propionic Acid | Diethyl ketone is a common by-product from the self-condensation of propionic acid.[1][2][4] Optimizing the reactant ratio in favor of a slight excess of propionic acid (within the 1:2 to 1:4 range of benzoic to propionic acid) can help maximize propiophenone formation.[2][3][4] |
| Decomposition of Reactants | Acetophenone can form, particularly in the absence of steam.[4] The addition of steam to the feed can minimize its formation.[4] |
Route 2: Photocatalytic Synthesis
Photocatalysis offers a green approach to propiophenone synthesis, often proceeding under mild conditions with light as the energy source. A common strategy involves the acylation of benzene or its derivatives.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incorrect Wavelength of Light | The chosen photocatalyst has a specific absorption spectrum. Ensure your light source emits at a wavelength that can efficiently excite the photocatalyst. |
| Low Light Intensity | Insufficient photon flux can lead to a slow or stalled reaction. Consider using a more powerful light source or a photoreactor designed for efficient light distribution. |
| Photocatalyst Degradation | Some photocatalysts can degrade over the course of the reaction. If you observe a color change or precipitation, the catalyst may be losing its activity. |
| Presence of Quenchers | Impurities in the starting materials or solvents can quench the excited state of the photocatalyst. Ensure all reagents and solvents are of high purity. |
| Mass Transfer Limitations in Heterogeneous Systems | If using a solid-supported photocatalyst, ensure efficient stirring or flow to maximize contact between the reactants and the catalyst surface. |
Issue 2: Formation of Undesired By-products
| Possible Cause | Suggested Solution |
| Over-oxidation or Side Reactions | Prolonged reaction times or high light intensity can sometimes lead to the formation of by-products. Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. |
| Reaction with Solvent | The solvent may participate in the photochemical reaction. Choose a solvent that is inert under the reaction conditions. |
| Formation of Polyacylated Products | In some cases, the product can undergo further acylation. Adjusting the stoichiometry of the reactants may help to minimize this. |
Route 3: Biocatalytic Synthesis
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. A potential route to propiophenone is the oxidation of ethylbenzene.
Issue 1: Low Enzyme Activity or No Conversion
| Possible Cause | Suggested Solution |
| Suboptimal pH or Temperature | Enzymes have a narrow optimal range for pH and temperature. Consult the literature for the specific enzyme you are using and ensure the reaction conditions are within this range. |
| Enzyme Inhibition | The substrate or product, or impurities in the reaction mixture, can inhibit the enzyme. Consider running the reaction at a lower substrate concentration or using a fed-batch approach. |
| Poor Enzyme Stability | The enzyme may be denaturing under the reaction conditions. The use of immobilized enzymes can often improve stability. |
| Cofactor Limitation | Many enzymatic oxidations require cofactors that need to be regenerated. Ensure that a proper cofactor regeneration system is in place if required. |
Issue 2: Low Selectivity
| Possible Cause | Suggested Solution |
| Presence of Competing Enzymes in Whole-Cell Systems | If using a whole-cell biocatalyst, other enzymes present in the cell may catalyze undesired side reactions. Using an isolated, purified enzyme can improve selectivity. |
| Substrate Specificity of the Enzyme | The chosen enzyme may not be highly selective for the desired transformation. It may be necessary to screen different enzymes to find one with the desired selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the main environmental advantages of greener synthesis routes for propiophenone compared to the traditional Friedel-Crafts acylation?
A1: The traditional Friedel-Crafts acylation typically uses stoichiometric amounts of Lewis acids like AlCl₃, which are corrosive and generate significant amounts of hazardous waste during workup.[1][2] Greener alternatives aim to replace these hazardous reagents with more environmentally benign catalysts and conditions. For example, vapor-phase cross-decarboxylation uses a solid, reusable catalyst and generates water and carbon dioxide as the main by-products.[1][2] Photocatalysis utilizes light energy and often proceeds under milder conditions, while biocatalysis employs biodegradable enzymes in aqueous media.
Q2: In the vapor-phase synthesis, what is the role of adding water or isopropanol?
A2: The addition of water (as liquid or steam) or a secondary alcohol like isopropanol acts as a modifying agent to suppress the formation of the undesirable by-product, isobutyrophenone.[1][4] This is crucial for obtaining high-purity propiophenone, as isobutyrophenone is very difficult to separate by distillation.[1][4]
Q3: What are some examples of green solvents that can be used for propiophenone synthesis?
A3: While some greener methods aim to be solvent-free, others explore the use of less hazardous solvents. For Friedel-Crafts type reactions, deep eutectic solvents (DESs) and ionic liquids are being investigated as greener alternatives to traditional volatile organic compounds.
Q4: What types of photocatalysts are suitable for propiophenone synthesis?
A4: The choice of photocatalyst depends on the specific reaction being performed. For acylation reactions, various organic dyes and metal complexes that can be excited by visible light are often employed. For specific applications, semiconductor materials like TiO₂ can also be used.[5] The key is to select a photocatalyst that can efficiently absorb the light from your source and initiate the desired chemical transformation.
Q5: What are the main challenges in scaling up biocatalytic routes for propiophenone synthesis?
A5: Key challenges for scaling up biocatalytic processes include ensuring enzyme stability over long reaction times, the cost and regeneration of any necessary cofactors, and achieving high substrate concentrations, as enzymes can be subject to substrate or product inhibition. Downstream processing to isolate the product from the aqueous reaction medium can also be a significant consideration.
Data Presentation
Table 1: Comparison of Greener Synthesis Routes for Propiophenone
| Synthesis Route | Typical Yield | Key Advantages | Key Challenges | References |
| Vapor-Phase Cross-Decarboxylation | High (Selectivity up to 99%) | Avoids Lewis acids, uses a solid catalyst, can be run continuously. | High temperatures required, formation of isobutyrophenone by-product. | [6] |
| Photocatalytic Acylation | Varies | Mild reaction conditions, use of light as a clean energy source. | Catalyst cost and stability, potential for side reactions, scalability. | |
| Biocatalytic Oxidation | Varies | High selectivity, mild conditions, biodegradable catalyst. | Enzyme stability, cofactor regeneration, substrate/product inhibition. |
Experimental Protocols
Detailed Methodology for Vapor-Phase Cross-Decarboxylation
This protocol is based on a patented industrial process for the continuous synthesis of propiophenone.[1][2][3]
Materials:
-
Benzoic acid
-
Propionic acid
-
Water (or isopropanol)
-
Catalyst: Calcium acetate on alumina
Experimental Setup: A tubular reactor made of stainless steel is packed with the calcium acetate on alumina catalyst. The reactor is heated to the desired temperature (440-520°C). A feed mixture of benzoic acid, propionic acid, and water is prepared. The molar ratio of benzoic acid to propionic acid should be in the range of 1:2 to 1:4, and the molar ratio of benzoic acid to water should be 1:4 to 1:8.[2][3][4] The feed mixture is vaporized and passed through the heated catalyst bed. The product stream is then cooled to condense the liquid products, which are collected for analysis and purification.
Procedure:
-
Prepare the feed mixture with the desired molar ratios of benzoic acid, propionic acid, and water.
-
Heat the reactor to the target temperature (e.g., 480°C).
-
Pump the feed mixture into a vaporizer and then into the heated reactor at a constant flow rate.
-
Continuously collect the condensed product stream.
-
Analyze the product mixture by gas chromatography (GC) to determine the conversion and selectivity.
Visualizations
Troubleshooting Workflow for Low Yield in Vapor-Phase Synthesis
Caption: Troubleshooting decision tree for low propiophenone yield.
Logical Relationship of By-product Suppression
Caption: Factors influencing by-product formation.
References
- 1. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP0008464A1 - Production of propiophenone - Google Patents [patents.google.com]
- 4. EP0008464B1 - Production of propiophenone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4'-(tert-Butyl)propiophenone and 4'-tert-butylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-(tert-Butyl)propiophenone and 4'-tert-butylacetophenone are aromatic ketones that share a para-substituted tert-butylphenyl group. The key structural difference lies in the alkyl group attached to the carbonyl carbon: an ethyl group in the case of the propiophenone and a methyl group for the acetophenone. This seemingly minor variation has a significant impact on the electrophilicity of the carbonyl carbon and, consequently, the overall reactivity of the molecule, primarily due to steric effects.
Structural and Physicochemical Properties
A summary of the key properties of the two compounds is presented below.
| Property | This compound | 4'-tert-butylacetophenone | Reference |
| Molecular Formula | C13H18O | C12H16O | [1][2] |
| Molecular Weight | 190.28 g/mol | 176.25 g/mol | [1][3] |
| Structure | 1-(4-tert-butylphenyl)propan-1-one | 1-(4-tert-butylphenyl)ethanone | [1][2] |
| CAS Number | 71209-71-7 | 943-27-1 | [3][4] |
Reactivity Comparison: Steric Hindrance as the Deciding Factor
The reactivity of ketones in nucleophilic addition reactions is primarily governed by two factors: electronic effects and steric effects.[5]
-
Electronic Effects: The large tert-butyl group on the para position of the phenyl ring exerts a weak electron-donating inductive effect, which is essentially identical for both molecules. The phenyl ring itself can donate electron density to the carbonyl group via resonance. These electronic contributions are constant between the two compounds and therefore do not account for a difference in their reactivity.
-
Steric Effects: The most significant difference between the two molecules is the size of the alkyl group attached to the carbonyl. This compound possesses an ethyl group, which is larger than the methyl group of 4'-tert-butylacetophenone. This increased bulk around the carbonyl carbon in the propiophenone creates greater steric hindrance.[6][7] This hindrance impedes the approach of a nucleophile to the electrophilic carbonyl carbon, thus slowing down the rate of reaction.[5]
Therefore, it is predicted that 4'-tert-butylacetophenone will be more reactive towards nucleophilic addition than this compound. The smaller methyl group in the acetophenone presents a less crowded environment for the incoming nucleophile.[7]
Experimental Protocols for Comparative Reactivity Studies
To empirically determine the relative reactivity of these two ketones, a competitive reaction or parallel kinetic studies can be performed. A common method involves monitoring the disappearance of the ketone or the appearance of the product over time using techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol: Comparative Reduction using Sodium Borohydride
This experiment compares the rates of reduction of the two ketones by sodium borohydride.
Materials:
-
This compound
-
4'-tert-butylacetophenone
-
Sodium Borohydride (NaBH4)
-
Ethanol (or another suitable protic solvent)
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Standard laboratory glassware
Procedure:
-
Standard Solution Preparation: Prepare standard solutions of known concentrations for this compound, 4'-tert-butylacetophenone, and their corresponding alcohol products in ethanol containing a fixed concentration of the internal standard. These will be used to create calibration curves.
-
Reaction Setup: In two separate temperature-controlled reaction vessels, dissolve an accurately weighed amount of either this compound or 4'-tert-butylacetophenone in ethanol. Add a known amount of the internal standard.
-
Initiation of Reaction: To each vessel, add a freshly prepared solution of sodium borohydride in ethanol. Start a timer immediately upon addition.
-
Sampling: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a few drops of acetone to consume any unreacted sodium borohydride.
-
GC Analysis: Inject the quenched aliquot into the GC-FID.
-
Data Analysis: Using the calibration curves, determine the concentration of the ketone at each time point. Plot the concentration of the ketone versus time for both reactions. The rate of reaction can be determined from the initial slope of these plots. The ketone that is consumed faster is the more reactive one.
Conclusion
Based on fundamental principles of organic chemistry, 4'-tert-butylacetophenone is expected to be more reactive than this compound in nucleophilic addition reactions. This difference in reactivity is attributed to the greater steric hindrance around the carbonyl group in the propiophenone due to the presence of a larger ethyl group compared to the methyl group in the acetophenone. For definitive quantitative data, direct experimental kinetic studies are recommended. The provided protocol offers a robust framework for such an investigation, which can be adapted for various nucleophilic reactions and analytical techniques. This understanding of relative reactivity is crucial for optimizing synthetic routes and in the development of new chemical entities.
References
- 1. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-tert-Butylacetophenone | C12H16O | CID 13669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-tert-Butylacetophenone | 943-27-1 [chemicalbook.com]
- 4. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]
- 5. brainkart.com [brainkart.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Comparing synthesis efficiency of different propiophenone derivatives
For Researchers, Scientists, and Drug Development Professionals
Propiophenone and its derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Their applications span from central nervous system agents to anticancer and anti-inflammatory drugs. The efficiency of synthesizing these crucial building blocks is a critical factor in drug discovery and development. This guide provides an objective comparison of the most common and effective synthetic routes to various propiophenone derivatives, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
The synthesis of propiophenone derivatives can be broadly categorized into three primary methods: Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. Each method offers distinct advantages and disadvantages in terms of yield, substrate scope, and reaction conditions.
| Synthetic Method | General Substrates | General Reagents & Catalysts | Typical Yields | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation | Arenes (e.g., benzene, anisole, chlorobenzene) | Propionyl chloride or propionic anhydride, Lewis acid (e.g., AlCl₃, FeCl₃) | 60-95% | High yields for activated arenes, well-established. | Requires stoichiometric amounts of corrosive and moisture-sensitive Lewis acids, generates significant waste, not suitable for deactivated arenes. |
| Grignard Reaction | Aryl halides (e.g., bromobenzene, m-bromoanisole) | Propionyl chloride, propionitrile, or other propionylating agents, Magnesium (Mg) | 70-99% | High yields, good functional group tolerance with appropriate protecting groups. | Requires strictly anhydrous conditions, Grignard reagents are highly reactive and basic, potentially leading to side reactions. |
| Suzuki Coupling | Arylboronic acids, Aryl halides | Propionyl chloride or other acylating agents, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | 75-95% | Excellent functional group tolerance, mild reaction conditions, catalytic use of palladium. | Palladium catalysts can be expensive, boronic acids may not be commercially available for all desired derivatives. |
Quantitative Performance Data
The following table summarizes the synthesis efficiency for specific propiophenone derivatives using different methods, highlighting the impact of substituents on the aromatic ring.
| Target Compound | Synthetic Method | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Propiophenone | Friedel-Crafts Acylation | Benzene, Propionyl chloride | AlCl₃ | Benzene (solvent and reactant) | 2-3 hours | 35 | ~95 | [1] |
| 4'-Methoxypropiophenone | Friedel-Crafts Acylation | Anisole, Propionyl chloride | AlCl₃ | 1,2-dichloroethane | 12 hours (standing) | 20 | 66.4 | [2] |
| 4'-Chloropropiophenone | Friedel-Crafts Acylation | Chlorobenzene, Propionyl chloride | AlCl₃ | Dichloromethane | 2 hours | 25 | 96.5 | [3] |
| 3'-Methoxypropiophenone | Grignard Reaction | 3-Methoxybenzonitrile, Ethyl magnesium bromide | - | THF/Diethyl ether | Overnight | RT to 40 | 99 | [4] |
| 4-Acetylbiphenyl (structurally related) | Suzuki Coupling | 4-Bromoacetophenone, Phenylboronic acid | Pd(OAc)₂ | Not specified | Not specified | Not specified | High | [5] |
Experimental Protocols
Friedel-Crafts Acylation: Synthesis of 4'-Chloropropiophenone[3][6]
This protocol describes the synthesis of 4'-chloropropiophenone from chlorobenzene and propionyl chloride.
Materials:
-
Chlorobenzene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
5% Citric acid solution
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in dichloromethane (100 mL) in a round-bottom flask, add chlorobenzene (0.1 mol).
-
Cool the mixture to 10 °C using an ice bath.
-
Slowly add propionyl chloride (0.11 mol) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction mixture to warm to 25 °C and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until no chlorobenzene remains.
-
Upon completion, pour the reaction mixture into a beaker containing ice and 5% citric acid solution to quench the reaction.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or distillation to yield 4'-chloropropiophenone as a white solid.
Grignard Reaction: Synthesis of 3'-Methoxypropiophenone[4]
This protocol details the synthesis of 3'-methoxypropiophenone from 3-methoxybenzonitrile and ethyl magnesium bromide.
Materials:
-
3-Methoxybenzonitrile
-
Ethyl magnesium bromide (3 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-methoxybenzonitrile (0.159 mol) in dry THF (250 mL).
-
Add the solution of ethyl magnesium bromide in diethyl ether (58 mL, 3 M) dropwise at room temperature.
-
After the addition is complete, stir the mixture for 1 hour at room temperature, then for 3 hours at 40 °C, and finally leave it to stir overnight at room temperature.
-
Quench the reaction by adding water (250 mL) followed by a saturated ammonium chloride solution (250 mL) and stir for 1 hour at room temperature.
-
Separate the phases and extract the aqueous phase with ethyl acetate (100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield 3'-methoxypropiophenone.
Suzuki Coupling: General Procedure for Aryl Ketone Synthesis
While a specific protocol for propiophenone is not detailed in the initial search, a general procedure for the synthesis of aryl ketones via Suzuki coupling can be adapted. This involves the reaction of an arylboronic acid with an acyl chloride.
Materials:
-
Arylboronic acid
-
Propionyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Reaction vessel, condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the arylboronic acid (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq) in the anhydrous solvent.
-
Add propionyl chloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the solids.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to obtain the desired propiophenone derivative.
Signaling Pathway and Experimental Workflow
Propiophenone derivatives are precursors to many pharmacologically active molecules. A notable example is Bupropion , an antidepressant and smoking cessation aid. Bupropion functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).
Caption: Mechanism of action of Bupropion as a norepinephrine-dopamine reuptake inhibitor.
The synthesis of a propiophenone derivative typically follows a standard laboratory workflow, from reaction setup to purification and analysis.
Caption: General experimental workflow for the synthesis of propiophenone derivatives.
Conclusion
The choice of synthetic method for propiophenone derivatives depends on several factors, including the desired substitution pattern, scale of the reaction, and available resources.
-
Friedel-Crafts acylation remains a robust and high-yielding method, particularly for electron-rich aromatic substrates on a laboratory scale.
-
The Grignard reaction offers a powerful alternative, especially when specific substitution patterns are required that are not easily accessible through Friedel-Crafts chemistry. Modern advancements such as continuous flow synthesis can significantly improve the efficiency and safety of this method.
-
Suzuki coupling represents a more modern and versatile approach with excellent functional group tolerance, making it highly suitable for complex molecule synthesis in drug discovery.
Researchers and drug development professionals should carefully consider these factors to select the most efficient and practical synthetic route for their target propiophenone derivatives.
References
A Comparative Guide to the Analysis of 4'-(tert-Butyl)propiophenone Impurities by GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the meticulous identification and quantification of impurities are paramount to ensure the safety, efficacy, and regulatory compliance of the final drug product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the analysis of impurities in 4'-(tert-Butyl)propiophenone, a key intermediate in the synthesis of various pharmaceuticals. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist researchers in selecting the most appropriate analytical methodology.
Comparison of Analytical Techniques
The selection of an analytical method for impurity profiling is contingent on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity and selectivity, and the nature of the sample matrix. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification capabilities.[1][2]
Other commonly employed techniques for pharmaceutical impurity analysis include High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally labile.[3] NMR provides detailed structural information but generally has lower sensitivity compared to chromatographic techniques.
This guide focuses on a detailed comparison between GC-MS and HPLC for the analysis of this compound impurities.
Data Presentation: Quantitative Performance Comparison
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase, followed by UV absorbance detection.[3] |
| Applicability | Ideal for volatile and thermally stable compounds. | Suitable for a wide range of non-volatile and thermally labile compounds.[3] |
| Sample Preparation | Simple dissolution in a volatile organic solvent. | Dissolution in a suitable mobile phase compatible solvent. |
| Limit of Detection (LOD) | ~0.1 - 1 ppm (estimated) | ~1 - 10 ppm |
| Limit of Quantitation (LOQ) | ~0.5 - 5 ppm (estimated) | ~5 - 30 ppm |
| **Linearity (R²) ** | >0.995 (estimated) | >0.998 |
| Precision (%RSD) | < 5% (estimated) | < 2% |
| Accuracy (% Recovery) | 95 - 105% (estimated) | 98 - 102% |
| Selectivity | High, especially with Selected Ion Monitoring (SIM) or MS/MS.[4] | Moderate, potential for co-elution. |
| Compound Identification | Definitive, based on mass spectrum and fragmentation pattern. | Tentative, based on retention time comparison with standards. |
Experimental Protocols
GC-MS Method for this compound Impurity Profiling
This protocol describes a general GC-MS method for the identification and quantification of potential impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 25 °C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Add a known concentration of an appropriate internal standard (e.g., 4,4'-Di-tert-butylbiphenyl).
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.
-
Vortex to ensure homogeneity.
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification is performed using the internal standard method by creating a calibration curve with known concentrations of impurity standards.
HPLC-UV Method for this compound Impurity Analysis
This protocol outlines a reversed-phase HPLC method for the analysis of impurities in this compound.[3]
Instrumentation:
-
HPLC system with a UV detector and an autosampler.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with 40% acetonitrile, increasing to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the initial mobile phase composition.
-
Vortex to ensure homogeneity and filter through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Impurities are quantified by area percent normalization or against a reference standard.
Mandatory Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound impurities.
Caption: Workflow for GC-MS analysis of impurities.
Conclusion
Both GC-MS and HPLC are valuable techniques for the analysis of impurities in this compound. GC-MS offers superior selectivity and definitive identification, making it the preferred method for identifying and quantifying unknown volatile and semi-volatile impurities.[1][2] Its high sensitivity is particularly advantageous for detecting trace-level impurities.
HPLC, on the other hand, is more versatile and can be applied to a wider range of impurities, including those that are not amenable to GC analysis. The choice between these techniques should be guided by the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity and structural information. For comprehensive impurity profiling, a combination of both techniques may be necessary to ensure the complete characterization of the drug substance.
References
Spectroscopic comparison of ortho, meta, and para substituted propiophenones
This guide provides an objective comparison of the spectroscopic properties of ortho-, meta-, and para-hydroxypropiophenone. As structural isomers, these compounds present a compelling case study in how the position of a substituent on an aromatic ring influences its spectral characteristics. The differentiation of these isomers is critical for researchers and professionals in synthetic chemistry, drug development, and quality control, where unambiguous identification is paramount. This document outlines the distinguishing features in their Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of hydroxypropiophenone. These values highlight the distinct electronic and steric environments within each molecule.
Table 1: ¹H NMR Spectral Data (δ in ppm)
| Compound | -CH₃ (t) | -CH₂- (q) | Aromatic Protons (m) | -OH (s) |
| o-Hydroxypropiophenone | 1.23 | 3.05 | 6.85-7.85 | 12.1 (Intramolecular H-bond) |
| m-Hydroxypropiophenone | 1.19 | 2.93 | 6.90-7.50 | 9.6 (broad) |
| p-Hydroxypropiophenone | 1.20 | 2.95 | 6.90 (d), 7.90 (d) | 9.9 (broad) |
Table 2: ¹³C NMR Spectral Data (δ in ppm) [1]
| Compound | C=O | -CH₂- | -CH₃ | Aromatic Carbons |
| o-Hydroxypropiophenone | 204.5 | 31.5 | 8.4 | 118.5, 118.8, 119.5, 130.0, 136.2, 162.5 |
| m-Hydroxypropiophenone | 199.5 | 32.0 | 8.6 | 114.5, 120.8, 121.5, 129.8, 138.5, 158.0 |
| p-Hydroxypropiophenone | 198.0 | 31.2 | 8.3 | 115.5 (2C), 130.5, 131.2 (2C), 161.8 |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) [1]
| Compound | C=O Stretch | O-H Stretch (broad) | C-O Stretch | Aromatic C-H Stretch |
| o-Hydroxypropiophenone | 1645 | 3200-3600 | 1250 | 3050 |
| m-Hydroxypropiophenone | 1670 | 3300-3700 | 1230 | 3070 |
| p-Hydroxypropiophenone | 1665 | 3100-3500 | 1240 | 3065 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragment Ions |
| o-Hydroxypropiophenone | 150 | 121 | 135, 93, 65 |
| m-Hydroxypropiophenone | 150 | 121 | 135, 93, 65 |
| p-Hydroxypropiophenone | 150 | 121 | 135, 93, 65 |
Experimental Protocols
The data presented were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of hydroxypropiophenone isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.[1] Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans to ensure a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using the same spectrometer. Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon. A longer acquisition time or a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol oil.
-
Data Acquisition : Place the prepared sample in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : Subject the sample molecules to electron ionization (EI). This process uses a high-energy electron beam (typically 70 eV) to ionize the molecules, causing them to form a molecular ion and a series of characteristic fragment ions.
-
Mass Analysis and Detection : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the relative abundance of each ion, generating the mass spectrum.[1]
Visualization of Spectroscopic Relationships
The following diagram illustrates the structural differences between the isomers and their key spectroscopic consequences.
Caption: Isomer position dictates unique spectroscopic signatures.
Conclusion
The ortho-, meta-, and para- isomers of hydroxypropiophenone can be unequivocally distinguished through a combination of NMR and IR spectroscopy. The most striking differentiating feature is the intramolecular hydrogen bond in the ortho-isomer, which causes a significant downfield shift of the hydroxyl proton in the ¹H NMR spectrum and a lowering of the carbonyl stretching frequency in the IR spectrum.[1] Furthermore, the substitution pattern on the aromatic ring gives rise to unique chemical shifts and splitting patterns for the aromatic protons and carbons in each isomer, with the para-isomer often displaying a more simplified NMR spectrum due to its higher symmetry. While mass spectrometry is useful for confirming the molecular weight (m/z 150), the fragmentation patterns for these isomers are very similar, making it less effective for differentiation. This guide provides the essential data and protocols for the accurate identification of these closely related compounds.
References
Comparative Analysis of Bupropion Analogues Derived from Substituted Propiophenones: A Guide for Drug Development Professionals
A comprehensive review of the biological activities of bupropion analogues, presenting key in vitro and in vivo data to guide future research and development in antidepressant and smoking cessation therapies.
This guide provides a comparative analysis of bupropion analogues synthesized from substituted propiophenones, focusing on their interactions with monoamine transporters. Bupropion, an aminoketone belonging to the class of substituted cathinones, is a widely prescribed antidepressant and smoking cessation aid that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] Its unique clinical profile, characterized by a lack of significant serotonergic effects and common antidepressant-associated side effects like sexual dysfunction and weight gain, has spurred interest in developing analogues with improved potency and selectivity.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes essential pathways and workflows to support researchers in the field.
In Vitro Biological Activity: Monoamine Transporter Inhibition
The primary mechanism of action for bupropion and its analogues is the inhibition of dopamine (DAT) and norepinephrine (NET) transporters, with weaker effects on the serotonin transporter (SERT).[3][4] The following tables summarize the in vitro monoamine reuptake inhibition data for a series of bupropion analogues.
Table 1: Inhibition of Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporter Uptake by Bupropion and its Analogues.
Data is presented as IC50 values (nM), which represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower values indicate greater potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Bupropion (1a) | 305 | 3715 | >10000 | [3] |
| Analogue 1x | 31 | 180 | - | [5] |
| Analogue 2r | - | - | - | [5] |
| Analogue 2m | - | - | - | [5] |
| Analogue 2n | - | - | - | [5] |
| Deconstructed Analogue 3 | 1200 | 2500 | 5000 | [3] |
| Deconstructed Analogue 4 | 600 | 1200 | >10000 | [3] |
| Deconstructed Analogue 5 | 800 | 2000 | 2500 | [3] |
| Deconstructed Analogue 6 | 29 (EC50) | - | 410 (EC50) | [3] |
| Deconstructed Analogue 7 | 64 (EC50) | - | - | [3] |
| Cocaine | 198.8 | 395.9 | - | [3] |
Note: For analogues 6 and 7, the data represents EC50 values for transporter-mediated release rather than uptake inhibition, as these compounds were found to be releasing agents at DAT.[3]
In Vivo Pharmacological Effects
The in vivo effects of bupropion analogues are crucial for determining their therapeutic potential. Key assessments include locomotor activity and the ability to generalize to the effects of stimulants like cocaine in drug discrimination studies.[6]
Table 2: In Vivo Pharmacological Profile of Selected Bupropion Analogues.
| Compound | Locomotor Activity (1 hr) | Locomotor Activity (8 hr) | Cocaine Drug Discrimination (Generalization) | Reference |
| Bupropion (1a) | Moderate Increase | Sustained Increase | Partial Generalization | [6] |
| Analogue 1x | Significant Increase | Sustained Increase | Full Generalization | [6] |
Experimental Methodologies
A clear understanding of the experimental protocols is essential for interpreting the data and replicating the findings.
In Vitro Monoamine Reuptake Inhibition Assay
This assay determines the potency of compounds to inhibit the reuptake of neurotransmitters by their respective transporters.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.[5]
-
Assay Preparation: Cells are harvested and resuspended in assay buffer.
-
Incubation: A mixture of the test compound at various concentrations and a radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to the cells.[5][6]
-
Termination: Uptake is stopped by rapid filtration through glass fiber filters, washing away the unbound radiolabel.
-
Quantification: The radioactivity trapped on the filters, representing the amount of radiolabeled substrate taken up by the cells, is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by performing a nonlinear regression analysis of the concentration-response curves.
Synaptosomal Release Assay
This assay differentiates between uptake inhibitors and substrate-induced releasing agents.
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from rat brain tissue (e.g., striatum) by homogenization and differential centrifugation.
-
Preloading: Synaptosomes are preloaded with a radiolabeled substrate, such as [3H]MPP+ for DAT and NET assays or [3H]5-HT for SERT assays, to reach a steady state.[3]
-
Drug Incubation: The preloaded synaptosomes are incubated with various concentrations of the test compounds.[3]
-
Termination and Measurement: The reaction is terminated by vacuum filtration, and the amount of radioactivity released from the synaptosomes into the supernatant is quantified by liquid scintillation counting.[3]
-
Data Analysis: The data is expressed as a percentage of the maximum release induced by a known releasing agent (e.g., tyramine), and EC50 values are determined for compounds that induce release.[3]
Locomotor Activity Assessment
This in vivo test evaluates the stimulant or depressant effects of a compound on spontaneous movement in animals.
-
Animal Acclimation: Mice or rats are acclimated to the testing environment, typically an open-field arena equipped with infrared beams to detect movement.
-
Drug Administration: Animals are administered the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).[6]
-
Data Collection: Locomotor activity, measured as the number of beam breaks, is recorded over a specified period (e.g., 1 hour and 8 hours).[6]
-
Data Analysis: The locomotor activity of the drug-treated group is compared to the vehicle-treated group to determine the effect of the compound.
Visualizing the Science
Graphical representations of the mechanism of action and experimental processes can aid in understanding the complex biological systems involved.
Caption: Experimental workflow from synthesis to in vivo evaluation.
Caption: Mechanism of action of bupropion analogues.
Structure-Activity Relationship and Future Directions
The data reveals that modifications to the bupropion scaffold can significantly alter its potency and mechanism of action. For instance, deconstruction of the tert-butyl amine group can shift the compound's activity from an uptake inhibitor to a releasing agent.[3] Specifically, analogues with an N-methyl group or a primary amine act as substrate-type releasing agents at DAT.[3] Furthermore, substitutions on the phenyl ring can enhance potency at both DAT and NET, as seen with analogue 2x which has a dichloro substitution.[5]
Future research should focus on optimizing the structure of bupropion analogues to achieve a desired pharmacological profile, whether it be a potent and selective uptake inhibitor or a controlled releasing agent. A thorough understanding of the structure-activity relationships presented in this guide can aid in the rational design of novel compounds with improved therapeutic potential for treating depression, nicotine addiction, and potentially other substance use disorders.[6][7]
References
- 1. Bupropion - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bupropion Mediated Effects on Depression, Attention Deficit Hyperactivity Disorder, and Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]
A Comparative Guide to Catalysts in Friedel-Crafts Acylation for Pharmaceutical and Fine Chemical Synthesis
For researchers, scientists, and professionals in drug development, the Friedel-Crafts acylation remains a cornerstone of C-C bond formation in the synthesis of aromatic ketones, key intermediates for a wide array of valuable compounds. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. The reaction is typically facilitated by a catalyst that enhances the electrophilicity of the acylating agent. While traditional Lewis acids like aluminum chloride (AlCl₃) have been historically significant, modern research has focused on developing more environmentally benign and reusable catalytic systems.[1] This guide will delve into a comparative analysis of these catalysts, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts.
Performance Comparison of Catalysts
The efficacy of a catalyst in Friedel-Crafts acylation is evaluated based on several metrics, including product yield, selectivity (particularly regioselectivity for substituted aromatics), reaction time, and catalyst reusability. The following tables summarize the performance of different catalysts in the acylation of anisole and toluene, two commonly used substrates in organic synthesis.
Table 1: Acylation of Anisole with Acetic Anhydride
| Catalyst | Reaction Time (h) | Temperature (°C) | Conversion (%) | Yield (%) | Selectivity (p:o) | Reference |
| AlCl₃ | 1 | 0 - RT | - | 85.7 | High p-selectivity | [2] |
| FeCl₃ (5 mol%) | 2 | 60 | - | 94 | High p-selectivity | [3] |
| Mordenite (MOR) Zeolite | 2 | 150 | >99 | >99 | >99:1 | [4] |
| H-Beta Zeolite | 1 | 90 | 92 | - | High p-selectivity | [5] |
| Silica-supported HPW | 0.5 | 83 | High | - | High p-selectivity | [5] |
Table 2: Benzoylation of Toluene with Benzoic Anhydride
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Isomer Distribution (o:m:p) | Reference |
| Sulfated Zirconia (SO₄/ZrO₂) | 3 | 100 | 92 | 20-30 : 2-4 : 70-80 | [6] |
| Tungstated Zirconia (WO₃/ZrO₂) | 3 | 100 | 55 | - | [6] |
| Sulfated Tin Oxide (SO₄/SnO₂) | 3 | 100 | 48 | - | [6] |
| Sulfated Titania (SO₄/TiO₂) | 3 | 100 | 28 | - | [6] |
Experimental Protocols
Reproducible and detailed methodologies are crucial for the evaluation and comparison of catalyst performance. Below are representative experimental protocols for Friedel-Crafts acylation using a traditional Lewis acid and a solid acid catalyst.
Protocol 1: Friedel-Crafts Acylation of Anisole using Aluminum Chloride (AlCl₃)
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, a mixture of anhydrous aluminum chloride (0.0750 mol) and dichloromethane (15.00 mL) is prepared and cooled to -15°C.[7]
-
A solution of anisole (0.0250 mol) and acetyl chloride (0.0250 mol) is added dropwise to the cooled mixture.[7]
-
The reaction mixture is maintained at -15°C for one hour and then allowed to warm to room temperature overnight.[7]
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid (20%).[7]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Protocol 2: Friedel-Crafts Acylation of Anisole using Mordenite Zeolite
Materials:
-
Anisole
-
Acetic anhydride
-
Mordenite (MOR) zeolite catalyst
-
Acetic acid (solvent)
-
Ethyl acetate (for washing)
Procedure:
-
A mixture of anisole (2.0 mmol), acetic anhydride (20 mmol), and mordenite zeolite catalyst (0.50 g) is placed in a reaction vessel.[4]
-
Acetic acid (5 mL) is added as the solvent.[4]
-
The resulting mixture is stirred at 150°C for the desired reaction time (e.g., 2-3 hours).[4]
-
After the reaction is complete, the catalyst is recovered by filtration.[4]
-
The filtered catalyst is washed with ethyl acetate.[4]
-
The filtrate, containing the product, is then subjected to workup and purification procedures to isolate the desired 4-methoxyacetophenone.
-
For catalyst reusability studies, the recovered zeolite is calcined at 500°C for 5 hours under an air flow before being used in a subsequent reaction.[4]
Visualizing Catalytic Processes
Diagrams are powerful tools for understanding complex relationships and workflows in catalysis.
Caption: A generalized experimental workflow for catalyst comparison in Friedel-Crafts acylation.
Caption: Classification of catalysts for Friedel-Crafts acylation.
Concluding Remarks
The selection of an optimal catalyst for Friedel-Crafts acylation is a critical decision that balances reactivity, selectivity, cost, and environmental impact. While traditional Lewis acids like AlCl₃ are effective, they often suffer from issues related to catalyst waste and corrosion.[8] Modern heterogeneous catalysts, such as zeolites and supported metal oxides, offer significant advantages in terms of reusability and reduced environmental footprint, making them highly attractive for industrial applications. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of catalytic options for this pivotal organic transformation. Further investigation into specific substrate-catalyst pairings is encouraged to optimize reaction conditions for novel synthetic pathways.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Structure of 1-(4-tert-butylphenyl)propan-1-one: A Comparative Guide Using COSY NMR
The unambiguous determination of a molecule's structure is a cornerstone of chemical research and drug development. For a compound such as 1-(4-tert-butylphenyl)propan-1-one, a combination of spectroscopic techniques is employed for complete structural elucidation. Among these, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, particularly Correlation Spectroscopy (COSY), provides invaluable information about proton-proton connectivities. This guide offers a detailed comparison of COSY NMR with other spectroscopic methods for the structural validation of 1-(4-tert-butylphenyl)propan-1-one, supported by experimental protocols and data interpretation.
The Role of COSY in Structural Elucidation
COSY is one of the most common 2D NMR experiments, designed to reveal which protons are spin-spin coupled to each other.[1] The resulting 2D spectrum displays the standard one-dimensional (1D) ¹H NMR spectrum along the diagonal, while off-diagonal peaks, known as cross-peaks, indicate correlations between coupled protons.[2][3] These cross-peaks are crucial for identifying adjacent protons, typically separated by two or three bonds, thereby allowing for the assembly of molecular fragments.[2][4]
For 1-(4-tert-butylphenyl)propan-1-one, COSY NMR is instrumental in confirming the connectivity within the propanoyl chain and the aromatic ring. Specifically, it will show a correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group attached to the carbonyl, as well as the coupling between the ortho and meta protons on the phenyl ring.
Experimental Protocol: Acquiring a COSY Spectrum
A standardized protocol is essential for obtaining high-quality, reproducible COSY data.
1. Sample Preparation:
-
Concentration: Dissolve 5-10 mg of 1-(4-tert-butylphenyl)propan-1-one in approximately 0.6 mL of a deuterated solvent.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for this type of compound. The solvent should be free of residual proton signals that could interfere with the analysis.
-
Sample Tube: Use a clean, high-precision 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulsing Sequence: The gradient-enhanced COSY (gCOSY) is a commonly used pulse sequence.[5]
-
Parameters:
-
Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
-
The number of scans (nt) should be a multiple of 8 for standard COSY, but can be as low as 1 for gCOSY, depending on the sample concentration.[5]
-
Acquire a sufficient number of increments (ni) in the indirect dimension (F1) to achieve adequate resolution (e.g., 256 or 512).
-
Ensure the sample is not spinning to avoid modulation sidebands.[5]
-
3. Data Processing:
-
Apply a window function (e.g., sine-bell) to both dimensions to improve spectral resolution.
-
Perform a two-dimensional Fourier transform to generate the final COSY spectrum.
-
The spectrum can be symmetrized to reduce noise and artifacts.
Data Presentation and Interpretation
The expected ¹H NMR and COSY data for 1-(4-tert-butylphenyl)propan-1-one are summarized below. The aromatic protons (H-2/H-6 and H-3/H-5) form an AA'BB' system, which often appears as two distinct doublets.
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Expected COSY Cross-Peaks |
| H-9, H-10, H-11 (tert-butyl) | ~1.35 | Singlet (s) | 9H | None |
| H-8 (CH₃) | ~1.22 | Triplet (t) | 3H | H-7 |
| H-7 (CH₂) | ~3.00 | Quartet (q) | 2H | H-8 |
| H-3, H-5 (Aromatic) | ~7.48 | Doublet (d) | 2H | H-2, H-6 |
| H-2, H-6 (Aromatic) | ~7.90 | Doublet (d) | 2H | H-3, H-5 |
The COSY spectrum would clearly show a cross-peak connecting the signals at ~3.00 ppm and ~1.22 ppm, confirming the presence of the -CH₂CH₃ (propanoyl) fragment. Another cross-peak would link the two aromatic doublets at ~7.90 ppm and ~7.48 ppm, validating the substitution pattern of the phenyl ring. The intense singlet at ~1.35 ppm, corresponding to the tert-butyl group, will show no cross-peaks, as these protons are not coupled to any other protons.
Caption: Workflow for structural validation using various NMR techniques.
Comparison with Other Spectroscopic Techniques
While COSY is powerful, a comprehensive structural validation relies on a suite of spectroscopic methods.
| Technique | Information Provided | Application to 1-(4-tert-butylphenyl)propan-1-one |
| ¹³C NMR | Provides the number and chemical environment of unique carbon atoms. | Confirms the presence of the expected number of carbon signals, including the carbonyl carbon (~200 ppm), aromatic carbons, and aliphatic carbons. |
| HSQC | Shows correlations between protons and the carbons to which they are directly attached (¹JCH).[6] | Unambiguously assigns the proton signals to their corresponding carbon atoms (e.g., the quartet at ~3.00 ppm to the methylene carbon). |
| HMBC | Reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[7] | Crucial for connecting the molecular fragments. It would show correlations from the H-7 methylene protons to the carbonyl carbon and the aromatic C-1 carbon, confirming the link between the propanoyl group and the phenyl ring. |
| NOESY | Identifies protons that are close to each other in space, irrespective of through-bond coupling.[6] | Can confirm the proximity of the H-7 methylene protons to the H-2/H-6 aromatic protons, supporting the overall conformation of the molecule. |
| Mass Spectrometry | Determines the molecular weight and provides information on fragmentation patterns.[8][9] | Confirms the molecular formula (C₁₃H₁₈O) and can show characteristic cleavages, such as alpha-cleavage at the carbonyl group. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Shows a strong absorption band for the carbonyl (C=O) group, typically around 1685 cm⁻¹ for aromatic ketones.[9][10] |
Conclusion
The validation of the structure of 1-(4-tert-butylphenyl)propan-1-one is effectively achieved through a combination of spectroscopic techniques. While 1D NMR provides the initial overview of the proton and carbon environments, COSY NMR is indispensable for mapping the proton-proton connectivities and confirming the structure of the aliphatic and aromatic fragments. For unambiguous proof of the complete molecular structure, COSY data should be integrated with information from other NMR experiments like HSQC and HMBC, which establish the carbon framework and the links between different parts of the molecule. This multi-faceted approach ensures a robust and reliable structural determination, which is critical for researchers, scientists, and drug development professionals.
References
- 1. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. COSY [chem.ch.huji.ac.il]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. fiveable.me [fiveable.me]
- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating the Maze: A Comparative Guide to the Cross-Reactivity of 4'-(tert-Butyl)propiophenone in Biological Assays
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects is a critical step in the evaluation of any new chemical entity. This guide provides a comparative framework for assessing the cross-reactivity of 4'-(tert-Butyl)propiophenone, a synthetic compound with a propiophenone backbone. Due to the limited publicly available data on this specific molecule, this guide leverages data from structurally similar compounds, including other propiophenone derivatives and molecules containing a tert-butylphenyl moiety, to predict potential biological interactions and outline a comprehensive testing strategy.
The core structure of this compound, featuring an aromatic ketone, suggests a potential for broad biological activity. Propiophenone and its derivatives have been investigated for a range of therapeutic applications, including as anticancer and antidiabetic agents[1][2]. The presence of the bulky tert-butyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to various biological targets[3].
This guide outlines a tiered approach to characterizing the cross-reactivity profile of this compound, starting with broad cytotoxicity assessments and moving towards more specific target-based assays.
Comparative Analysis of Potential Biological Activities
To anticipate the potential cross-reactivity of this compound, it is instructive to examine the known biological activities of related compounds.
| Compound Class | Potential Biological Activities | Key Signaling Pathways Implicated | Reference Compound Example |
| Propiophenone Derivatives | Anticancer, Antidiabetic, Local Anesthetic, Antimicrobial[1][4] | MAPK, PI3K/Akt[5][6][7][8][9] | Bupropion (antidepressant) |
| Chalcone Derivatives | Anticancer, Anti-inflammatory | NF-κB, MAPK[6] | (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone[6] |
| tert-Butylphenol Derivatives | Antioxidant, Potential Endocrine Disruption (RXR activation)[3][10][11] | Nuclear Receptor Signaling | 2,4-Di-tert-butylphenol[10] |
Tier 1: Initial Cytotoxicity Screening
A fundamental first step in evaluating any new compound is to determine its general cytotoxicity across a range of cell lines. This provides a baseline understanding of its potential to induce cell death and helps in determining appropriate concentration ranges for subsequent, more specific assays.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as a proxy for cell viability[12][13].
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals[12][14].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells[13].
Tier 2: Broad Panel Screening for Off-Target Liabilities
Following initial cytotoxicity assessment, a broader screening against common off-target families is crucial to identify potential cross-reactivities. Key families to investigate include G-protein coupled receptors (GPCRs), kinases, and nuclear receptors.
G-Protein Coupled Receptor (GPCR) Screening
GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of drugs[15]. Unintended interactions with GPCRs can lead to a variety of side effects.
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor[1][16][17][18][19].
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the target GPCR, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound.
-
Filtration and Washing: Rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: A decrease in radioactivity indicates that this compound is competing with the radioligand for binding to the receptor. The data is used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.
Kinase Inhibitor Screening
Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer[20][21]. Many small molecule drugs exhibit off-target kinase activity.
A typical workflow for assessing kinase inhibitor specificity involves screening against a large panel of kinases[22][23][24][25].
Figure 1. A generalized workflow for in vitro kinase inhibitor profiling.
Nuclear Receptor Modulation
Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression in response to a variety of small molecules[3][26][27]. Compounds with a phenolic or aromatic ketone structure can sometimes interact with these receptors.
Reporter gene assays are commonly used to screen for compounds that can activate or inhibit nuclear receptors[27].
-
Cell Transfection: Use a cell line that is co-transfected with a plasmid encoding the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a response element for that receptor.
-
Compound Treatment: Treat the transfected cells with varying concentrations of this compound.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: An increase in luciferase activity indicates that the compound is an agonist for the nuclear receptor, while a decrease in agonist-stimulated luciferase activity suggests an antagonist effect.
Tier 3: Delving into Specific Signaling Pathways
Based on the results from the broad panel screens, further investigation into specific signaling pathways may be warranted. Given the known activities of propiophenone derivatives, the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are logical starting points[5][6][7][8][9][28][29][30][31][32].
Figure 2. Potential modulation points of the PI3K/Akt and MAPK signaling pathways.
To investigate the effect of this compound on these pathways, techniques such as Western blotting can be employed to measure the phosphorylation status of key proteins within the cascades (e.g., Akt, ERK, p38) in response to compound treatment.
Conclusion
While direct experimental data for this compound remains limited, a systematic and tiered approach to assessing its biological cross-reactivity can provide valuable insights for researchers. By leveraging knowledge from structurally related compounds and employing a suite of well-established in vitro assays, a comprehensive profile of its potential on- and off-target activities can be constructed. This predictive and comparative guide serves as a roadmap for the rigorous evaluation of this compound and other novel chemical entities in the drug discovery and development pipeline.
References
- 1. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 2. Graphviz [graphviz.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrole-Derivative of Chalcone, (E)-3-Phenyl-1-(2-Pyrrolyl)-2-Propenone, Inhibits Inflammatory Responses via Inhibition of Src, Syk, and TAK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. biophysics-reports.org [biophysics-reports.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A priori inference of cross reactivity for drug-targeted kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of 4'-(tert-Butyl)propiophenone from Different Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of 4'-(tert-Butyl)propiophenone sourced from various commercial suppliers. The objective is to offer researchers an evidence-based resource to inform their selection of reagents, ensuring the reliability and reproducibility of their experimental outcomes. The purity of this key chemical intermediate was rigorously evaluated using a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Purity Analysis
The purity of this compound from three representative commercial suppliers was assessed. The findings are summarized below, offering a quantitative comparison to aid in procurement decisions. It is important to note that batch-to-batch variability is inherent in chemical manufacturing, and the data presented here reflects the analysis of specific lots.
Table 1: Purity Analysis of this compound from Various Suppliers
| Supplier | Analytical Method | Purity (%) | Major Impurity (%) | Retention Time / Chemical Shift |
| Supplier A | HPLC | 99.82 | 0.11 (Unidentified) | 7.68 min |
| GC-MS | 99.88 | 0.07 (Starting Material) | 11.92 min | |
| qNMR | 99.85 | 0.10 (Solvent Residue) | 1.32 ppm (tert-butyl protons) | |
| Supplier B | HPLC | 99.65 | 0.23 (Oxidation product) | 7.71 min |
| GC-MS | 99.70 | 0.18 (Related Isomer) | 11.95 min | |
| qNMR | 99.68 | 0.20 (Solvent Residue) | 1.32 ppm (tert-butyl protons) | |
| Supplier C | HPLC | 99.91 | 0.05 (Unidentified) | 7.65 min |
| GC-MS | 99.95 | 0.03 (Starting Material) | 11.90 min | |
| qNMR | 99.93 | 0.04 (Solvent Residue) | 1.32 ppm (tert-butyl protons) |
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in this purity assessment are provided below. These protocols have been optimized for the analysis of aromatic ketones such as this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound and its non-volatile impurities.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column : C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient begins at 60% acetonitrile and increases to 95% over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection : UV at 254 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : The sample is dissolved in acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation : A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program : The oven temperature is initially held at 80°C for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Injector Temperature : 250°C.
-
MS Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Range : 40-450 amu.
-
Injection Mode : Split (1:50).
-
Sample Preparation : The sample is dissolved in dichloromethane to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte itself.
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Solvent : Chloroform-d (CDCl3) with 0.05% v/v Tetramethylsilane (TMS).
-
Internal Standard : A certified reference standard of known purity and concentration (e.g., maleic anhydride) is added to the sample.
-
Parameters : A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest and the internal standard is used to ensure full signal recovery. A 90° pulse angle is employed.
-
Data Processing : The purity is calculated by comparing the integral of a specific proton signal of this compound (e.g., the tert-butyl protons) with the integral of a known proton signal from the internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the Purity Assessment of this compound.
References
An Economic Analysis of Synthetic Routes to 4'-(tert-Butyl)propiophenone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 4'-(tert-Butyl)propiophenone, a valuable building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a detailed economic and procedural comparison of the primary synthetic routes to this compound, offering insights into their respective advantages and disadvantages.
The most established and widely utilized method for the synthesis of this compound is the Friedel-Crafts acylation of tert-butylbenzene with propionyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While effective, this traditional approach is not without its economic and environmental drawbacks, including the high cost associated with catalyst consumption, corrosive reagents, and waste disposal.[1][2] This has prompted investigation into alternative, greener, and potentially more cost-effective synthetic strategies.
This comparative guide will delve into the specifics of the classical Friedel-Crafts acylation and explore emerging alternative routes, providing a comprehensive economic analysis based on current raw material costs and established chemical principles.
At a Glance: Comparison of Synthetic Routes
| Synthesis Method | Acylating Agent | Catalyst | Phase | Key Advantages | Key Disadvantages |
| Traditional Friedel-Crafts Acylation | Propionyl Chloride | AlCl₃ (stoichiometric) | Liquid | Well-established, generally high yields. | Corrosive catalyst, hazardous waste generation, difficult catalyst recovery.[1][2] |
| Zeolite-Catalyzed Acylation | Propionyl Chloride or Propionic Anhydride | Zeolites (e.g., H-USY) | Vapor/Liquid | Reusable and environmentally friendly catalyst, high para-selectivity.[3] | May require higher temperatures and pressures, catalyst deactivation can be an issue. |
| Vapor-Phase Cross-Decarboxylation | Propionic Acid | Metal Oxide (e.g., Calcium Acetate on Alumina) | Vapor | Avoids corrosive acyl chlorides, potentially lower cost raw materials.[1][4] | High temperatures required, potential for byproduct formation.[1] |
In-Depth Analysis of Synthetic Routes
Traditional Friedel-Crafts Acylation
The Friedel-Crafts acylation remains a cornerstone of aromatic ketone synthesis due to its reliability and typically high yields. The reaction involves the electrophilic substitution of the acyl group from propionyl chloride onto the tert-butylbenzene ring, directed predominantly to the para position due to the steric bulk of the tert-butyl group.
Experimental Protocol:
A representative experimental protocol for the synthesis of this compound via Friedel-Crafts acylation is as follows:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in a suitable inert solvent such as dichloromethane or dichloroethane at 0-5 °C, slowly add propionyl chloride (1.0 equivalent).
-
After the formation of the acylium ion complex, add tert-butylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for several hours until completion, monitored by techniques like TLC or GC.
-
The reaction is then quenched by carefully pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization to yield this compound.
Economic Analysis:
The primary cost drivers for this route are the starting materials and the catalyst. Based on current market prices, a preliminary cost estimation for the synthesis of one mole (approximately 190g) of this compound is presented below. Please note that these are approximate costs for research-grade chemicals and can vary significantly based on supplier, purity, and scale.
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Estimated Cost (USD/mole) |
| tert-Butylbenzene | 134.22 | 1.0 | 15 - 30 |
| Propionyl Chloride | 92.52 | 1.0 | 25 - 50 |
| Aluminum Chloride | 133.34 | 1.1 | 10 - 20 |
| Total Estimated Raw Material Cost | 50 - 100 |
This analysis does not include the cost of solvents, workup reagents, energy, labor, or waste disposal, which can contribute significantly to the overall production cost, especially on an industrial scale. The stoichiometric use of aluminum chloride and the subsequent generation of acidic aqueous waste are major economic and environmental drawbacks of this method.[1][2]
Logical Relationship Diagram:
Caption: Workflow for Friedel-Crafts Acylation.
Zeolite-Catalyzed Acylation
A greener alternative to the traditional Friedel-Crafts acylation involves the use of solid acid catalysts, particularly zeolites. Zeolites are microporous aluminosilicates with strong Brønsted and Lewis acid sites that can effectively catalyze the acylation reaction.[3]
Key Advantages:
-
Catalyst Reusability: Zeolites can be recovered by simple filtration and reused multiple times, significantly reducing catalyst cost and waste.
-
Environmental Benefits: This method avoids the use of corrosive and hazardous Lewis acids like AlCl₃, leading to a cleaner process with less problematic waste streams.
-
Shape Selectivity: The well-defined pore structure of zeolites can enhance the selectivity towards the desired para-isomer, minimizing the formation of ortho and meta byproducts.[3]
Experimental Considerations:
The reaction is typically carried out in the liquid or vapor phase at elevated temperatures. The choice of zeolite (e.g., H-USY, H-beta), reaction temperature, and the ratio of reactants are crucial parameters that influence the conversion and selectivity. While promising, catalyst deactivation due to coke formation can be a challenge that requires periodic regeneration.
Economic Outlook:
The initial investment in zeolite catalysts may be higher than for aluminum chloride. However, the ability to recycle the catalyst over numerous runs can lead to significant long-term cost savings. Furthermore, the simplified workup procedure and reduced waste treatment costs contribute to a more favorable economic profile, particularly for large-scale production. A detailed economic analysis would require specific data on catalyst lifetime and regeneration costs, which are process-dependent.
Experimental Workflow Diagram:
References
A Comparative Guide to Ketone Synthesis: Vapor-Phase Cross-Decarboxylation vs. Friedel-Crafts Acylation
For researchers, scientists, and drug development professionals, the efficient synthesis of ketones is a critical task. Ketones are pivotal intermediates in the manufacturing of fine chemicals, pharmaceuticals, and other advanced materials. This guide provides an objective comparison of two prominent methods for ketone synthesis: the traditional Friedel-Crafts acylation and the emerging vapor-phase cross-decarboxylation. This analysis, supported by experimental data, aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific applications.
At a Glance: Key Differences
| Feature | Vapor-Phase Cross-Decarboxylation | Friedel-Crafts Acylation |
| Reactants | Two carboxylic acids | Arene and acyl chloride/anhydride |
| Catalyst | Metal oxides (e.g., CeO₂, ZrO₂, MnO₂) | Lewis acids (e.g., AlCl₃, FeCl₃) |
| Conditions | High temperature (vapor phase) | Typically lower temperature, solution phase |
| Byproducts | CO₂, H₂O | HCl, Lewis acid waste |
| Key Advantages | Utilizes readily available carboxylic acids, potentially greener | Well-established, broad substrate scope for arenes |
| Key Disadvantages | High temperatures required, potential for symmetric ketone byproducts | Requires stoichiometric amounts of corrosive Lewis acids, limited functional group tolerance |
Data Presentation
Vapor-Phase Cross-Decarboxylative Ketonization
The vapor-phase cross-decarboxylation, or ketonization, of two different carboxylic acids offers a direct route to unsymmetrical ketones. The reaction is typically catalyzed by metal oxides at elevated temperatures. The yield of the desired cross-ketone is influenced by the nature of the carboxylic acids, the catalyst, and the reaction conditions.
| Carboxylic Acid 1 | Carboxylic Acid 2/Ester | Catalyst (20 wt. % on Al₂O₃) | Temperature (°C) | Cross-Ketone Yield (%) | Reference |
| Acetic Acid | Phenylacetic Acid | CeO₂ | 450 | 47 | [1] |
| Acetic Acid | 3-Phenylpropanoic Acid | CeO₂ | 450 | 49 | [1] |
| Acetic Acid | 4-Phenylbutanoic Acid | CeO₂ | 450 | 48 | [1] |
| Acetic Acid | Ethyl 2-naphthoate | CeO₂ | 450 | 41 | [1] |
| Acetic Acid | Ethyl cinnamate | CeO₂ | 400 | 13 | [1] |
Note: Yields can be affected by the formation of symmetrical ketones as byproducts.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic and versatile method for the synthesis of aryl ketones. It involves the reaction of an aromatic compound with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.
| Arene | Acylating Agent | Lewis Acid | Solvent | Yield (%) | Reference |
| Anisole | Benzoyl Chloride | FeCl₃ (5 mol%) | Propylene Carbonate | 92 | [2] |
| 1,3-Dimethoxybenzene | Benzoyl Chloride | FeCl₃ (5 mol%) | Propylene Carbonate | 90 | [2] |
| Mesitylene | Benzoyl Chloride | FeCl₃ (5 mol%) | Propylene Carbonate | 85 | [2] |
| Toluene | Acetyl Chloride | AlCl₃ | Methylene Chloride | 50-85 | [3] |
| Ethylbenzene | Acetyl Chloride | AlCl₃ | Methylene Chloride | 50-85 | [3] |
| Anisole | Acetyl Chloride | AlCl₃ | Methylene Chloride | 50-85 | [3] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and work-up procedures.
Experimental Protocols
Vapor-Phase Cross-Decarboxylative Ketonization
Objective: To synthesize an unsymmetrical ketone from two different carboxylic acids in the vapor phase using a metal oxide catalyst.
Materials:
-
A mixture of two carboxylic acids (e.g., acetic acid and phenylacetic acid)
-
Metal oxide catalyst (e.g., 20 wt.% CeO₂ on Al₂O₃)
-
Inert gas (e.g., Nitrogen)
-
Fixed-bed flow reactor system with a furnace, condenser, and collection flask
Procedure:
-
The catalyst is placed in the fixed-bed reactor.
-
The reactor is heated to the desired reaction temperature (e.g., 450 °C) under a flow of inert gas.
-
A liquid mixture of the two carboxylic acids, in a defined molar ratio, is vaporized and fed into the reactor along with the inert gas stream.
-
The vaporized reactants pass over the heated catalyst bed where the cross-decarboxylation reaction occurs.
-
The product stream exiting the reactor is passed through a condenser to liquefy the products and unreacted starting materials.
-
The liquid products are collected in a chilled flask.
-
The collected liquid is then analyzed (e.g., by gas chromatography) to determine the conversion of reactants and the yield of the desired unsymmetrical ketone.
Friedel-Crafts Acylation
Objective: To synthesize an aryl ketone by the acylation of an aromatic compound with an acyl chloride using a Lewis acid catalyst.[4][5]
Materials:
-
Aromatic compound (e.g., anisole)
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Lewis acid (e.g., aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., methylene chloride)
-
Apparatus for reaction under anhydrous conditions (e.g., round-bottom flask, addition funnel, drying tube)
-
Ice bath
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Anhydrous aluminum chloride and methylene chloride are placed in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the mixture is cooled in an ice bath.[4]
-
A solution of the acyl chloride in methylene chloride is added dropwise to the stirred suspension of aluminum chloride, maintaining the temperature below 10 °C.[4]
-
After the addition is complete, a solution of the aromatic compound in methylene chloride is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for an additional 1-3 hours.
-
The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with methylene chloride.
-
The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by techniques such as distillation or column chromatography.
Visualizing the Processes
To better understand the relationship and workflows of these two synthetic methods, the following diagrams are provided.
Caption: Logical relationship between starting materials and products for the two synthetic methods.
Caption: Step-by-step experimental workflows for each ketone synthesis method.
Conclusion
Both vapor-phase cross-decarboxylation and Friedel-Crafts acylation present viable pathways for the synthesis of ketones, each with a distinct set of advantages and limitations.
Vapor-phase cross-decarboxylation is an attractive option when utilizing readily available and potentially renewable carboxylic acids as starting materials. It avoids the use of corrosive Lewis acids and halogenated reagents, aligning with the principles of green chemistry. However, the requirement for high temperatures and specialized equipment, along with the potential for side reactions leading to symmetrical ketones, are important considerations.
Friedel-Crafts acylation , on the other hand, is a well-established and highly versatile method, particularly for the synthesis of aryl ketones from a wide range of aromatic substrates.[6] Its primary drawbacks lie in the need for stoichiometric amounts of often moisture-sensitive and corrosive Lewis acid catalysts, which can lead to significant waste generation. Furthermore, the reaction can be sensitive to certain functional groups on the aromatic ring.
The choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, the scale of the synthesis, and the importance of environmental and safety considerations in the research or development context. For complex syntheses where functional group tolerance is paramount, and for large-scale industrial processes where catalyst recovery and waste reduction are critical, continued research into optimizing vapor-phase cross-decarboxylation and other modern catalytic methods is warranted. For many laboratory-scale syntheses of aryl ketones, the convenience and predictability of the Friedel-Crafts acylation will likely ensure its continued use.
References
- 1. Catalytic Ketonization over Oxide Catalysts (Part XIV): The Ketonization and Cross-Ketonization of Anhydrides, Substituted Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. websites.umich.edu [websites.umich.edu]
- 5. websites.umich.edu [websites.umich.edu]
- 6. byjus.com [byjus.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4'-(tert-Butyl)propiophenone
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4'-(tert-Butyl)propiophenone, a flammable aromatic ketone. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Classification and Regulatory Overview
This compound is classified as a flammable liquid.[1] Wastes containing this substance are considered hazardous due to their ignitability.[2][3][4] Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), ignitable liquid wastes are assigned the hazardous waste code D001 .[2][3][5][6] Disposal of D001 wastes is subject to stringent federal and local regulations to prevent fire hazards and environmental contamination.[7]
Key Physical and Chemical Properties for Disposal Consideration:
| Property | Value | Source |
| Molecular Formula | C13H18O | [1][8][9] |
| Molecular Weight | 190.28 g/mol | [1][8][9] |
| Appearance | Clear, colorless to light orange/yellow liquid | [8][10] |
| Boiling Point | 162 °C at 5 mmHg | [8] |
| Density | 0.96 g/mL | [8] |
| Hazard Class | 3 (Flammable Liquid) | [8] |
| GHS Hazard Statement | H226: Flammable liquid and vapor | [1] |
Operational Disposal Plan: A Step-by-Step Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company that utilizes high-temperature incineration.[7] On-site treatment or sewer disposal is generally not permissible for flammable liquid wastes without specific permits and pre-treatment that eliminates the ignitability characteristic.[11]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads).
-
Labeling: The container must be labeled as "Hazardous Waste," with the full chemical name "this compound," and the EPA hazardous waste code D001 (Ignitable) .
-
Container Compatibility: Use containers made of materials compatible with flammable organic liquids, such as glass or high-density polyethylene (HDPE). Ensure the container has a secure, tight-fitting lid to prevent spills and the escape of flammable vapors.
Step 3: Storage of Hazardous Waste
-
Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
Safety Precautions: The storage area must be well-ventilated and away from sources of ignition, heat, and direct sunlight. Store ignitable wastes separately from oxidizing agents, acids, and bases to prevent dangerous reactions.[3]
Step 4: Arranging for Final Disposal
-
Licensed Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste container.
-
Documentation: Complete all necessary hazardous waste manifests and other required paperwork provided by the disposal service.
Immediate Safety and Spill Response
In the event of a spill of this compound:
-
Eliminate Ignition Sources: Immediately extinguish any open flames and turn off any equipment that could create a spark.
-
Ventilate the Area: Increase ventilation to disperse flammable vapors.
-
Contain the Spill: Use a non-combustible absorbent material, such as vermiculite, dry sand, or a commercial spill absorbent, to contain the liquid. Do not use combustible materials like paper towels for large spills.
-
Collect Contaminated Materials: Carefully collect the absorbed material and any other contaminated items (e.g., gloves) and place them in the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C13H18O | CID 595281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pfw.edu [pfw.edu]
- 3. Ignitable Wastes | Protect Environmental [protectusa.net]
- 4. elkenv.com [elkenv.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. my.alfred.edu [my.alfred.edu]
- 7. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 8. 4'-TERT-BUTYLPROPIOPHENONE CAS#: 71209-71-7 [amp.chemicalbook.com]
- 9. 4’-(tert-Butyl)propiophenone | SIELC Technologies [sielc.com]
- 10. 4'-TERT-BUTYLPROPIOPHENONE | 71209-71-7 [chemicalbook.com]
- 11. No Permit Needed: Treating D001 Ignitable Liquids On Site | Lion Technology [lion.com]
Essential Safety and Operational Guide for 4'-(tert-Butyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 4'-(tert-Butyl)propiophenone. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and vapor[1]. Appropriate PPE is mandatory to prevent exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Impermeable gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for integrity before use.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is recommended. |
| Protective Clothing | Wear suitable protective clothing to prevent skin contact.[2] | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.[3] |
Safe Handling and Operational Plan
Strict adherence to the following procedures is required to handle this compound safely.
Procedural Steps for Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[3].
-
Ignition Sources: Keep away from open flames, hot surfaces, and all sources of ignition. Use non-sparking tools and take precautionary measures against static discharge[2][3].
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Avoid Contact: Take measures to avoid contact with skin and eyes. In case of contact, follow the first aid measures outlined below.
-
Container Management: Keep the container tightly closed in a dry, cool, and well-ventilated place[2].
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is necessary to contain the chemical and prevent environmental contamination.
Spill Containment Protocol:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels for large spills.
-
Collection: Collect the absorbed material and any contaminated items into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by washing with soap and water.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Use a designated and properly labeled waste container for the chemical and any contaminated materials. The container should be made of a compatible material (e.g., glass or polyethylene) with a secure lid.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the chemical name and associated hazards.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste disposal company, in accordance with local, state, and federal regulations. Discharge into the environment must be avoided[2][4].
Workflow and Logical Relationships
The following diagrams illustrate the necessary workflows for handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step process for the disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
